Product packaging for 3-Methylpiperidin-2-one(Cat. No.:CAS No. 3768-43-2)

3-Methylpiperidin-2-one

Cat. No.: B1294715
CAS No.: 3768-43-2
M. Wt: 113.16 g/mol
InChI Key: PHGAOXNFCZKFTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Methylpiperidin-2-one is a useful research compound. Its molecular formula is C6H11NO and its molecular weight is 113.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO B1294715 3-Methylpiperidin-2-one CAS No. 3768-43-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-5-3-2-4-7-6(5)8/h5H,2-4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGAOXNFCZKFTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70871042
Record name 3-Methylpiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70871042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3768-43-2
Record name 3-Methyl-2-piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3768-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylpiperidin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003768432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylpiperidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70871042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylpiperidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.088
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Methylpiperidin-2-one chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Methylpiperidin-2-one: Structure, Properties, and Synthetic Applications

Introduction

This compound, a substituted δ-valerolactam, is a heterocyclic organic compound of significant interest to the pharmaceutical and fine chemical industries. As a chiral molecule, it serves as a valuable building block in the asymmetric synthesis of more complex molecular architectures. The piperidine ring is a highly privileged scaffold in medicinal chemistry, appearing in a wide array of clinically approved drugs due to its ability to confer favorable pharmacokinetic properties and engage with biological targets.[1][2] This guide provides a comprehensive overview of the chemical properties, stereochemistry, synthesis, and applications of this compound, tailored for researchers and professionals in drug development.

Chemical Structure and Stereochemistry

The fundamental structure of this compound consists of a six-membered aliphatic ring containing a nitrogen atom adjacent to a carbonyl group (a lactam), with a methyl substituent at the third carbon position relative to the nitrogen.

N1 NH C6 CH₂ N1->C6 C2 O C2_carbonyl C2_carbonyl->N1 C2_carbonyl->C2 C3 CH C3->C2_carbonyl C3_Me CH₃ C3->C3_Me C4 CH₂ C4->C3 C5 CH₂ C5->C4 C6->C5 center

Caption: 2D Chemical Structure of this compound.

The presence of the methyl group at the C3 position introduces a chiral center, meaning this compound can exist as two non-superimposable mirror images, or enantiomers: (3R)-3-methylpiperidin-2-one and (3S)-3-methylpiperidin-2-one.[3] The stereochemistry of this chiral center is a critical determinant of biological activity in the final pharmaceutical product, making stereoselective synthesis a primary focus in its application.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These characteristics are fundamental for its handling, storage, and application in chemical synthesis.

PropertyValueSource(s)
IUPAC Name This compound[3]
CAS Number 3768-43-2[3][4]
Molecular Formula C₆H₁₁NO[3][5]
Molecular Weight 113.16 g/mol [3][6]
Appearance White to off-white solid[4]
Melting Point 64-65 °C[4]
Boiling Point 254 °C at 760 mmHg (est.); 211.9°C (rough est.)[4][6]
Density 0.951 g/cm³ (est.); 1.0223 (rough est.)[4][6]
Topological Polar Surface Area 29.1 Ų[3]
pKa 16.40 (Predicted)[4]
XLogP3-AA 0.5[3]
Storage Temperature Room temperature, sealed in dry conditions[4][6]

Asymmetric Synthesis Protocol

The stereocontrolled synthesis of this compound is crucial for its use in pharmaceutical development. One effective method involves the diastereoselective alkylation of a chiral N-substituted piperidin-2-one. The following protocol is adapted from a reported asymmetric synthesis, which leverages the commercially available chiral auxiliary, D-phenylglycinol.[7]

Rationale for Experimental Choices
  • Chiral Auxiliary (D-phenylglycinol): This molecule is used to introduce chirality into the starting material. Its rigid structure and specific stereochemistry direct the incoming methyl group to a particular face of the molecule, thereby controlling the stereochemical outcome of the reaction.

  • Strong Base (s-BuLi): A strong, non-nucleophilic base like sec-Butyllithium (s-BuLi) is required to deprotonate the α-carbon (C3) of the piperidinone ring, forming a chiral enolate. The choice of base and the number of equivalents are critical for achieving high diastereoselectivity.[7]

  • Alkylating Agent (Methyl Iodide): Methyl iodide serves as the electrophile, providing the methyl group that is added to the nucleophilic enolate.

Visualized Synthetic Workflow

Caption: Workflow for the asymmetric synthesis of a this compound derivative.

Step-by-Step Methodology

This protocol describes the methylation of the chiral intermediate (R)-1-(2-hydroxy-1-phenylethyl)piperidin-2-one.

  • Preparation: A solution of (R)-1-(2-hydroxy-1-phenylethyl)piperidin-2-one (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert argon atmosphere.

  • Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

  • Deprotonation: sec-Butyllithium (s-BuLi, 2.5 eq) is added dropwise to the stirred solution. The causality here is critical: the first equivalent deprotonates the hydroxyl group, the second deprotonates the N-H proton of the amide if it were present (in this case, it's the α-carbon), and an excess ensures complete formation of the desired enolate. The solution is stirred at this temperature for 1 hour.[7]

  • Alkylation: Methyl iodide (CH₃I, 2.0 eq) is added dropwise to the reaction mixture. The flask is maintained at -78 °C and stirred for an additional 4 hours.

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted three times with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

  • Purification: The solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to yield the desired (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one.[7]

  • Characterization: The final product's purity and stereochemistry are confirmed using chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The reported yield for this specific, highly diastereoselective process is 91%.[7]

Chemical Reactivity and Applications

The chemical reactivity of this compound is primarily dictated by the lactam functional group. The amide bond within the ring can undergo hydrolysis under acidic or basic conditions to yield the corresponding amino acid, 3-amino-4-methylpentanoic acid. The carbonyl group can be reduced, and the nitrogen atom can be further functionalized.

Its primary application is as a versatile intermediate in the synthesis of pharmaceuticals.[6] The piperidine core is a common feature in drugs targeting a wide range of conditions, from central nervous system disorders to cancer.[2][8] For instance, the related 3-amino-5-methylpiperidine moiety is a key component of the antibiotic Nemonoxacin, highlighting the therapeutic importance of this substituted heterocyclic scaffold.[9] The presence of the methyl group provides a point of steric and electronic differentiation, which can be crucial for fine-tuning the binding affinity and selectivity of a drug candidate for its biological target.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with several hazards.

  • Hazards: It is harmful if swallowed, harmful in contact with skin, and harmful if inhaled. It also causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Prolonged or repeated exposure may cause damage to organs.[10]

  • Precautions: When handling this compound, appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.[10]

  • Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature.[4][6]

Conclusion

This compound is a foundational chiral building block with significant utility in modern medicinal chemistry. Its defined stereochemistry, coupled with the versatile reactivity of the lactam ring, makes it an indispensable intermediate for the synthesis of complex, biologically active molecules. A thorough understanding of its properties, reactivity, and stereoselective synthesis protocols is essential for researchers and scientists aiming to leverage this scaffold in the development of next-generation therapeutics.

References

3-Methylpiperidin-2-one CAS number 3768-43-2 characterization

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Characterization of 3-Methylpiperidin-2-one (CAS: 3768-43-2)

This guide provides a comprehensive technical overview for the characterization of this compound, a key heterocyclic building block in medicinal chemistry.[1] Intended for researchers, synthetic chemists, and drug development professionals, this document moves beyond simple data reporting to explain the causality behind analytical choices, ensuring a robust and validated approach to its synthesis and analysis.

Core Molecular Profile and Physicochemical Properties

This compound, also known as 3-methyl-2-piperidone, is a lactam derivative of piperidine.[2] Its structure features a six-membered ring containing a secondary amide (lactam) and a methyl group at the C3 position, which introduces a chiral center. This chirality is of significant interest in pharmaceutical development, where stereoisomers can exhibit vastly different pharmacological activities.

The fundamental characterization of any new batch begins with confirming its basic physical and chemical properties. These constants serve as the first-pass criteria for identity and purity.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 3768-43-2 [2][3]
Molecular Formula C₆H₁₁NO [3][4]
Molecular Weight 113.16 g/mol [3][4][5]
Monoisotopic Mass 113.084063974 Da [3]
IUPAC Name This compound [3][]
Melting Point 64-65 °C [7]
Boiling Point 254°C (at 760 mmHg); 211.9°C (rough estimate) [1][7]
Density 0.951 g/cm³ (estimate) [1]
Topological Polar Surface Area 29.1 Ų [3]

| Synonyms | 3-methyl-2-piperidinone, 2-Methyl-5-pentanelactam |[3] |

Spectroscopic Characterization: The Structural Fingerprint

Spectroscopy provides an unambiguous confirmation of the covalent structure of the molecule. A multi-technique approach (NMR, IR, MS) is essential for a complete and trustworthy characterization, as each technique probes different aspects of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are required to confirm the connectivity and chemical environment of every atom.

Expertise in Action: Interpreting the Spectrum The key diagnostic features are the diastereotopic protons on the piperidine ring, the signal from the chiral center proton (C3-H), and the distinct chemical shifts of the methyl group and the carbonyl carbon. The presence of the amide proton (N-H) will typically appear as a broad singlet, which can be confirmed by a D₂O exchange experiment.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Rationale
C=O (C2) - ~175-178 The carbonyl carbon of the lactam is highly deshielded.
CH (C3) ~2.3-2.5 (m) ~35-40 The methine proton is adjacent to the carbonyl and the methyl group.
CH₂ (C4) ~1.7-1.9 (m) ~25-30 Aliphatic methylene protons.
CH₂ (C5) ~1.8-2.0 (m) ~20-25 Aliphatic methylene protons.
CH₂ (C6) ~3.2-3.4 (m) ~45-50 Methylene adjacent to the nitrogen atom is deshielded.
CH₃ (on C3) ~1.1-1.2 (d) ~15-20 The methyl group will appear as a doublet due to coupling with the C3-H proton.

| NH | ~6.0-7.5 (br s) | - | The amide proton chemical shift can be highly variable and concentration-dependent. |

Protocol 1: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of purified this compound.

  • Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.

  • Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.[8][9]

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard like TMS.[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the most critical vibrations are the N-H stretch and the C=O stretch of the secondary amide group.

Expertise in Action: Pinpointing Key Bands The lactam C=O stretch is particularly informative. Its frequency is sensitive to ring strain; for a six-membered ring, it is expected to appear around 1650-1680 cm⁻¹. The N-H stretch will be a sharp to moderately broad peak in the 3200-3400 cm⁻¹ region. The absence of other characteristic peaks (e.g., O-H from a starting material) is a key indicator of purity.

Table 3: Characteristic IR Absorption Bands

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹)
Amide N-H Stretch 3200 - 3400
Alkane C-H Stretch 2850 - 2960
Amide C=O (Lactam) Stretch 1650 - 1680

| Amide N-H | Bend | 1510 - 1550 |

Protocol 2: Acquiring an ATR-IR Spectrum

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with an adequate signal-to-noise ratio.

  • Data Analysis: Label the significant peaks corresponding to the key functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation pattern, which serves as a final confirmation of the molecular formula and structure.

Expertise in Action: Predicting Fragmentation Using Electron Ionization (EI), the molecular ion peak (M⁺) at m/z 113 is expected.[10] Key fragmentation pathways would likely involve the loss of the methyl group or cleavage of the lactam ring, leading to characteristic daughter ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.

Table 4: Predicted Mass Spectrometry Data

Adduct / Fragment Predicted m/z Method
[M]⁺ 113.08 EI
[M+H]⁺ 114.09134 ESI
[M+Na]⁺ 136.07328 ESI

| [M-H]⁻ | 112.07678 | ESI |

Protocol 3: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Method: Inject a small volume (e.g., 1 µL) into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program that allows for the elution of the compound, for example, starting at 100 °C and ramping to 250 °C.

  • MS Method: Interface the GC with a mass spectrometer operating in EI mode. Scan a mass range from m/z 40 to 200.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and key fragment ions.

Synthesis and Validation Workflow

A trustworthy characterization is intrinsically linked to a well-controlled synthesis. The asymmetric synthesis of 3-methyl-2-piperidones is a topic of significant research, often employing chiral auxiliaries or catalysts to control the stereochemistry at the C3 position.[11]

The following is a generalized workflow representing the synthesis and subsequent characterization of this compound, ensuring the final product meets the required standards of identity, purity, and strength.

Caption: General workflow for the synthesis and characterization of this compound.

Protocol 4: Asymmetric Synthesis Example (Adapted from Wang et al.) This protocol describes the methylation of a chiral N-substituted piperidin-2-one, which is a common strategy to produce enantiomerically enriched this compound.[11]

  • Pre-reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add the N-substituted piperidin-2-one substrate and anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add s-BuLi (sec-butyllithium) dropwise via syringe. The amount of s-BuLi is critical and depends on other functional groups present.[11] Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Alkylation: Add methyl iodide (CH₃I) dropwise to the cold enolate solution.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup & Purification: Allow the mixture to warm to room temperature. Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Deprotection (if necessary): If a chiral auxiliary was used on the nitrogen, a subsequent deprotection step would be required to yield the final this compound.

  • Final Characterization: Subject the purified product to the full suite of characterization techniques described in Section 2 to confirm its identity and purity.

Concluding Remarks

The rigorous characterization of this compound is paramount for its successful application in research and development, particularly in the synthesis of active pharmaceutical ingredients.[1][12] A systematic approach combining physicochemical measurements with a suite of spectroscopic techniques (NMR, IR, MS) provides a self-validating system for confirming the structure and purity of every synthesized batch. This guide serves as a foundational blueprint for scientists to ensure the quality and reliability of this important chemical intermediate.

References

The Enigmatic Mechanism of 3-Methylpiperidin-2-one: From Structural Clues to a Proposed Research Roadmap

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Abstract

3-Methylpiperidin-2-one is a heterocyclic compound belonging to the piperidinone class. While extensively utilized as a precursor in organic synthesis and identified as a metabolite of the chemotherapeutic agent melphalan, its intrinsic biological mechanism of action remains largely uncharacterized in public-domain research. This technical guide moves beyond a simple recitation of known facts to provide a strategic framework for its investigation. We synthesize insights from its structural analogs, metabolic origins, and sparse patent literature to hypothesize potential biological targets. More importantly, we present a comprehensive, multi-stage experimental workflow, complete with detailed protocols and decision-making logic, designed to systematically elucidate its pharmacodynamic and pharmacokinetic profile. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to characterize novel or poorly understood small molecules.

Part 1: Compound Profile and Physicochemical Context

Introduction to this compound

This compound, also known as 3-methyl-2-piperidone, is a lactam derivative characterized by a six-membered piperidine ring containing a methyl group at the 3-position and a ketone at the 2-position. Its chemical structure is a foundational element for understanding its potential biological interactions.

While not an approved therapeutic agent itself, its significance arises from two primary areas:

  • Metabolite: It has been identified as a metabolite of melphalan, an alkylating agent used in chemotherapy. Understanding the biological activity of metabolites is critical for a complete comprehension of a parent drug's efficacy and toxicity profile.

  • Synthetic Scaffold: The piperidinone ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of centrally active and other therapeutic agents. This suggests that this compound could serve as a valuable starting point for library synthesis in drug discovery campaigns.

Physicochemical Properties: The Gateway to Biological Behavior

A molecule's interaction with a biological system is fundamentally governed by its physicochemical properties. These parameters dictate its absorption, distribution, metabolism, excretion (ADME), and its ability to interact with molecular targets.

PropertyValue / PredictionImplication for Biological Systems
CAS Number 1680-75-7Unique identifier for database searching and procurement.
Molecular Formula C₆H₁₁NOLow molecular weight, favorable for oral bioavailability (Lipinski's Rule of 5).
Molecular Weight 113.16 g/mol Well within the range for typical small molecule drugs.
Predicted LogP ~0.3 - 0.5Indicates moderate lipophilicity, suggesting potential for membrane permeability.
Predicted pKa ~17 (N-H proton)The lactam amide proton is very weakly acidic, unlikely to be ionized at physiological pH.
Hydrogen Bonds 1 Donor (N-H), 1 Acceptor (C=O)Capable of forming key hydrogen bonds with protein targets like enzymes or receptors.

Part 2: Hypothesis Generation for a Putative Mechanism of Action

Given the absence of extensive research on this compound's direct biological effects, a scientifically rigorous investigation must begin with hypothesis generation based on available indirect evidence.

Insights from Structural Analogs: The Piperidinone Family

The piperidinone scaffold is a cornerstone of neuropharmacology. By examining approved drugs with this core structure, we can infer potential target classes for this compound.

  • GABA Receptor Modulation: The lactam ring is structurally reminiscent of the gamma-aminobutyric acid (GABA) backbone. Compounds like Piracetam, though technically a pyrrolidinone, highlight the potential for lactam-containing structures to modulate neurotransmitter systems. It is plausible that this compound could act as a weak modulator of GABA receptors (GABA-A or GABA-B), potentially influencing neuronal excitability.

  • Enzyme Inhibition: The lactam structure is a classic feature in inhibitors of certain classes of enzymes, such as beta-lactamases or certain proteases. The electrophilic carbonyl carbon can be susceptible to nucleophilic attack by active site residues (e.g., serine, cysteine).

The Patent Landscape: A Clue Towards Inflammatory Pathways

A key piece of evidence comes from the patent literature, where this compound derivatives have been included in libraries designed as C-C chemokine receptor type 5 (CCR5) antagonists.

  • CCR5 as a Target: CCR5 is a G-protein coupled receptor (GPCR) that plays a crucial role in the inflammatory response by mediating the migration of T-cells and macrophages. It is also famously the co-receptor used by the HIV virus to enter host cells.

  • Hypothesis: While this compound itself was likely a scaffold or intermediate in the patented series, its inclusion suggests that the piperidinone core can be functionalized to achieve potent and selective CCR5 antagonism. It is therefore a high-priority, albeit speculative, target for initial investigation.

The diagram below illustrates the canonical CCR5 signaling pathway, a potential target for this compound.

CCR5_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm CCR5 CCR5 Receptor G_protein Gαi/Gβγ CCR5->G_protein Activates PLC PLC G_protein->PLC Gβγ activates AC Adenylyl Cyclase G_protein->AC Gαi inhibits IP3_DAG IP3 + DAG PLC->IP3_DAG Generates cAMP cAMP AC->cAMP Reduces ligand CCL3/4/5 (Chemokine) ligand->CCR5 Binds Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKC_activation PKC Activation IP3_DAG->PKC_activation Cellular_Response Chemotaxis & Inflammation Ca_release->Cellular_Response Leads to PKC_activation->Cellular_Response Leads to Compound This compound (Hypothetical Antagonist) Compound->CCR5 Blocks?

Caption: Hypothetical antagonism of the CCR5 signaling pathway by this compound.

Part 3: A Proposed Experimental Roadmap for Mechanism of Action Deconvolution

This section outlines a logical, tiered approach to systematically investigate the biological activity of this compound. This workflow is designed to be resource-efficient, starting with broad, cost-effective screens and progressing to more specific, hypothesis-driven experiments.

Experimental_Workflow Start Compound Procurement & Physicochemical Analysis Stage1 Stage 1: Broad Phenotypic & Target-Agnostic Screening Start->Stage1 Cytotox Cytotoxicity Assays (e.g., MTS/MTT) Stage1->Cytotox ReceptorScreen Broad Receptor Panel Screen (e.g., Eurofins SafetyScreen) Stage1->ReceptorScreen Decision1 Significant 'Hits' Identified? Cytotox->Decision1 ReceptorScreen->Decision1 Stage2 Stage 2: Hypothesis-Driven Target Validation BindingAssay Direct Binding Assays (Radioligand, SPR) Stage2->BindingAssay FunctionalAssay Functional Assays (e.g., Calcium Flux, cAMP) Stage2->FunctionalAssay Decision2 Target Binding & Function Confirmed? BindingAssay->Decision2 FunctionalAssay->Decision2 Stage3 Stage 3: Pathway & Cellular Mechanism Elucidation Downstream Downstream Signaling Analysis (Western Blot, Reporter Assay) Stage3->Downstream PhenoAssay Cell-Based Phenotypic Assays (e.g., Chemotaxis Assay) Stage3->PhenoAssay Continue Proceed to In Vivo Model Testing Downstream->Continue PhenoAssay->Continue Decision1->Stage2 Yes Stop Conclusion: Biologically Inert or Off-Target Toxicity Decision1->Stop No Decision2->Stage3 Yes Decision2->Stop:w No / Inconclusive

Caption: A tiered experimental workflow for elucidating a compound's mechanism of action.

Stage 1: Broad Screening & Cytotoxicity Profiling

The primary goal of this stage is to determine if the compound has any biological activity at testable concentrations and to identify potential high-priority target classes.

Objective: To determine the concentration range at which this compound exhibits cytotoxic effects, thereby establishing a safe dose range for subsequent cell-based assays.

Methodology:

  • Cell Culture: Plate a relevant cell line (e.g., HEK293 for general toxicity, Jurkat T-cells for CCR5-related studies) in a 96-well plate at a density of 10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 10-point serial dilution series in cell culture medium, ranging from 100 µM to 0.5 nM. Include a vehicle control (DMSO only) and an untreated control.

  • Dosing: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C, protected from light, until a distinct color change is observed.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and plot the dose-response curve to calculate the IC₅₀ (half-maximal inhibitory concentration).

Trustworthiness Check: The protocol includes both untreated and vehicle controls to ensure that any observed effect is due to the compound and not the solvent. The dose-response curve provides a quantitative, reproducible measure of cytotoxicity.

Stage 2: Target Validation and Functional Characterization

If Stage 1 identifies a promising "hit" (e.g., >50% inhibition of binding to a specific target like CCR5 in a broad panel screen), the next step is to validate this interaction with orthogonal assays.

Objective: To determine if this compound can functionally block CCR5 receptor activation by its native ligand.

Methodology:

  • Cell Line: Use a cell line engineered to stably express CCR5 and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). A common choice is CHO-K1 or HEK293 cells.

  • Cell Plating: Plate cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Dye Loading: Load cells with Fluo-4 AM dye according to the manufacturer's protocol, typically for 60 minutes at 37°C.

  • Compound Pre-incubation: Wash the cells with assay buffer. Add varying concentrations of this compound (or vehicle control) and incubate for 15-30 minutes.

  • Ligand Stimulation & Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Measure the baseline fluorescence for ~20 seconds. Inject a known EC₈₀ concentration of a CCR5 agonist (e.g., CCL5/RANTES).

  • Data Acquisition: Continue to measure fluorescence intensity every second for at least 2-3 minutes to capture the transient increase in intracellular calcium.

  • Analysis: The peak fluorescence response in the presence of the compound is compared to the response with the vehicle control. Data is plotted to generate an antagonist dose-response curve and calculate the IC₅₀.

Causality and Expertise: This assay directly links receptor binding to a downstream cellular event (calcium release). By pre-incubating with our test compound, we can causally determine if it blocks the agonist's ability to trigger this event, confirming functional antagonism.

Stage 3: Elucidating Downstream Cellular Mechanisms

Confirmation of a functional effect on a target warrants a deeper investigation into the downstream signaling pathways and ultimate cellular consequences.

Example Investigation: If this compound is confirmed as a CCR5 antagonist, a key follow-up experiment would be a Chemotaxis Assay . This would involve using a Boyden chamber or similar system to see if the compound can block the migration of CCR5-expressing cells (like macrophages or T-cells) towards a chemokine gradient. This directly tests the physiologically relevant outcome of CCR5 blockade.

Part 4: Conclusions and Future Directions

The biological mechanism of action of this compound is, at present, an open question. However, this guide demonstrates that a lack of direct evidence is not a barrier to rigorous scientific inquiry. By leveraging chemical intuition, structural analogy, and data from patent literature, we have formulated a testable hypothesis centered on the CCR5 receptor.

The true value of this document lies in the detailed, logical, and self-validating experimental workflow it proposes. This roadmap, beginning with broad screening and progressively narrowing to specific pathway analysis, provides a robust framework for any research team aiming to characterize this enigmatic molecule. Successful execution of this plan would not only elucidate the mechanism of this compound but could also uncover a novel chemical scaffold for the development of new therapeutics targeting inflammation or other CCR5-mediated pathologies.

An In-Depth Technical Guide to the Stereoisomers of 3-Methylpiperidin-2-one: A Case Study in Chirality

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative of Chirality in Modern Drug Discovery

In the landscape of contemporary drug development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a paramount consideration. Many pharmaceuticals are chiral, existing as non-superimposable mirror images known as enantiomers. While chemically similar in an achiral environment, these enantiomers can exhibit profoundly different pharmacological and toxicological profiles within the chiral environment of the human body. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in a worst-case scenario, responsible for adverse effects. The piperidine scaffold is a ubiquitous feature in a vast array of biologically active compounds and approved pharmaceuticals, making the stereochemical investigation of its derivatives a critical endeavor in medicinal chemistry.[1]

This guide focuses on the enantiomeric pair of 3-methylpiperidin-2-one, (3S)-3-methylpiperidin-2-one and (3R)-3-methylpiperidin-2-one. These molecules serve as valuable chiral building blocks for the synthesis of more complex pharmaceutical agents.[2] Although direct comparative studies on the biological activities of these specific enantiomers are not extensively documented in publicly available literature, the principles of stereochemistry dictate that their interactions with chiral biological targets like enzymes and receptors will differ. This guide will delve into the known aspects of their synthesis and separation, and by drawing parallels with closely related chiral piperidine derivatives, explore the anticipated distinctions in their physicochemical and pharmacological properties. The profound impact of stereochemistry on the analgesic potency of 3-methylpiperidine derivatives, where diastereomers can exhibit thousands-fold differences in activity, underscores the critical importance of accessing and evaluating enantiomerically pure compounds.[3]

Physicochemical Properties: A Comparative Overview

Direct experimental data comparing the physicochemical properties of the individual enantiomers of this compound are sparse in the literature. However, we can compile the known properties of the racemic mixture to provide a baseline for understanding these molecules. The primary distinguishing feature of enantiomers, their optical rotation, remains to be definitively reported for each pure enantiomer.

PropertyRacemic this compound(3S)-3-methylpiperidin-2-one(3R)-3-methylpiperidin-2-oneSource
Molecular Formula C₆H₁₁NOC₆H₁₁NOC₆H₁₁NO[4]
Molecular Weight 113.16 g/mol 113.16 g/mol 113.16 g/mol [4]
Melting Point 64-65 °CNot ReportedNot Reported[5]
Boiling Point ~211.9 °C (estimate)Not ReportedNot Reported[5]
Topological Polar Surface Area 29.1 Ų29.1 Ų29.1 Ų[4]
XLogP3-AA (Lipophilicity) 0.50.5 (Predicted)0.5 (Predicted)[4]
Hydrogen Bond Donor Count 111[4]
Hydrogen Bond Acceptor Count 111[4]
Optical Rotation ([α]D) Expected to be equal in magnitude and opposite in sign to the (R)-enantiomerExpected to be equal in magnitude and opposite in sign to the (S)-enantiomerInferred

Enantioselective Synthesis and Chiral Separation

The ability to obtain enantiomerically pure this compound is crucial for its use as a chiral building block and for the differential study of its biological effects. Asymmetric synthesis provides a direct route to one enantiomer, while chiral chromatography can be employed to resolve a racemic mixture.

Asymmetric Synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one

A well-documented approach to obtaining the (3S)-enantiomer involves the use of a chiral auxiliary. The following workflow is based on the work of Wang et al., which describes the asymmetric synthesis of an N-protected derivative of (3S)-3-methylpiperidin-2-one.[6]

cluster_start Starting Materials cluster_synthesis Synthesis of Chiral Intermediate cluster_alkylation Diastereoselective Alkylation cluster_separation Separation & Final Product D-Phenylglycinol D-Phenylglycinol node_A Condensation & Cyclization D-Phenylglycinol->node_A delta-Valerolactone delta-Valerolactone delta-Valerolactone->node_A node_B (R)-1-((R)-2-hydroxy-1-phenylethyl)piperidin-2-one node_A->node_B node_C Deprotonation with s-BuLi node_B->node_C node_D Methylation with Methyl Iodide node_C->node_D node_E Diastereomeric Mixture node_D->node_E node_F Flash Chromatography node_E->node_F node_G (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one node_F->node_G Desired Product node_H Other Diastereomer node_F->node_H Byproduct cluster_receptor Biological Receptor cluster_enantiomers Enantiomers receptor Chiral Binding Pocket S_enantiomer (3S)-Enantiomer S_enantiomer->receptor High Affinity Binding (Therapeutic Effect) R_enantiomer (3R)-Enantiomer R_enantiomer->receptor Low/No Affinity Binding (Inactive or Off-Target Effects)

References

The Rising Therapeutic Potential of the 3-Methyl-2-Piperidone Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Beyond a Simple Heterocycle

The piperidine ring is a cornerstone of medicinal chemistry, gracing the structures of numerous approved pharmaceuticals.[1] Its conformational flexibility and capacity to present substituents in distinct three-dimensional arrangements make it a privileged scaffold in drug design. Within this vast chemical space, the 3-methyl-2-piperidone core has emerged as a particularly promising starting point for the development of novel therapeutics. This technical guide provides an in-depth exploration of the burgeoning therapeutic applications of 3-methyl-2-piperidone derivatives, with a focus on their potential in oncology and neurodegenerative diseases. We will delve into the synthetic strategies, mechanisms of action, and preclinical data that underscore the growing interest in this versatile chemical entity.

Anticancer Applications: Reactivating the Guardian of the Genome

A significant body of research on 3-methyl-2-piperidone derivatives has centered on the development of small molecule inhibitors of the MDM2-p53 protein-protein interaction.[2] The tumor suppressor protein p53 plays a critical role in preventing cancer formation, and its inactivation is a hallmark of many human cancers. In tumors with wild-type p53, its function is often suppressed by the overexpressed oncoprotein MDM2, which targets p53 for degradation.[2] Inhibiting the MDM2-p53 interaction can restore p53 function, leading to tumor cell cycle arrest and apoptosis.

Mechanism of Action: Disrupting the MDM2-p53 Interaction

Piperidinone-based inhibitors are designed to mimic the key interactions of the p53 N-terminal domain with a hydrophobic cleft on the surface of MDM2. These small molecules typically occupy three critical pockets within this cleft, which normally accommodate the p53 residues Phe19, Trp23, and Leu26.[3] By binding to MDM2, the piperidinone inhibitors competitively block the binding of p53, leading to the stabilization and activation of p53 in cancer cells.

MDM2_p53_Inhibition cluster_0 Normal Cell cluster_1 Cancer Cell (MDM2 Overexpression) p53_normal p53 MDM2_normal MDM2 p53_normal->MDM2_normal Negative Feedback Loop Cell Cycle Arrest\nApoptosis Cell Cycle Arrest Apoptosis p53_normal->Cell Cycle Arrest\nApoptosis MDM2_normal->p53_normal Ubiquitination & Degradation p53_cancer p53 Tumor Growth Tumor Growth p53_cancer->Tumor Growth Suppressed Restored Apoptosis Restored Apoptosis p53_cancer->Restored Apoptosis MDM2_cancer Overexpressed MDM2 MDM2_cancer->p53_cancer Enhanced Degradation Inhibitor 3-Methyl-2-piperidone Derivative Inhibitor->MDM2_cancer Binding & Inhibition

Caption: MDM2-p53 signaling and inhibition by 3-methyl-2-piperidone derivatives.

Structure-Activity Relationship (SAR) and Lead Optimization

Extensive SAR studies have been conducted to optimize the potency and pharmacokinetic properties of piperidinone-based MDM2 inhibitors. Key modifications have focused on the substituents at various positions of the piperidinone core to enhance binding affinity and improve drug-like properties. For instance, the introduction of a 2-(trifluoromethyl)thiophene moiety was found to be optimal for interaction with the Trp23 pocket of MDM2.[3] Further exploration of the Leu26 pocket led to the discovery of highly potent and orally active inhibitors that have demonstrated tumor regression in preclinical xenograft models.[3]

Compound ClassKey Structural FeaturesTargetIC50/KiReference
Piperidinone-Pyridine2-pyridyl substituent on the piperidinone nitrogenMDM23 nM (IC50)[4]
Gem-disubstituted PiperidinesAliphatic side chain on the piperidine ringMDM20.07 µM (IC50, Nutlin-3a)[3]
Hydrazine Carbodithioate Derivative of 3-methyl-2,6-diphenylpiperidin-4-oneHydrazine carbodithioate moietyHepG2 cancer cells27.64 µM (IC50)[5]
3-Chloro-3-methyl-2,6-diarylpiperidin-4-onesChloro and aryl substitutionsHematological cancer cellsInduces apoptosis[6]
Preclinical In Vivo Efficacy and Pharmacokinetics

Several optimized piperidinone-based MDM2 inhibitors have demonstrated significant in vivo antitumor activity. For example, compound 21 from a series of 3,3-disubstituted piperidines showed tumor regression in multiple human cancer xenograft models in mice.[3] Another potent and simplified inhibitor, 23 , exhibited excellent pharmacokinetic properties and substantial in vivo antitumor activity in an osteosarcoma xenograft mouse model.[4] While showing promise, some compounds have also exhibited signs of toxicity at higher doses, highlighting the importance of a therapeutic window.[4]

Neuroprotective Applications: A Multifaceted Approach to Alzheimer's Disease

Derivatives of the 2-piperidone scaffold are also being investigated as potential therapeutic agents for Alzheimer's disease (AD).[7] The pathology of AD is complex, involving the aggregation of β-amyloid (Aβ) peptides, the formation of neurofibrillary tangles, and neuroinflammation. 2-piperidone derivatives have been designed to tackle multiple facets of this disease.

Mechanism of Action: Targeting Aβ Aggregation and Neuroinflammation

A series of novel multipotent 2-piperidone derivatives have been shown to significantly inhibit the self-aggregation of Aβ(1-42).[7] The lead compound, 7q , exhibited a concentration-dependent inhibition of Aβ(1-42) aggregation.[7] Furthermore, representative compounds from this series displayed anti-inflammatory properties in lipopolysaccharide (LPS)-induced microglial cells, effectively suppressing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7] Compound 7q was also able to prevent neuronal cell death mediated by LPS-stimulated microglial activation.[7] Molecular modeling studies suggest that these compounds may exert their anti-inflammatory effects by binding to and interfering with the homodimerization or heterodimerization of myeloid differentiation factor 88 (MyD88), a key adaptor protein in the toll-like receptor signaling pathway.[7]

Alzheimers_Mechanism cluster_AD_Pathology Alzheimer's Disease Pathology cluster_Intervention Therapeutic Intervention with 2-Piperidone Derivatives Abeta Aβ Monomers Abeta_agg Aβ Aggregates (Plaques) Abeta->Abeta_agg Aggregation Microglia Activated Microglia Abeta_agg->Microglia Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Microglia->Cytokines Release Neuron Neuron Cytokines->Neuron Inflammatory Damage Neurotoxicity Neurotoxicity & Neuronal Death Neuron->Neurotoxicity Cognitive Decline Cognitive Decline Neurotoxicity->Cognitive Decline Piperidone_derivative 2-Piperidone Derivative Piperidone_derivative->Abeta_agg Inhibition of Aggregation Piperidone_derivative->Microglia Suppression of Activation Neuroprotection Neuroprotection Piperidone_derivative->Neuroprotection

Caption: Multifaceted neuroprotective mechanisms of 2-piperidone derivatives in Alzheimer's disease.

Synthetic Methodologies: Building the Core Scaffold and its Derivatives

The synthesis of bioactive 3-methyl-2-piperidone derivatives often relies on robust and versatile chemical reactions. The construction of the core piperidone ring and its subsequent functionalization are key steps in accessing a diverse range of compounds for biological screening.

Experimental Protocol: Mannich Reaction for the Synthesis of 2,6-Diaryl-3-methyl-4-piperidones

The Mannich reaction is a classic and efficient method for the synthesis of 4-piperidone derivatives.[8] This one-pot, three-component condensation reaction involves an aldehyde, a ketone, and an amine.

Procedure:

  • A mixture of an appropriately substituted aromatic aldehyde (0.2 mol), ethyl methyl ketone (0.1 mol), and ammonium acetate (0.1 mol) in ethanol is prepared.[8]

  • The reaction mixture is gently heated to reflux for a specified period, typically several hours, to facilitate the condensation reaction.

  • Upon cooling to room temperature, the product often precipitates from the solution.

  • The crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired 2,6-diaryl-3-methyl-4-piperidone.[6]

Mannich_Reaction Reactants Aromatic Aldehyde + Ethyl Methyl Ketone + Ammonium Acetate Product 2,6-Diaryl-3-methyl-4-piperidone Reactants->Product Mannich Condensation Solvent Ethanol Solvent->Product Conditions Reflux Conditions->Product

Caption: Workflow for the synthesis of 2,6-diaryl-3-methyl-4-piperidones via the Mannich reaction.

Further Derivatization

The synthesized 4-piperidone core can be further modified to introduce additional functional groups and modulate biological activity. For example, the ketone can be converted to an oxime by reaction with hydroxylamine hydrochloride, or to a thiosemicarbazone by reaction with thiosemicarbazide.[8] These modifications have been shown to impart antifungal and other biological activities.[8]

Pharmacokinetics and ADMET Profile: Considerations for Drug Development

For any promising therapeutic scaffold, a thorough understanding of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is crucial for its progression as a drug candidate. In silico tools and in vivo studies are employed to evaluate the drug-likeness and safety of 3-methyl-2-piperidone derivatives.

In silico ADMET predictions for some piperidine-based compounds have suggested favorable physicochemical properties, high gastrointestinal absorption, and compliance with Lipinski's rule of five, indicating good drug-like characteristics.[9] However, in vivo pharmacokinetic studies are essential for confirming these predictions. For the piperidinone-based MDM2 inhibitors, studies in rodents have shown that while some initial lead compounds suffered from high clearance and poor bioavailability, targeted chemical modifications led to derivatives with significantly improved pharmacokinetic profiles, including low clearance and good oral bioavailability.[4]

Future Directions and Conclusion

The 3-methyl-2-piperidone scaffold has proven to be a fertile ground for the discovery of novel therapeutic agents. The success in developing potent and orally bioavailable MDM2-p53 inhibitors highlights the potential of this chemical class in oncology. The multifaceted neuroprotective effects of 2-piperidone derivatives in the context of Alzheimer's disease open up another exciting avenue for drug development.

Future research in this area should continue to focus on:

  • Expanding the chemical diversity of 3-methyl-2-piperidone derivatives to explore a wider range of biological targets.

  • Detailed preclinical evaluation of the most promising candidates, including comprehensive ADMET profiling and long-term toxicity studies.

  • Elucidation of novel mechanisms of action to identify new therapeutic opportunities for this versatile scaffold.

References

The Ascendancy of 3-Methylpiperidin-2-one: A Chiral Cornerstone in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of Chiral Piperidines

The piperidine motif is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs and biologically active natural products.[1][2] Its conformational flexibility and ability to engage in key binding interactions make it an invaluable component in the design of therapeutics targeting a wide array of diseases, particularly those of the central nervous system (CNS).[3] The introduction of a stereocenter, as seen in 3-methylpiperidin-2-one, elevates this humble heterocycle to a powerful chiral building block, enabling the synthesis of complex molecular architectures with precise stereochemical control. This guide provides a comprehensive overview of this compound, from its asymmetric synthesis to its strategic application in the construction of high-value molecules.

I. The Art of Asymmetric Synthesis: Crafting Enantiopure this compound

The cornerstone of utilizing this compound as a chiral building block lies in its efficient and stereoselective synthesis. A notable and practical approach involves the diastereoselective alkylation of a chiral N-acyl piperidinone precursor.

One effective strategy commences with readily available D-phenylglycinol and δ-valerolactone.[4] This method leverages the chiral auxiliary, D-phenylglycinol, to direct the stereochemical outcome of the methylation step. The choice of protecting group on the hydroxyl function of the auxiliary has a profound impact on the diastereoselectivity of the subsequent alkylation.[4]

Underlying Principles of Diastereoselection

The stereochemical outcome of the alkylation is governed by the formation of a rigid chelated intermediate. When the hydroxyl group of the N-substituent is unprotected, it can coordinate with the lithium cation of the s-BuLi base, leading to a more ordered transition state. This chelation directs the incoming methyl group to the opposite face of the lactam ring, resulting in high diastereoselectivity.[4] Conversely, protection of the hydroxyl group disrupts this chelation, leading to a loss of stereocontrol.[4]

Diagram 1: Proposed Chelation-Controlled Alkylation

G Chelation-Controlled Alkylation Mechanism cluster_0 Unprotected Hydroxyl cluster_1 Protected Hydroxyl Lactam_U N-Protected Piperidinone sBuLi_U s-BuLi Lactam_U->sBuLi_U Deprotonation Chelated_Intermediate Rigid Chelated Intermediate sBuLi_U->Chelated_Intermediate Chelation with Li+ MeI_U MeI Chelated_Intermediate->MeI_U Alkylation Product_U (3S)-Methylated Product (High de) MeI_U->Product_U Lactam_P N-Protected Piperidinone (OH Protected) sBuLi_P s-BuLi Lactam_P->sBuLi_P Deprotonation NonChelated_Intermediate Flexible Intermediate sBuLi_P->NonChelated_Intermediate No Chelation MeI_P MeI NonChelated_Intermediate->MeI_P Alkylation Product_P Mixture of Diastereomers (Low de) MeI_P->Product_P

Caption: Influence of hydroxyl protection on the diastereoselectivity of methylation.

Experimental Protocol: Asymmetric Synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one[4]

Step 1: Synthesis of 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one

  • To a solution of D-phenylglycinol in a suitable solvent, add δ-valerolactone.

  • Heat the mixture to reflux for the specified time, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and purify the product by flash chromatography to yield the N-substituted piperidinone.

Step 2: Diastereoselective Methylation

  • Dissolve the N-substituted piperidinone in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add 2.5 equivalents of s-BuLi and stir the mixture for 1 hour at -78 °C.

  • Add an excess of methyl iodide and continue stirring at -78 °C for the prescribed duration.

  • Quench the reaction with saturated aqueous ammonium chloride and allow the mixture to warm to room temperature.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain the desired (3S)-methylated piperidinone as a single diastereomer.[4]

Table 1: Effect of Hydroxyl Protection on Methylation Diastereoselectivity [4]

N-Substituent HydroxylBase Equivalents (s-BuLi)Diastereomeric Ratio (S:R at C3)Yield (%)
Unprotected2.5>99:191
TBDMS-protected1.51:2.590

II. Strategic Applications in the Synthesis of Bioactive Molecules

Chiral this compound serves as a versatile intermediate in the synthesis of a variety of pharmacologically active compounds. Its utility stems from the ability to introduce additional functionality at various positions of the piperidine ring with a high degree of stereocontrol.

A. Synthesis of Fentanyl Analogues

The 3-methylpiperidine scaffold is a key component in a number of potent analgesics, including analogues of fentanyl.[5] The stereochemistry of the methyl group at the 3-position can significantly influence the analgesic potency and receptor selectivity of these compounds. The synthesis of these analogues often involves the reduction of the lactam carbonyl of a this compound derivative to the corresponding amine, followed by N-acylation and N-alkylation.[5]

Diagram 2: General Synthetic Route to 3-Methyl Fentanyl Analogues

G Synthetic Pathway to 3-Methyl Fentanyl Analogues Start (S)- or (R)-3-Methylpiperidin-2-one Reduction Lactam Reduction (e.g., LiAlH4) Start->Reduction Piperidine Chiral 3-Methylpiperidine Reduction->Piperidine N_Acylation N-Acylation (e.g., Propionyl Chloride) Piperidine->N_Acylation Acylated_Piperidine N-Acyl-3-methylpiperidine N_Acylation->Acylated_Piperidine N_Alkylation N-Alkylation (e.g., Phenethyl Bromide) Acylated_Piperidine->N_Alkylation Final_Product 3-Methyl Fentanyl Analogue N_Alkylation->Final_Product

Caption: A generalized synthetic scheme for accessing 3-methyl fentanyl analogues.

B. Precursors for CNS-Active Agents

The piperidine ring is a common feature in drugs targeting the central nervous system. The conformational constraints and stereochemical information embedded in chiral this compound make it an attractive starting point for the synthesis of novel CNS drug candidates. For instance, derivatives of this compound can be elaborated into compounds with potential activity as dopamine reuptake inhibitors or for the treatment of metabolic diseases.[6]

III. Key Transformations and Experimental Considerations

The synthetic utility of this compound is further expanded by a range of chemical transformations that can be performed on the lactam ring.

A. N-Functionalization

The nitrogen atom of the lactam can be readily functionalized with a variety of protecting groups or substituents to modulate its reactivity and introduce desired molecular features.

Experimental Protocol: N-Benzylation of this compound

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous DMF.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to afford N-benzyl-3-methylpiperidin-2-one.

B. Reduction of the Lactam Carbonyl

The reduction of the lactam to the corresponding cyclic amine is a crucial step in the synthesis of many piperidine-based pharmaceuticals.

Experimental Protocol: Reduction of N-Boc-3-methylpiperidin-2-one

  • To a solution of N-Boc-3-methylpiperidin-2-one (1.0 eq) in anhydrous THF at 0 °C, add lithium aluminum hydride (1.5 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude N-Boc-3-methylpiperidine, which can be used in the next step without further purification.

IV. Conclusion and Future Outlook

This compound has firmly established itself as a valuable and versatile chiral building block in modern organic synthesis. Its accessibility in enantiopure form, coupled with the ability to undergo a wide range of stereocontrolled transformations, makes it an indispensable tool for the construction of complex, biologically active molecules. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of chiral building blocks like this compound will undoubtedly play an increasingly critical role in the discovery and development of new medicines. Future research in this area will likely focus on the development of even more efficient and sustainable methods for its synthesis and the exploration of its utility in novel synthetic methodologies and the creation of diverse compound libraries for drug discovery.

References

A Comprehensive Review of Synthetic Strategies for 3-Methylpiperidin-2-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of the 3-Methylpiperidin-2-one Scaffold

The this compound, also known as 3-methyl-δ-valerolactam, is a chiral cyclic amide that serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds. Its rigid, six-membered ring structure, adorned with a stereocenter at the 3-position, provides a valuable scaffold for the development of drugs targeting various therapeutic areas. The piperidine moiety is a prevalent structural motif in many FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties.[1] Consequently, the development of efficient and stereoselective synthetic routes to substituted piperidinones like this compound is of paramount importance to medicinal chemists and drug development professionals.

This in-depth technical guide provides a comprehensive review of the core synthetic methodologies for obtaining this compound. It is designed to offer researchers and scientists a detailed understanding of the chemical principles, practical experimental protocols, and comparative advantages of various synthetic approaches. The guide is structured to provide not just a list of reactions, but a causal explanation behind experimental choices, ensuring a trustworthy and authoritative resource for laboratory application.

Core Synthetic Methodologies

The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and challenges. This guide will focus on four principal routes:

  • Catalytic Hydrogenation of 3-Methyl-2-pyridone: A direct and atom-economical approach involving the reduction of an aromatic precursor.

  • Beckmann Rearrangement of 3-Methylcyclopentanone Oxime: A classic ring-expansion reaction to form the lactam ring.

  • Intramolecular Cyclization of 5-Amino-3-methylhexanoic Acid Derivatives: A fundamental approach based on the formation of the amide bond to close the ring.

  • Asymmetric Synthesis via Alkylation of a Chiral Lactam: A modern and powerful method for controlling the stereochemistry of the final product.

The following sections will delve into the mechanistic underpinnings and practical execution of each of these synthetic pathways.

Catalytic Hydrogenation of 3-Methyl-2-pyridone

The catalytic hydrogenation of a pyridone ring is a direct and efficient method for the synthesis of the corresponding piperidinone. This approach is highly attractive due to its high atom economy, as it only involves the addition of hydrogen. The choice of catalyst and reaction conditions is critical to achieve high yields and selectivity, and to avoid over-reduction or side reactions.

Mechanistic Insights

The catalytic hydrogenation of a pyridone ring on a metal surface is a stepwise process.[1] The reaction can be conceptually understood through the following key steps:

  • Adsorption: The 3-methyl-2-pyridone molecule adsorbs onto the surface of the metal catalyst.

  • Hydrogen Activation: Molecular hydrogen (H₂) adsorbs onto the catalyst surface and dissociates into reactive hydrogen atoms.

  • Stepwise Hydrogen Addition: The adsorbed hydrogen atoms are sequentially added to the pyridone ring. This process likely involves the formation of partially hydrogenated intermediates, such as dihydropyridones and tetrahydropyridones.

  • Desorption: Once the ring is fully saturated, the final product, this compound, desorbs from the catalyst surface.

The presence of the carbonyl group in the pyridone ring can influence the rate and selectivity of the hydrogenation compared to the parent pyridine. The choice of solvent can also play a crucial role; for instance, acidic conditions, such as the use of glacial acetic acid, can enhance the activity of certain catalysts like PtO₂ by protonating the substrate and preventing catalyst poisoning.[2]

G cluster_catalyst Catalyst Surface cluster_reaction Reaction Pathway H2 H₂ Catalyst Metal Catalyst (e.g., Pt, Rh, Ru) H2->Catalyst Adsorption & Dissociation H_ads 2H (adsorbed) Catalyst->H_ads Adsorbed_Pyridone Adsorbed Pyridone Pyridone 3-Methyl-2-pyridone Pyridone->Adsorbed_Pyridone Adsorption Intermediate Partially Hydrogenated Intermediates Adsorbed_Pyridone->Intermediate + 2H (adsorbed) Piperidinone This compound Intermediate->Piperidinone + 4H (adsorbed) Product Product Piperidinone->Product Desorption G Start 3-Methylcyclopentanone Oxime Protonation Protonated Oxime Start->Protonation + H⁺ Nitrilium Nitrilium Ion Intermediate Protonation->Nitrilium Rearrangement (-H₂O) Imidic_Acid Imidic Acid Intermediate Nitrilium->Imidic_Acid + H₂O Product This compound Imidic_Acid->Product Tautomerization G Amino_Ester Methyl 5-amino-3-methylhexanoate Cyclization Intramolecular Amidation Amino_Ester->Cyclization Heat or Catalyst Product This compound Cyclization->Product Methanol Methanol (byproduct) Cyclization->Methanol G Chiral_Lactam N-Chiral Auxiliary-piperidin-2-one Enolate Chiral Enolate Chiral_Lactam->Enolate + Strong Base (e.g., s-BuLi) Alkylated_Lactam N-Chiral Auxiliary-3-methylpiperidin-2-one Enolate->Alkylated_Lactam + Methyl Iodide Product Enantiopure this compound Alkylated_Lactam->Product Cleavage Auxiliary Chiral Auxiliary Alkylated_Lactam->Auxiliary Cleavage

References

Safety, handling, and toxicity information for 3-Methylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Safety, Handling, and Toxicity of 3-Methylpiperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a substituted lactam, serves as a valuable building block in synthetic organic chemistry and drug discovery. Its structural motif is found in various biologically active molecules, making it a compound of interest for researchers in medicinal chemistry and materials science. As with any chemical entity in a laboratory setting, a thorough understanding of its hazard profile, coupled with rigorous handling protocols, is paramount to ensure the safety of personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety, handling, and toxicological information for this compound, grounded in authoritative data to support best practices in a professional research environment.

Hazard Identification and Classification

The primary step in safe chemical handling is a complete understanding of its intrinsic hazards. This compound is classified under the Globally Harmonized System (GHS) with several key hazard statements. This classification is a composite from multiple sources provided to the European Chemicals Agency (ECHA).[1]

Signal Word: Warning [1][2]

GHS Pictogram:

alt text

Table 1: GHS Hazard Classifications for this compound

Hazard ClassHazard StatementGHS CodeSource(s)
Acute Toxicity, OralHarmful if swallowedH302[1][2]
Acute Toxicity, DermalHarmful in contact with skinH312[1][2]
Skin Corrosion/IrritationCauses skin irritationH315[1][2][3]
Serious Eye Damage/IrritationCauses serious eye irritationH319[1][2][3]
Acute Toxicity, InhalationHarmful if inhaledH332[1][2]
Specific Target Organ ToxicityMay cause respiratory irritationH335[1][3]
Skin SensitizationMay cause an allergic skin reactionH317[4]
Specific Target Organ ToxicityCauses damage to organs through prolonged or repeated exposureH372[4]

These classifications indicate that this compound is hazardous via multiple routes of exposure—ingestion, skin contact, and inhalation—and can cause significant irritation to the skin, eyes, and respiratory system.[1][2] The potential for skin sensitization and target organ damage with repeated exposure necessitates stringent control measures.[4]

Toxicological Profile

The toxicological data for this compound are primarily derived from its GHS classifications. It is important to note a common advisory for many research chemicals: the chemical, physical, and toxicological properties may not have been thoroughly investigated.[5] Therefore, this compound should be handled with the assumption that it is potentially more hazardous than currently documented.

  • Acute Toxicity: The compound is classified as "Acute Tox. 4," indicating that it is harmful if swallowed, inhaled, or in contact with the skin.[1] Researchers must take extensive precautions to prevent any direct contact or aerosol generation.

  • Irritation: It is a confirmed skin and eye irritant (Category 2 and 2A, respectively).[1][3] Direct contact is likely to cause redness, inflammation, and discomfort. Eye contact can result in serious irritation.

  • Respiratory Effects: As a respiratory irritant, inhaling dust or aerosols can lead to irritation of the nose, throat, and lungs.[1][3]

  • Sensitization: Some sources indicate a potential for allergic skin reactions (H317).[4] This is a critical consideration, as initial exposures may not produce a reaction, but subsequent contact can lead to a significant allergic response. As a lactam, this is a noteworthy property, as the broader beta-lactam class of compounds is well-known for its sensitizing effects.[6]

Hierarchy of Controls: A Systematic Approach to Safe Handling

To mitigate the risks associated with this compound, a systematic approach to hazard control must be implemented. The "Hierarchy of Controls" provides a framework for selecting the most effective safety measures.

Hierarchy of Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Most Effective) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution If elimination is not feasible Engineering Engineering Controls (e.g., Fume Hood, Glovebox) Substitution->Engineering If substitution is not feasible Administrative Administrative Controls (SOPs, Training, Signage) Engineering->Administrative Supplement with procedures PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) (Least Effective) Administrative->PPE Final layer of protection

Caption: Hierarchy of controls for managing chemical hazards.

Engineering Controls

The primary method for controlling exposure to hazardous solids like this compound is through engineering controls.

  • Chemical Fume Hood: All weighing and handling of the solid, as well as the preparation of solutions, must be conducted in a properly functioning chemical fume hood.[7] This contains dust and vapors, preventing inhalation.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[3][5] Avoid handling the substance in poorly ventilated areas like cold rooms, which often have recirculated atmospheres.[8]

Administrative Controls
  • Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving this compound. These should cover weighing, solution preparation, reaction setup, workup, and disposal.

  • Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in the SOPs.[9]

  • Work Area Demarcation: Clearly label the areas where this compound is being used. Avoid clutter and maintain good housekeeping.[8]

  • Hygiene Practices: Do not eat, drink, or apply cosmetics in the laboratory.[8] Wash hands thoroughly with soap and water after handling the chemical and before leaving the lab.[5][8]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[10] If there is a significant splash hazard, a face shield should be worn in addition to goggles.[11]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves, such as nitrile or neoprene.[9] Always inspect gloves for tears or holes before use.[8] For handling hazardous compounds, wearing two pairs of gloves is a best practice.[9] Contaminated gloves should be removed and disposed of properly.

    • Lab Coat/Gown: A professional lab coat is mandatory. For procedures with a higher risk of contamination, a disposable gown made of a material like polyethylene-coated polypropylene is recommended.[9]

  • Respiratory Protection: Respiratory protection is necessary if engineering controls are insufficient or during emergency situations.[10]

    • For nuisance dust, a fit-tested N95 or P95 particulate respirator may be appropriate.[7][9]

    • If vapors or aerosols are generated, or in case of a spill, a full-face respirator with appropriate cartridges (e.g., organic vapor/particulate) or a powered air-purifying respirator (PAPR) should be used.[9]

Emergency Procedures and First Aid

Prompt and correct response to an exposure or spill is critical. All personnel should be familiar with the location of safety showers, eyewash stations, and spill kits.

Emergency_Response_Workflow cluster_1 Emergency Response: this compound Exposure cluster_routes First Aid by Exposure Route Exposure Exposure Occurs Assess Assess Situation (Is it safe to approach?) Exposure->Assess Remove Remove Victim from Source of Exposure Assess->Remove FirstAid Administer First Aid Remove->FirstAid SeekMedical Seek Immediate Medical Attention FirstAid->SeekMedical Inhalation Inhalation: Move to fresh air. Give artificial respiration if not breathing. FirstAid->Inhalation Skin Skin Contact: Remove contaminated clothing. Wash with soap & water for 15+ min. FirstAid->Skin Eye Eye Contact: Rinse with water for 15+ min. Remove contact lenses. Consult ophthalmologist. FirstAid->Eye Ingestion Ingestion: Do NOT induce vomiting. Rinse mouth. Give water to drink. FirstAid->Ingestion

Caption: Workflow for responding to an exposure incident.

Table 2: First-Aid Measures

Exposure RouteActionSource(s)
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[3][5][10]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Get medical help if irritation occurs.[3][5][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention, preferably from an ophthalmologist.[3][5]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and have the victim drink two glasses of water. Call a poison center or doctor immediately.[3][10]
Spill Management

In the event of a spill, follow these steps:

  • Evacuate: Evacuate non-essential personnel from the immediate area.[3]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Protect: Don appropriate PPE, including respiratory protection.[5]

  • Contain: Cover the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[12]

  • Collect: Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste.[5] Avoid creating dust.[3][5]

  • Clean: Clean the spill area thoroughly.

  • Dispose: Dispose of the waste through a licensed professional waste disposal service.[5] Do not let the product enter drains.[3][5]

Storage and Disposal

  • Storage Conditions: Store in a cool, dry, and well-ventilated place.[5] Keep the container tightly closed to prevent moisture absorption and contamination.[3][5] Store away from heat, sparks, open flames, and other sources of ignition.[13] Some suppliers recommend storing under an inert gas.[3][5] The storage area should be locked up or accessible only to authorized personnel.

  • Disposal: This material and its container must be disposed of as hazardous waste.[13] Offer surplus and non-recyclable solutions to a licensed disposal company.[5] Do not dispose of it in drains or with regular trash. All local, state, and federal regulations must be followed.

Special Considerations for Lactams in Drug Development

While this compound is a delta-lactam, not a beta-lactam, the sensitizing potential of the lactam ring is a critical consideration in pharmaceutical development.[14] Beta-lactams are a known class of sensitizing agents that can trigger hypersensitivity and allergic reactions in some individuals.[6][15] To prevent cross-contamination, the FDA recommends that manufacturing facilities for sensitizing non-penicillin beta-lactams be separated from areas where other products are made, including having independent air handling systems.[15] While these regulations apply to cGMP manufacturing, researchers in a drug development setting should be mindful of the potential for cross-contamination and sensitization, employing rigorous cleaning procedures and avoiding the use of the same equipment for lactam and non-lactam compounds where feasible.

Conclusion

This compound is a versatile chemical intermediate with a defined but significant hazard profile. Its acute toxicity via multiple routes, coupled with its irritant and potential sensitizing properties, demands a culture of safety and adherence to rigorous protocols. By implementing the hierarchy of controls—prioritizing engineering solutions like fume hoods, enforcing strict administrative procedures, and mandating the correct use of personal protective equipment—researchers can handle this compound safely and effectively. A comprehensive understanding of emergency procedures is non-negotiable for all personnel. Adherence to these guidelines will protect researchers and ensure the continued progress of scientific discovery.

References

3-Methyl-2-piperidinone solubility in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 3-Methyl-2-piperidinone in Common Organic Solvents

Introduction

3-Methyl-2-piperidinone, a δ-lactam, serves as a valuable heterocyclic building block in medicinal chemistry and material science.[1] As with any synthetic endeavor, understanding the solubility of starting materials and intermediates is a cornerstone of process development, purification, and formulation. A well-characterized solubility profile enables rational solvent selection for reaction media, crystallization, and chromatographic purification, directly impacting yield, purity, and process efficiency.

Publicly available quantitative solubility data for 3-methyl-2-piperidinone is notably scarce. This guide, therefore, moves beyond a simple recitation of established values. Instead, it provides a robust, theoretically grounded predictive framework for the solubility of 3-methyl-2-piperidinone across a spectrum of common organic solvents. This predictive analysis is complemented by a detailed, field-proven experimental protocol to empower researchers to determine precise, quantitative solubility data in their own laboratory settings.

Physicochemical Characterization

A molecule's solubility is fundamentally dictated by its structure and resulting physicochemical properties. 3-Methyl-2-piperidinone is a cyclic amide featuring a polar lactam functional group and a nonpolar hydrocarbon backbone. The key properties that govern its solubility behavior are summarized below.

Diagram 1: Molecular Structure of 3-Methyl-2-piperidinone

Caption: 2D structure of 3-Methyl-2-piperidinone.

Table 1: Physicochemical Properties of 3-Methyl-2-piperidinone

Property Value Source
Molecular Formula C₆H₁₁NO [2]
Molecular Weight 113.16 g/mol [2]
Appearance Solid (predicted) Inferred from similar lactams[3]
Melting Point 55.3 °C [4]
Boiling Point 131 °C at 9 Torr [4]
Hydrogen Bond Donor Count 1 (from the N-H group) [2]
Hydrogen Bond Acceptor Count 1 (from the C=O group) [2]

| Predicted XLogP3 | 0.5 |[2] |

The presence of both a hydrogen bond donor (N-H) and an acceptor (C=O) within the amide group confers significant polarity to the molecule. The XLogP3 value of 0.5 suggests a relatively balanced hydrophilic-lipophilic character, indicating that the molecule does not possess an overwhelming preference for either highly polar or highly nonpolar environments.[2]

Predicted Solubility Profile

The principle of "like dissolves like" is the primary determinant of solubility. This principle states that a solute will dissolve best in a solvent that has a similar polarity and participates in similar intermolecular forces. Based on the structure of 3-methyl-2-piperidinone, we can predict its solubility across three main classes of organic solvents.

Diagram 2: Intermolecular Interactions Governing Solubility

G cluster_solute 3-Methyl-2-piperidinone cluster_solvents Solvent Classes Solute C=O N-H Alkyl Backbone/CH₃ Protic Polar Protic (e.g., Methanol) Solute:f0->Protic H-Bonding (Acceptor) Solute:f1->Protic H-Bonding (Donor) Aprotic Polar Aprotic (e.g., Acetone) Solute:f0->Aprotic Dipole-Dipole Nonpolar Nonpolar (e.g., Hexane) Solute:f2->Nonpolar van der Waals

Caption: Key intermolecular forces between 3-methyl-2-piperidinone and solvent classes.

Table 2: Predicted Solubility of 3-Methyl-2-piperidinone in Common Organic Solvents

Solvent Class Representative Solvents Predicted Solubility Rationale for Prediction
Polar Protic Methanol, Ethanol, Isopropanol High to Miscible The N-H group can donate a hydrogen bond and the carbonyl oxygen can accept a hydrogen bond, leading to strong, favorable interactions with protic solvents. This behavior is typical for secondary amides.
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) High The large dipole moment of the lactam's amide bond will lead to strong dipole-dipole interactions with polar aprotic solvents. The related solvent N-Methyl-2-pyrrolidone (NMP) is miscible with most common organic solvents.[5][6]
Aromatic Toluene, Benzene Moderate The nonpolar alkyl backbone can interact favorably with the aromatic ring via van der Waals forces. However, the high polarity of the amide group is less effectively solvated, likely limiting solubility compared to polar solvents.

| Nonpolar Aliphatic | Hexane, Cyclohexane | Low to Very Low | These solvents can only engage in weak van der Waals interactions with the molecule's hydrocarbon portions. They cannot effectively solvate the highly polar amide group, making dissolution energetically unfavorable. The parent heterocycle, piperidine, shows limited solubility in hexane.[7] |

Experimental Protocol for Quantitative Solubility Determination

In the absence of published data, experimental determination is essential. The isothermal shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of the saturated state.[8]

Objective

To quantitatively determine the equilibrium solubility of 3-methyl-2-piperidinone in a selected organic solvent at a constant temperature (e.g., 25 °C).

Materials
  • 3-Methyl-2-piperidinone (high purity)

  • Selected organic solvent (analytical or HPLC grade)

  • Analytical balance (readability ±0.1 mg)

  • Temperature-controlled orbital shaker or water bath

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

  • Volumetric flasks and pipettes (Class A)

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)

  • Syringes

Workflow for Solubility Determination

Diagram 3: Experimental Workflow for the Isothermal Shake-Flask Method

G A 1. Preparation Add excess solid 3-methyl-2-piperidinone and a known volume of solvent to a vial. B 2. Equilibration Seal vial and place in a shaker at constant temperature (e.g., 25°C) for 24-48 hours. A->B C 3. Phase Separation Allow vial to stand undisturbed for >2 hours to let solids settle. B->C D 4. Sampling & Filtration Withdraw supernatant using a syringe. Filter through a solvent-compatible 0.22 µm syringe filter. C->D E 5. Quantification Analyze the clear filtrate to determine the concentration of the dissolved compound. D->E F Quantification Method? E->F G Gravimetric Analysis F->G Simple, for non-volatile solutes H HPLC or GC Analysis F->H Sensitive & Specific

Caption: Step-by-step workflow for determining equilibrium solubility.

Step-by-Step Procedure
  • Preparation of Saturated Solution: a. Add an excess amount of solid 3-methyl-2-piperidinone to a glass vial. "Excess" means that a visible amount of undissolved solid should remain at the end of the experiment. A starting point is ~50-100 mg. b. Accurately add a known volume of the selected organic solvent (e.g., 2.0 mL) to the vial. c. Securely cap the vial. Prepare at least three replicate vials for each solvent.

  • Equilibration: a. Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C). b. Agitate the vials at a constant speed for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically adequate.

  • Sample Collection and Preparation: a. After equilibration, remove the vials from the shaker and allow them to stand in a temperature-controlled bath for at least 2 hours to allow undissolved solids to settle. b. Carefully withdraw an aliquot of the clear supernatant using a syringe. c. Immediately attach a syringe filter to the syringe and discard the first few drops to saturate the filter membrane. d. Filter the remaining supernatant into a clean, pre-weighed vial (for gravimetric analysis) or a volumetric flask for dilution (for chromatographic analysis).

Quantification Methods

A. Gravimetric Analysis This method is straightforward and suitable if the solute is non-volatile at the drying temperature.[4]

  • Sample Weighing: Filter a known volume (e.g., 1.0 mL) of the saturated solution into a pre-weighed, dry container (e.g., a small beaker or aluminum pan). Record the exact mass of the container with the solution.

  • Solvent Evaporation: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the solute's boiling point.

  • Drying and Final Weighing: Dry the container with the solid residue to a constant mass.

  • Calculation:

    • Mass of dissolved solute = (Mass of container + residue) - (Mass of empty container)

    • Solubility (g/L) = (Mass of dissolved solute in g) / (Volume of aliquot in L)

B. Chromatographic Analysis (HPLC/GC) This method is highly sensitive and specific, making it ideal for lower solubility compounds or complex matrices.[9]

  • Standard Preparation: Prepare a stock solution of 3-methyl-2-piperidinone of known concentration in the chosen solvent. Create a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Accurately dilute the filtered saturated solution with the mobile phase or solvent to a concentration that falls within the range of the calibration standards.

  • Analysis: Analyze the standards and the diluted sample by an appropriate chromatographic method (HPLC with UV detection or GC with FID are common choices for small molecules).[9]

  • Calculation: a. Generate a calibration curve by plotting the instrument response (e.g., peak area) versus the concentration of the standards. b. Determine the concentration of the diluted sample from the calibration curve. c. Calculate the original solubility by multiplying the measured concentration by the dilution factor.

Conclusion

While quantitative solubility data for 3-methyl-2-piperidinone is not readily found in the public domain, a strong predictive assessment can be made based on its fundamental physicochemical properties. It is anticipated to be highly soluble in polar protic and aprotic organic solvents, with moderate to low solubility in nonpolar solvents. This predicted profile serves as a valuable starting point for solvent screening in process development and research.

Crucially, for any application requiring precise formulation or process control, this predictive framework must be supplemented with empirical data. The provided isothermal shake-flask protocol is a robust and reliable method for generating this critical information, ensuring that subsequent research and development efforts are built upon a solid, experimentally validated foundation.

References

Physical properties like melting point and boiling point of 3-Methylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 3-Methylpiperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of this compound

This compound (CAS No: 3768-43-2), a substituted lactam, serves as a crucial building block in synthetic organic chemistry and medicinal chemistry.[1] Its structural motif, featuring a chiral center at the 3-position and a secondary amide within a six-membered ring, makes it a valuable precursor for a range of more complex molecules, including potential pharmaceutical agents. An accurate understanding of its fundamental physical properties, such as melting and boiling points, is paramount for its purification, handling, and the design of subsequent synthetic transformations. These parameters directly influence process development, from reaction temperature control to the selection of appropriate purification methods like recrystallization or distillation.

This guide provides a detailed examination of the melting and boiling points of this compound, grounded in available experimental data and an analysis of its underlying molecular structure. Furthermore, it outlines rigorous, self-validating protocols for the experimental determination of these properties, ensuring that researchers can verify these values and apply them with confidence in their work.

Core Physical and Chemical Properties

A summary of the essential physicochemical data for this compound is presented below. It is critical to note that while some values are derived from experimental measurements, others are computational estimates and should be regarded as such.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₆H₁₁NOPubChem[1][2]
Molecular Weight 113.16 g/mol PubChem[1]
Appearance White to off-white solidChemicalBook[3]
Melting Point 64-65 °CChemicalBook[3]
Boiling Point 211.9 °C (rough estimate)ChemicalBook[3]
Density 1.0223 g/cm³ (rough estimate)ChemicalBook[3]

Analysis of Thermal Properties: A Molecular Perspective

The observed physical properties of a compound are a direct manifestation of its molecular structure and the resulting intermolecular forces. For this compound, these interactions are key to understanding its thermal behavior.

Melting Point: The Solid State

This compound is a solid at room temperature, with a reported melting point of 64-65 °C.[3] This relatively high melting point for a small molecule is primarily attributable to the presence of strong intermolecular hydrogen bonding. The secondary amide group (-CONH-) features a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). In the solid state, these groups allow the molecules to arrange into a stable, ordered crystal lattice, requiring significant thermal energy to disrupt and transition into the liquid phase.

The presence of the methyl group at the 3-position can subtly influence crystal packing compared to the parent compound, 2-piperidone (melting point 39.5 °C), but the dominant factor remains the powerful amide-amide hydrogen bonding.[4]

Boiling Point: The Liquid to Gas Transition

The boiling point for this compound is provided as a rough estimate of 211.9 °C.[3] This high value is also a direct consequence of intermolecular hydrogen bonding, which must be overcome for molecules to escape the liquid phase and enter the vapor phase.

It is instructive to compare this with its N-methylated isomer, 1-methylpiperidin-2-one (CAS 931-20-4).[5][6] This isomer lacks the N-H bond and is therefore incapable of acting as a hydrogen bond donor. Its boiling point is significantly lower, reported as 105-106 °C at a reduced pressure of 12 mmHg.[7] This stark difference powerfully illustrates the contribution of N-H hydrogen bonding to the high boiling point of this compound. The "rough estimate" designation for its atmospheric boiling point likely stems from the potential for thermal decomposition at such elevated temperatures, a common issue for complex organic molecules.[3]

Experimental Protocols for Property Determination

To ensure scientific rigor, physical properties should be verified experimentally. The following protocols are designed to be self-validating systems, incorporating calibration and precise control.

Protocol 1: Melting Point Determination

This protocol uses a standard digital melting point apparatus. The causality behind a slow temperature ramp is to maintain thermal equilibrium, ensuring the measured temperature accurately reflects the sample's true melting point.

Methodology:

  • Apparatus Calibration: Prior to analysis, calibrate the apparatus using a certified standard with a known melting point close to the expected value (e.g., benzophenone, M.P. 48.1 °C, or benzoic acid, M.P. 122.4 °C). This step validates the accuracy of the thermometer.

  • Sample Preparation: Place a small amount (2-3 mg) of dry, crystalline this compound into a glass capillary tube and pack it tightly to a height of 2-3 mm by tapping the tube.

  • Initial Heating: Place the capillary tube in the heating block of the apparatus. Set a rapid heating ramp (10-15 °C/min) to quickly approach the expected melting point. Stop at approximately 50 °C.

  • Fine Heating: Decrease the heating rate to a slow ramp of 1-2 °C per minute. This slow rate is critical for ensuring thermal equilibrium between the sample, the heating block, and the thermometer.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range provides insight into the sample's purity. A pure sample should exhibit a sharp melting range of <1 °C.

Workflow for Melting Point Determination

A Calibrate Apparatus with Standard B Prepare Sample in Capillary Tube A->B C Rapid Heat to ~15°C below Expected M.P. B->C D Switch to Slow Ramp Rate (1-2 °C/min) C->D E Observe & Record Start of Melting (T1) D->E F Observe & Record End of Melting (T2) E->F G Report Melting Range (T1 - T2) F->G

Caption: Workflow for accurate melting point determination.

Protocol 2: Boiling Point Determination at Reduced Pressure

Given the high estimated boiling point and risk of decomposition, determining the boiling point under vacuum is the most reliable and authoritative method. This protocol describes the setup for a short-path vacuum distillation.

Methodology:

  • Apparatus Assembly: Assemble a short-path distillation apparatus. Place a small stir bar and a sample of this compound (1-2 mL) into the distillation flask. Ensure all glass joints are properly sealed with vacuum grease.

  • System Evacuation: Connect the apparatus to a vacuum pump protected by a cold trap. Slowly and carefully evacuate the system to a stable, measured pressure (e.g., 10 mmHg).

  • Heating and Stirring: Begin stirring the sample and gently heat the distillation flask using a heating mantle.

  • Observation: Observe for the formation of a steady stream of condensate on the condenser. The temperature at which the liquid and vapor phases are in equilibrium, indicated by a stable temperature reading on the thermometer with its bulb positioned just below the sidearm to the condenser, is the boiling point at that specific pressure.

  • Pressure Correction: Record the observed boiling temperature and the precise pressure. Use a pressure-temperature nomograph or the Clausius-Clapeyron equation to extrapolate this value to the expected boiling point at atmospheric pressure (760 mmHg). This extrapolation is a more reliable method than direct high-temperature measurement.

Workflow for Reduced Pressure Boiling Point Determination

A Assemble Short-Path Distillation Apparatus B Evacuate System to Stable, Low Pressure (P1) A->B C Heat Sample with Stirring B->C D Record Stable Temperature (T1) of Condensate Formation C->D E Extrapolate (T1, P1) to Atmospheric Pressure (760 mmHg) D->E F Report Estimated Atmospheric Boiling Point E->F

Caption: Protocol for boiling point measurement under vacuum.

Conclusion

The physical properties of this compound, a melting point of 64-65 °C and a high estimated boiling point of 211.9 °C, are dominated by the presence of strong intermolecular hydrogen bonding conferred by its secondary amide group.[3] These values are critical for guiding laboratory practice, enabling researchers to devise effective strategies for purification, reaction control, and material handling. By employing the rigorous, self-validating experimental protocols detailed in this guide, scientists can confidently verify these properties and ensure the integrity of their research and development efforts.

References

The Chemistry of 3-Methylpiperidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth exploration of 3-Methylpiperidin-2-one, a heterocyclic organic compound. Intended for researchers, scientists, and professionals in drug development, this document will cover its fundamental properties, synthesis methodologies, and potential applications, grounded in established scientific principles.

Introduction to Piperidinones

Piperidinones are a class of cyclic amides (lactams) featuring a six-membered ring containing a nitrogen atom. These structures are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as synthetic intermediates. This compound, a substituted piperidinone, represents a foundational molecule within this class, offering a scaffold for further chemical exploration.

Physicochemical Properties of this compound

Understanding the physical and chemical characteristics of this compound is crucial for its application in research and development.

PropertyValueSource
Molecular Formula C6H11NO[1][2]
Molar Mass 113.16 g/mol [1][2]
Melting Point 64-65 °C[3]
Boiling Point 211.9°C (estimated)[3]
Density 1.0223 (estimated)[3]
Appearance White to off-white solid[3]
CAS Number 3768-43-2[2]

Synthesis Methodologies

While the specific historical discovery of this compound is not extensively documented, its synthesis falls under the broader, well-established field of lactam chemistry. Lactams are typically formed through the cyclization of amino acids or by rearrangement reactions.[4]

General Approaches to Lactam Synthesis

Several classical methods are employed for the synthesis of lactams, which are theoretically applicable to the formation of this compound.

  • Beckmann Rearrangement: This acid-catalyzed rearrangement of an oxime is a common method for synthesizing amides and lactams.[4] For this compound, this would involve the rearrangement of the oxime of 2-methylcyclopentanone.

  • Schmidt Reaction: This reaction involves the treatment of a ketone with hydrazoic acid in the presence of a strong acid to yield an amide or lactam.[4] Applying this to 2-methylcyclopentanone would be a potential route to this compound.

  • Cyclization of Amino Acids: The intramolecular condensation of an appropriate amino acid, in this case, 5-amino-2-methylpentanoic acid, can also yield the corresponding lactam.

A generalized workflow for lactam synthesis from a cyclic ketone is illustrated below.

Caption: General synthetic pathways to this compound from a cyclic ketone precursor.

Asymmetric Synthesis of a this compound Derivative

A more contemporary and specific example is the asymmetric synthesis of an N-protected derivative of this compound. A 2016 paper by Wang et al. details a method starting from D-phenylglycinol and delta-valerolactone.[5] This approach is particularly relevant for pharmaceutical applications where specific stereoisomers are required.

Experimental Protocol: Asymmetric Alkylation [5]

This protocol describes the methylation step to introduce the methyl group at the 3-position of a piperidin-2-one precursor.

  • Precursor Synthesis: The precursor, 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one, is synthesized from D-phenylglycinol and delta-valerolactone.[5]

  • Alkylation Reaction:

    • The precursor is dissolved in an appropriate anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., Argon).

    • The solution is cooled to a low temperature (e.g., -78 °C).

    • A strong base, such as s-BuLi (2.5 equivalents), is added dropwise to deprotonate the precursor.

    • A methylating agent (e.g., methyl iodide) is then added to the reaction mixture.

    • The reaction is stirred for a specified period, allowing for the methylation to occur.

  • Workup and Purification:

    • The reaction is quenched with a suitable reagent (e.g., saturated ammonium chloride solution).

    • The product is extracted into an organic solvent.

    • The organic layers are combined, dried, and concentrated.

    • The crude product is purified using flash chromatography to yield the desired (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one.

This method reportedly achieves a high diastereomeric excess, yielding a single isomer as detected by chiral HPLC, with an overall yield of 91%.[5]

Caption: Workflow for the asymmetric synthesis of an N-protected this compound.

Potential Applications and Future Directions

While specific, large-scale applications of this compound are not widely reported, its structure is a key component in more complex molecules with significant biological activity. For instance, 3-aminopiperidin-2-ones have been investigated as calcitonin gene-related peptide (CGRP) receptor antagonists, which are relevant for the treatment of migraines.[6] The 3-methyl-piperidin-2-one scaffold can be considered a valuable starting point or fragment for the design of novel therapeutic agents.

The field of medicinal chemistry continues to explore substituted piperidinones for their potential to mimic peptide structures and interact with biological targets.[7] Future research may focus on the derivatization of this compound to create libraries of compounds for screening against various diseases.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a fundamental heterocyclic compound with established chemical properties and synthesis routes. While its direct applications are not extensively documented, its structural motif is of significant interest in the development of new pharmaceuticals. The methodologies for its synthesis, from classical lactamization reactions to modern asymmetric approaches, provide a versatile toolkit for chemists. As the demand for novel molecular scaffolds in drug discovery continues, the importance of foundational structures like this compound is likely to grow.

References

Methodological & Application

Asymmetric Synthesis of N-Protected 3-Methylpiperidin-2-one: A Guide to Stereoselective Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Chiral 3-Methylpiperidin-2-one

The N-protected this compound scaffold is a cornerstone in medicinal chemistry and drug development. As a chiral lactam, it serves as a versatile building block for the synthesis of a wide array of complex nitrogen-containing molecules, including piperidine and piperidone derivatives, which are prevalent in numerous clinically significant compounds. The stereochemistry at the C3 position is often crucial for biological activity, making the development of robust and efficient asymmetric syntheses for this valuable intermediate a paramount objective for pharmaceutical and academic researchers.

This comprehensive guide provides an in-depth exploration of key methodologies for the asymmetric synthesis of N-protected this compound. We will delve into the mechanistic underpinnings and provide detailed, field-tested protocols for diastereoselective alkylation, and offer adaptable frameworks for catalytic asymmetric hydrogenation and organocatalytic Michael addition. This document is intended to be a practical resource for researchers, scientists, and drug development professionals, enabling the selection and implementation of the most suitable synthetic strategy for their specific needs.

Comparative Overview of Synthetic Strategies

The asymmetric synthesis of N-protected this compound can be broadly categorized into three main approaches, each with its own set of advantages and considerations.

Strategy Core Principle Stereocontrol Key Advantages Potential Challenges
Diastereoselective Alkylation A chiral auxiliary attached to the nitrogen directs the stereoselective methylation of a piperidin-2-one enolate.Substrate-controlledHigh diastereoselectivity, reliable and well-established.Stoichiometric use of chiral auxiliary, requires additional steps for auxiliary attachment and removal.
Catalytic Asymmetric Hydrogenation A prochiral N-protected 3-methylenepiperidin-2-one is hydrogenated using a chiral metal catalyst.Catalyst-controlledAtom-economical, high enantioselectivity is achievable.Synthesis of the unsaturated precursor may be required, catalyst screening and optimization can be necessary.
Organocatalytic Michael Addition A chiral organocatalyst mediates the conjugate addition of a methyl source to an α,β-unsaturated lactam or a related precursor.Catalyst-controlledMetal-free, often mild reaction conditions.Substrate scope can be limited, catalyst loading and reaction times may be higher than metal-catalyzed reactions.

Methodology 1: Diastereoselective Alkylation via a Chiral Auxiliary

This method leverages a chiral auxiliary to induce facial selectivity in the alkylation of a piperidin-2-one enolate. The protocol detailed below is based on the highly efficient synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one, which utilizes D-phenylglycinol as a readily available chiral auxiliary.[1]

Causality of Experimental Choices

The choice of D-phenylglycinol as the chiral auxiliary is strategic; its rigid conformation upon N-acylation and subsequent deprotonation creates a well-defined chiral environment that effectively shields one face of the enolate, directing the incoming methyl iodide to the opposite face. The use of s-BuLi as a strong, non-nucleophilic base is crucial for the quantitative formation of the lithium enolate. The reaction temperature of -78 °C is maintained to prevent enolate equilibration and potential side reactions.

Experimental Workflow

cluster_0 Synthesis of N-Acylated Piperidin-2-one cluster_1 Diastereoselective Methylation cluster_2 Work-up and Purification A D-phenylglycinol + δ-valerolactone B N-Acylated Piperidin-2-one A->B Heat C N-Acylated Piperidin-2-one B->C D Lithium Enolate C->D s-BuLi, THF, -78 °C E (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]- This compound D->E Methyl Iodide F Reaction Mixture E->F G Crude Product F->G Aqueous Quench H Purified Product G->H Flash Chromatography

Caption: Workflow for Diastereoselective Alkylation.

Detailed Protocol

Step 1: Synthesis of 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one

  • To a round-bottom flask, add D-phenylglycinol (1.0 eq) and δ-valerolactone (1.1 eq).

  • Heat the mixture at 130 °C for 4 hours.

  • Cool the reaction mixture to room temperature. The crude product can be used in the next step without further purification.

Step 2: Diastereoselective Methylation

  • Dissolve the crude 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add s-butyllithium (s-BuLi, 2.5 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature. The solution should turn a deep color, indicating the formation of the enolate.

  • Add methyl iodide (3.0 eq) dropwise to the reaction mixture at -78 °C.

  • Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in petroleum ether) to yield the desired (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one.

With the hydroxyl group of the chiral auxiliary unprotected, a single diastereomer can be obtained with an overall yield of 91%.[1]

Methodology 2: Catalytic Asymmetric Hydrogenation (Adaptable Protocol)

Catalytic asymmetric hydrogenation offers a highly atom-economical route to chiral N-protected this compound. This approach involves the reduction of a prochiral N-protected 3-methylenepiperidin-2-one using a chiral transition metal catalyst, typically based on rhodium or iridium, with a chiral phosphine ligand.[2]

Conceptual Workflow

cluster_0 Precursor Synthesis cluster_1 Asymmetric Hydrogenation cluster_2 Purification A N-Protected Piperidin-2-one B N-Protected 3-Methylenepiperidin-2-one A->B Various Methods C N-Protected 3-Methylenepiperidin-2-one B->C D Chiral N-Protected This compound C->D H₂, Chiral Catalyst (e.g., Rh-Josiphos) E Crude Product D->E F Purified Product E->F Chromatography

Caption: Conceptual Workflow for Asymmetric Hydrogenation.

General Adaptable Protocol

Note: This is a generalized protocol and will require optimization of the catalyst, solvent, and reaction conditions for the specific substrate.

Step 1: Synthesis of N-Protected 3-Methylenepiperidin-2-one (Exemplary)

The synthesis of the methylene precursor is a critical first step. A common method involves the Wittig reaction or a related olefination of the corresponding N-protected 3-oxopiperidin-2-one.

Step 2: Asymmetric Hydrogenation

  • In a high-pressure reactor, dissolve the N-protected 3-methylenepiperidin-2-one (1.0 eq) in a degassed solvent (e.g., methanol, dichloromethane, or toluene).

  • In a separate vial, prepare the catalyst by dissolving the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1-2 mol%) and the chiral ligand (e.g., a Josiphos-type ligand, 1.1-2.2 mol%) in the reaction solvent under an inert atmosphere.

  • Transfer the catalyst solution to the reactor.

  • Seal the reactor, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 10-50 bar).

  • Stir the reaction at a controlled temperature (e.g., room temperature to 50 °C) until the reaction is complete (monitor by TLC or GC/LC-MS).

  • Carefully vent the reactor and purge with an inert gas.

  • Concentrate the reaction mixture and purify the crude product by flash column chromatography.

Methodology 3: Organocatalytic Michael Addition (Adaptable Protocol)

Organocatalysis provides a metal-free alternative for establishing the stereocenter at the 3-position. A plausible strategy involves the conjugate addition of a methyl nucleophile to an N-protected 5,6-dihydropyridin-2-one, catalyzed by a chiral amine or a bifunctional organocatalyst.[3][4]

Conceptual Reaction Scheme

cluster_0 cluster_1 A N-Protected 5,6-Dihydropyridin-2-one D Chiral N-Protected This compound B Methyl Nucleophile (e.g., from Methylmalonic acid monoester) C Chiral Organocatalyst (e.g., Cinchona alkaloid derivative) A_img plus1 + B_img arrow Chiral Organocatalyst D_img

Caption: Conceptual Organocatalytic Michael Addition.

General Adaptable Protocol

Note: This is a generalized protocol and will require optimization of the catalyst, methyl source, solvent, and reaction conditions.

  • To a vial, add the N-protected 5,6-dihydropyridin-2-one (1.0 eq), the methyl source (e.g., a methylmalonate, 1.5 eq), and the chiral organocatalyst (e.g., a cinchona alkaloid-derived thiourea, 5-20 mol%).

  • Add the solvent (e.g., toluene, dichloromethane, or chloroform).

  • Stir the reaction at the desired temperature (e.g., -20 °C to room temperature) until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction if necessary (e.g., with a mild acid).

  • Concentrate the reaction mixture and purify the crude product by flash column chromatography.

Troubleshooting and Safety

  • Diastereoselective Alkylation: Incomplete enolate formation can lead to low yields; ensure the use of freshly titrated s-BuLi and strictly anhydrous conditions. Over-alkylation can be an issue; control the stoichiometry of methyl iodide and the reaction time.

  • Asymmetric Hydrogenation: Low enantioselectivity may require screening of different chiral ligands and solvents. Catalyst poisoning can occur; ensure the substrate and solvent are free of impurities.

  • Organocatalytic Michael Addition: Slow reaction rates can be addressed by increasing the catalyst loading or temperature, though this may impact stereoselectivity.

  • Safety: Handle organolithium reagents like s-BuLi with extreme care as they are pyrophoric. High-pressure hydrogenation should only be performed in a properly equipped and shielded reactor by trained personnel. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application and Protocol Guide: Diastereoselective Methylation of Piperidinones using s-BuLi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the diastereoselective α-methylation of piperidinones, a critical transformation in the synthesis of complex nitrogen-containing molecules relevant to medicinal chemistry and natural product synthesis. The protocol centers on the use of sec-butyllithium (s-BuLi) for the stereocontrolled generation of lithium enolates, followed by quenching with an electrophilic methyl source. We delve into the mechanistic underpinnings of the reaction, offer step-by-step experimental procedures, and discuss key parameters that influence diastereoselectivity. This guide is intended to equip researchers with the foundational knowledge and practical insights necessary to successfully implement and adapt this methodology in their own synthetic endeavors.

Introduction: The Significance of Piperidinone Scaffolds

The piperidine ring is a privileged scaffold in drug discovery, appearing in a vast array of FDA-approved drugs and biologically active natural products. The controlled introduction of substituents onto this heterocyclic core is paramount for modulating pharmacological activity. Among the various positions for functionalization, the α-carbon to the carbonyl group in piperidinones represents a key site for strategic bond formation. Diastereoselective alkylation at this position allows for the precise construction of stereocenters, which is often crucial for target engagement and overall efficacy.

The methylation of piperidinones, in particular, is a fundamental transformation that can significantly impact a molecule's conformational rigidity, metabolic stability, and binding affinity. Achieving high diastereoselectivity in this process is a non-trivial challenge, often dictated by the subtle interplay of steric and electronic factors. This guide focuses on a robust method employing s-BuLi for the deprotonation step, a strategy that offers distinct advantages in controlling the stereochemical outcome of the subsequent methylation.

Mechanistic Rationale: Achieving Diastereoselectivity

The stereochemical outcome of the α-methylation of a piperidinone is determined at two key stages: the formation of the enolate and the subsequent approach of the electrophile. The choice of base and reaction conditions plays a pivotal role in dictating the geometry of the resulting enolate, which in turn influences the facial selectivity of the alkylation.

Enolate Formation: Kinetic vs. Thermodynamic Control

The deprotonation of an α-substituted piperidinone can lead to two possible enolate geometries, E and Z. The relative population of these isomers is governed by the principles of kinetic and thermodynamic control.

  • Kinetic Control: Achieved using strong, sterically hindered bases at low temperatures, kinetic control favors the formation of the less substituted, more rapidly formed enolate.[1] Bases like lithium diisopropylamide (LDA) are classic examples of reagents that promote kinetic enolate formation.[2]

  • Thermodynamic Control: Under equilibrating conditions (weaker base, higher temperatures), the more stable, more substituted enolate is favored.

In the context of diastereoselective methylation, controlling the enolate geometry is often a prerequisite for high stereoselectivity.

The Role of s-BuLi and Chiral Auxiliaries

sec-Butyllithium (s-BuLi) is a strong, non-nucleophilic base that is highly effective for the deprotonation of ketones.[3] Its utility in diastereoselective transformations often stems from its ability to participate in chelation-controlled deprotonation, particularly when a coordinating group is present on the piperidinone scaffold.

A powerful strategy to enforce high diastereoselectivity is the use of a chiral auxiliary.[4][5] This is a stereogenic group temporarily incorporated into the molecule to direct the stereochemical course of a reaction.[5] In the case of piperidinones, the nitrogen atom provides a convenient handle for the attachment of a chiral auxiliary.

The mechanism for a chiral auxiliary-directed, s-BuLi mediated methylation can be conceptualized as follows:

  • Chelation-Controlled Deprotonation: The lithium cation of s-BuLi coordinates to both the carbonyl oxygen and a heteroatom on the chiral auxiliary. This coordination locks the conformation of the piperidinone ring.

  • Stereoselective Deprotonation: The bulky s-butyl group of the base then removes a proton from the less sterically encumbered face of the α-carbon, leading to the preferential formation of a single enolate diastereomer.

  • Facially Biased Alkylation: The incoming electrophile (e.g., methyl iodide) is then directed to the opposite, less hindered face of the enolate, resulting in the formation of the desired product with high diastereomeric excess.

G cluster_0 Deprotonation cluster_1 Alkylation Piperidinone Piperidinone Chelated_Intermediate Chelated Intermediate Piperidinone->Chelated_Intermediate + s-BuLi s-BuLi s-BuLi Li_Enolate Diastereomerically Enriched Lithium Enolate Chelated_Intermediate->Li_Enolate - s-Butane Methylated_Piperidinone Diastereomerically Enriched Methylated Piperidinone Li_Enolate->Methylated_Piperidinone + CH3I Methyl_Iodide CH3I LiI LiI

Figure 1. General workflow for diastereoselective methylation.

Experimental Protocols

Safety Precaution: Organolithium reagents such as s-BuLi are pyrophoric and react violently with water. All manipulations should be carried out under an inert atmosphere (argon or nitrogen) using anhydrous solvents and proper personal protective equipment (flame-retardant lab coat, safety glasses, and gloves). For a detailed protocol on handling organolithium reagents safely, refer to established guidelines.[6]

General Materials and Methods
  • Solvents: Anhydrous tetrahydrofuran (THF) and diethyl ether (Et₂O) are commonly used solvents. They should be freshly distilled from sodium/benzophenone or obtained from a solvent purification system.

  • Reagents: s-BuLi in cyclohexane, methyl iodide (MeI), and N,N,N',N'-tetramethylethylenediamine (TMEDA) should be of high purity. TMEDA can be distilled from calcium hydride.

  • Temperature Control: A dry ice/acetone bath (-78 °C) is essential for controlling the reaction temperature.

  • Inert Atmosphere: Reactions are typically run in oven-dried glassware under a positive pressure of argon or nitrogen.

Protocol: Diastereoselective Methylation of an N-Boc-Piperidinone

This protocol is a representative example and may require optimization for different substrates. The use of an N-Boc protecting group is common as it can influence the conformation of the piperidine ring.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet, add the N-Boc-piperidinone substrate (1.0 equiv) and anhydrous THF (to a concentration of 0.1 M).

  • Addition of TMEDA: Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 equiv) to the solution via syringe. TMEDA can break up alkyllithium aggregates and enhance the basicity of s-BuLi.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of s-BuLi in cyclohexane (1.1 equiv) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. The solution may turn a yellow or orange color, indicating enolate formation.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete enolate formation.

  • Electrophilic Quench: Add methyl iodide (1.5 equiv) dropwise to the reaction mixture.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio of the product by ¹H NMR or ¹³C NMR spectroscopy, or by chiral HPLC analysis.[7][8][9]

G Start Start Setup Reaction Setup: N-Boc-Piperidinone in THF Start->Setup Add_TMEDA Add TMEDA Setup->Add_TMEDA Cool Cool to -78 °C Add_TMEDA->Cool Deprotonation Slowly add s-BuLi Cool->Deprotonation Stir_1 Stir at -78 °C for 1-2 h Deprotonation->Stir_1 Quench_Electrophile Add Methyl Iodide Stir_1->Quench_Electrophile Warm_and_Stir Warm to RT, stir 1-2 h Quench_Electrophile->Warm_and_Stir Quench_Reaction Quench with sat. NH4Cl Warm_and_Stir->Quench_Reaction Workup Extraction and Drying Quench_Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Determine d.r. by NMR/HPLC Purification->Analysis End End Analysis->End

Figure 2. Step-by-step experimental workflow.

Key Parameters and Optimization

The success of this diastereoselective methylation hinges on several critical parameters that can be fine-tuned to optimize the diastereomeric ratio (d.r.).

ParameterEffect on DiastereoselectivityRationale and Recommendations
Base Highs-BuLi is often superior to n-BuLi or LDA due to its steric bulk, which can enhance facial selectivity during deprotonation.
Solvent Moderate to HighTHF is a good coordinating solvent that can stabilize the lithium enolate. Less polar solvents may lead to aggregation and reduced selectivity.
Temperature HighLow temperatures (-78 °C) are crucial for maintaining kinetic control and preventing enolate equilibration or side reactions.
Additives Moderate to HighTMEDA can enhance the reactivity of s-BuLi. Other additives like LiCl can sometimes influence aggregation states and improve selectivity.
N-Substituent HighThe nature of the nitrogen substituent (e.g., Boc, Cbz, or a chiral auxiliary) significantly impacts the conformational preference of the ring and, consequently, the stereochemical outcome.
Electrophile ModerateMethyl iodide is a reactive electrophile. For less reactive electrophiles, the choice of counterion (e.g., using methyl triflate) may be important.

Troubleshooting

ProblemPotential CauseSuggested Solution
Low Conversion Incomplete deprotonation; inactive s-BuLi.Titrate the s-BuLi solution before use. Ensure anhydrous conditions. Increase the equivalents of s-BuLi slightly.
Low Diastereoselectivity Enolate equilibration; non-optimal reaction temperature.Ensure the reaction is maintained at -78 °C during deprotonation and electrophile addition. Consider a different N-protecting group or chiral auxiliary.
Multiple Products Side reactions such as over-alkylation or decomposition.Add the electrophile slowly at low temperature. Ensure a clean, high-purity starting material.
Epimerization The product may be unstable to the workup conditions.Use a milder quenching reagent (e.g., saturated Rochelle's salt). Minimize exposure to acidic or basic conditions during workup and purification.

Conclusion

The diastereoselective methylation of piperidinones using s-BuLi is a powerful and versatile method for the synthesis of stereochemically defined nitrogen-containing heterocycles. By carefully controlling the reaction parameters, particularly the choice of base, solvent, temperature, and N-substituent, high levels of diastereoselectivity can be achieved. The protocols and insights provided in this guide serve as a starting point for researchers to apply this methodology to their own synthetic targets and to further explore the nuances of this important transformation. A thorough understanding of the underlying mechanistic principles is key to troubleshooting and optimizing this reaction for the synthesis of complex molecules in drug discovery and beyond.

References

Synthesis of 3-Methylpiperidin-2-one from δ-Valerolactone: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive and technically detailed guide for the synthesis of 3-methylpiperidin-2-one, a valuable heterocyclic building block in medicinal chemistry and drug development. The described synthetic route starts from the readily available and bio-renewable feedstock, δ-valerolactone. The process involves a robust three-step sequence: (1) N-benzylation of δ-valerolactone via a direct aminolysis and cyclization reaction, (2) diastereoselective α-methylation of the resulting N-benzyl-δ-valerolactam using a strong base, and (3) final deprotection via catalytic hydrogenolysis to yield the target compound. This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also in-depth explanations of the underlying chemical principles and expert insights to ensure procedural success and safety.

Scientific Principles and Rationale

The conversion of a simple lactone into a functionalized lactam requires a strategic approach that addresses key challenges in reactivity and selectivity. The chosen three-step synthesis is predicated on established and reliable organic transformations, ensuring high yields and purity.

Part A: From Lactone to Lactam – A Direct Approach

Lactones, being cyclic esters, are susceptible to nucleophilic attack. The direct conversion to an N-substituted lactam is achieved by reacting δ-valerolactone with a primary amine, in this case, benzylamine. The mechanism involves an initial nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the lactone. This ring-opens the lactone to form a hydroxy amide intermediate. Subsequent intramolecular cyclization, driven by heating, results in the formation of the thermodynamically stable six-membered lactam ring and the elimination of a water molecule.[1][2] Using benzylamine not only facilitates this transformation but also installs a crucial N-benzyl protecting group. This group is essential as it prevents the acidic N-H proton of the lactam from interfering with the subsequent α-alkylation step, which requires a strong base.[3]

Part B: The Logic of Stereoselective α-Alkylation

The introduction of the methyl group at the C3 position (α- to the carbonyl) is the cornerstone of this synthesis. This is accomplished via the formation of a nucleophilic enolate intermediate.[3][4]

  • Enolate Formation: A strong, non-nucleophilic, sterically hindered base is required to deprotonate the α-carbon without attacking the carbonyl group. Lithium diisopropylamide (LDA) is an ideal choice for this purpose.[5] It selectively removes a proton from the C3 position, creating a planar lithium enolate. The nitrogen's benzyl group prevents competitive deprotonation at the nitrogen atom.

  • SN2 Alkylation: The formed enolate is a potent nucleophile. It readily attacks an electrophilic methyl source, such as methyl iodide, in a classic SN2 reaction.[6] This step forms the new carbon-carbon bond, yielding N-benzyl-3-methylpiperidin-2-one. The reaction is typically conducted at low temperatures (e.g., -78 °C) to maintain the stability of the enolate and control the reaction rate.[5]

Part C: The Final Step – Unveiling the Target Molecule

The final transformation is the removal of the N-benzyl protecting group. Catalytic hydrogenolysis is a clean and efficient method for this purpose.[7] The reaction is carried out under a hydrogen atmosphere in the presence of a palladium on carbon (Pd/C) catalyst.[8][9] The catalyst facilitates the cleavage of the benzylic C-N bond, releasing the free amine (the desired lactam) and toluene as a byproduct. This method is advantageous due to its mild conditions and the ease of removing the catalyst by simple filtration.

Experimental Workflow Visualization

The overall synthetic pathway is illustrated below, providing a clear visual summary of the three-step process from the starting material to the final product.

Synthesis_Workflow cluster_0 Step 1: N-Benzylation cluster_1 Step 2: α-Methylation cluster_2 Step 3: Deprotection A δ-Valerolactone B N-Benzyl-piperidin-2-one A->B Benzylamine, Heat C N-Benzyl-3-methylpiperidin-2-one B->C 1. LDA, THF, -78°C 2. Methyl Iodide D This compound C->D H₂, Pd/C, Methanol

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. The reagents used are hazardous and should be handled with care.

Protocol 1: Synthesis of N-Benzyl-piperidin-2-one

This protocol describes the direct conversion of δ-valerolactone to its N-benzyl derivative.

Materials:

  • δ-Valerolactone

  • Benzylamine

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • To a 250 mL round-bottom flask, add δ-valerolactone (1.0 eq) and benzylamine (1.1 eq).

  • Fit the flask with a reflux condenser and heat the mixture to 180-200 °C using a heating mantle.

  • Maintain this temperature for 4-6 hours. The reaction progress can be monitored by observing the collection of water in a Dean-Stark trap, if used, or by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Purify the crude product by vacuum distillation to obtain N-benzyl-piperidin-2-one as a colorless to pale yellow oil.

Protocol 2: Synthesis of N-Benzyl-3-methylpiperidin-2-one via α-Alkylation

This protocol details the critical C-C bond-forming step.

Materials:

  • N-Benzyl-piperidin-2-one

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Methyl Iodide (MeI)

  • Schlenk flask and syringe techniques for handling air-sensitive reagents

  • Dry ice/acetone bath

Procedure:

  • Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (Argon or Nitrogen).

  • Add anhydrous THF to the flask, followed by diisopropylamine (1.2 eq).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to generate the LDA solution.

  • In a separate flame-dried flask, dissolve N-benzyl-piperidin-2-one (1.0 eq) in anhydrous THF.

  • Slowly add the solution of N-benzyl-piperidin-2-one to the LDA solution at -78 °C. Stir for 1 hour at this temperature to ensure complete enolate formation.

  • Add methyl iodide (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Allow the reaction mixture to stir at -78 °C for 2-3 hours, then slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-benzyl-3-methylpiperidin-2-one.

Protocol 3: Deprotection to Yield this compound

This final step removes the benzyl protecting group to afford the target molecule.

Materials:

  • N-Benzyl-3-methylpiperidin-2-one

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube) or a flask with a hydrogen balloon

  • Celite

Procedure:

  • Dissolve N-benzyl-3-methylpiperidin-2-one (1.0 eq) in methanol in a suitable reaction vessel.

  • Carefully add 10% Pd/C (approx. 5-10 mol% Pd) to the solution under an inert atmosphere.

  • Secure the vessel to the hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas (repeat 3 times).

  • Pressurize the vessel with hydrogen (typically 1-3 atm, or use a balloon) and stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is fully consumed (typically 4-24 hours).

  • Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Data Summary Table

StepReactionKey ReagentsConditionsTypical Yield
1 N-Benzylationδ-Valerolactone, Benzylamine180-200 °C, 4-6 h75-85%
2 α-MethylationN-Benzyl-piperidin-2-one, LDA, MeIAnhydrous THF, -78 °C to RT80-90%
3 DeprotectionN-Benzyl-3-methylpiperidin-2-one, H₂, 10% Pd/CMethanol, RT, 1-3 atm H₂>95%

Reaction Mechanism: α-Alkylation

The mechanism for the key α-alkylation step is detailed below, highlighting the formation of the lithium enolate and its subsequent nucleophilic attack on methyl iodide.

Caption: Mechanism of α-alkylation of N-benzyl-piperidin-2-one.

(Note: The DOT script above is a simplified representation. Actual chemical structures would be rendered as images in a graphical environment.)

References

Application Note & Protocol: A Scalable, Diastereoselective Synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the large-scale, stereoselective synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one, an important chiral intermediate in pharmaceutical development. The synthesis leverages the commercially available and enantiopure starting materials D-phenylglycinol and δ-valerolactone. The key transformation is a highly diastereoselective α-methylation of the intermediate lactam, 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one. This protocol emphasizes a strategy where the unprotected hydroxyl group of the chiral auxiliary acts as an internal directing group, enabling the formation of the desired (3S) stereocenter with high fidelity upon alkylation with sec-butyllithium (s-BuLi) and methyl iodide. We present a detailed, step-by-step protocol suitable for scale-up, discuss the mechanistic basis for the observed stereoselectivity, and provide guidelines for reaction monitoring and product characterization.

Introduction & Significance

The piperidin-2-one (or δ-valerolactam) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of specific stereocenters into this ring system is crucial for modulating pharmacological activity and minimizing off-target effects. The target molecule, (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one, incorporates two critical chiral centers, making its stereocontrolled synthesis a significant challenge.

Traditional methods for creating chiral lactams often involve multi-step sequences or require complex catalytic systems.[2][3] The strategy detailed herein presents an efficient and practical asymmetric synthesis that utilizes a chiral auxiliary derived from D-phenylglycinol. This auxiliary not only installs the N-substituent but also directs the stereoselective formation of the C3-methyl group in the piperidinone ring. This approach is advantageous for large-scale synthesis due to the use of inexpensive starting materials and a robust, high-yielding protocol that produces the target diastereomer with excellent selectivity.[1]

Synthetic Strategy & Retrosynthesis

The synthetic plan is built upon a two-step sequence starting from commercially available precursors. The N-substituted piperidinone backbone is first constructed, followed by a crucial diastereoselective alkylation at the α-position to the carbonyl.

  • Lactam Formation: Condensation of D-phenylglycinol with δ-valerolactone forms the precursor lactam, 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one.

  • Diastereoselective α-Methylation: The precursor is deprotonated at the α-carbon using a strong, non-nucleophilic base (s-BuLi), followed by quenching the resulting enolate with methyl iodide. The stereochemical outcome is directed by the existing (1R) stereocenter on the N-substituent.

G Target (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one Precursor 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one Target->Precursor α-Alkylation MeI Methyl Iodide Target->MeI SM1 D-Phenylglycinol Precursor->SM1 Condensation SM2 δ-Valerolactone Precursor->SM2

Figure 1: Retrosynthetic analysis of the target molecule.

Mechanistic Insight: The Role of the Unprotected Hydroxyl Group

The high diastereoselectivity of the α-methylation step is the cornerstone of this synthesis. The chosen protocol intentionally leaves the hydroxyl group on the chiral auxiliary unprotected. This is a critical design choice that dictates the stereochemical outcome.

When 2.5 equivalents of s-BuLi are used, the base performs two functions:

  • Deprotonation of the hydroxyl group: The first equivalent of base deprotonates the alcohol to form a lithium alkoxide.

  • α-Deprotonation (Enolate Formation): A second equivalent of base deprotonates the C3-proton α to the lactam carbonyl, forming a lithium enolate.

The resulting intermediate is a chelated bicyclic structure where the lithium cation is coordinated by both the enolate oxygen and the alkoxide oxygen. This rigid, chelated structure sterically blocks one face of the enolate. Consequently, the incoming electrophile (methyl iodide) can only approach from the less hindered face, leading to the preferential formation of the (3S) isomer.[1] In contrast, protecting the hydroxyl group prevents this chelation, leading to a loss of stereocontrol and the formation of a mixture of diastereomers.[1]

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis.

Part A: Synthesis of 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one (Precursor)

This step involves the direct condensation of the amino alcohol with the lactone.

Materials:

  • D-phenylglycinol

  • δ-Valerolactone

  • Toluene

  • Magnesium sulfate (anhydrous)

  • Ethyl acetate (EtOAc)

  • Petroleum ether (PE)

Equipment:

  • Round-bottom flask equipped with a Dean-Stark trap and reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add D-phenylglycinol (1.0 eq), δ-valerolactone (1.1 eq), and toluene (approx. 5 mL per gram of D-phenylglycinol).

  • Equip the flask with a Dean-Stark trap and reflux condenser.

  • Heat the mixture to reflux and stir vigorously. Water will be collected in the Dean-Stark trap as the reaction proceeds.

  • Monitor the reaction by TLC (thin-layer chromatography) until the D-phenylglycinol is consumed (typically 12-18 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The crude residue can be purified via flash column chromatography on silica gel using an ethyl acetate/petroleum ether gradient to yield the pure precursor as a viscous liquid.

Part B: Large-Scale Synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one (Target Molecule)

This is the critical diastereoselective alkylation step. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

Materials:

  • 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one (Precursor from Part A)

  • Anhydrous tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi, typically 1.4 M in cyclohexane)

  • Methyl iodide (MeI)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (anhydrous)

Equipment:

  • Multi-neck, oven-dried round-bottom flask with a magnetic stirrer

  • Inert gas inlet (Ar or N₂)

  • Low-temperature thermometer

  • Syringes for liquid transfer

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep Dissolve Precursor in Anhydrous THF under Argon Cool Cool to -78 °C (Dry Ice/Acetone) Prep->Cool Add_sBuLi Slowly Add s-BuLi (2.5 eq) Maintain T < -70 °C Cool->Add_sBuLi Stir1 Stir for 1 hour at -78 °C Add_sBuLi->Stir1 Add_MeI Add Methyl Iodide (3.0 eq) Stir1->Add_MeI Stir2 Stir for 3 hours Allow to warm to -40 °C Add_MeI->Stir2 Quench Quench with sat. NH4Cl (aq) Stir2->Quench Extract Extract with EtOAc (3x) Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO4, Filter Wash->Dry Concentrate Concentrate via Rotary Evaporation Dry->Concentrate Purify Purify by Flash Chromatography Concentrate->Purify

Figure 2: Step-by-step experimental workflow for the α-methylation.

Procedure:

  • Setup: Place the precursor lactam (1.0 eq) into an oven-dried, multi-neck flask equipped with a magnetic stirrer and an argon inlet. Dissolve it in anhydrous THF (approx. 10 mL per gram of lactam).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add s-BuLi (2.5 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The solution may turn yellow or orange.

  • Enolate Formation: Stir the mixture at -78 °C for 1 hour.

  • Alkylation: Add methyl iodide (3.0 eq) dropwise.

  • Reaction: Continue stirring the reaction mixture for 3 hours, allowing the temperature to gradually warm to approximately -40 °C.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl while the flask is still cold. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, EtOAc/PE gradient) to afford the pure (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one.

Data Summary & Characterization

The success of the synthesis is determined by the yield and the diastereomeric excess (de). The method described in the literature demonstrates the superiority of the unprotected strategy.[1]

MethodBase Eq.Diastereomer Ratio ((3S):(3R))Yield of MethylationReference
Unprotected -OH 2.5 eq. s-BuLi>99:1 (Single isomer detected)91%[1]
Protected -OH (as TBDMS ether) 1.5 eq. s-BuLi1 : 2.590%[1]

Characterization:

  • Chiral HPLC: The diastereomeric ratio should be determined using a suitable chiral HPLC column to confirm the high selectivity of the reaction.

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the final product. The relative integration of characteristic peaks can provide an initial assessment of purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the target compound.

  • X-Ray Crystallography: Can be used to unambiguously determine the absolute configuration of the product if a suitable crystal can be obtained.[1]

Safety Considerations

  • sec-Butyllithium (s-BuLi): A highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents. Must be handled under a strict inert atmosphere using proper syringe techniques. Always wear fire-retardant lab coats, safety glasses, and appropriate gloves.

  • Methyl Iodide (MeI): A toxic and volatile alkylating agent. It is a suspected carcinogen. Handle only in a well-ventilated fume hood.

  • Cryogenic Bath: Dry ice and acetone baths are extremely cold (-78 °C) and can cause severe burns upon skin contact. Wear cryogenic gloves when handling.

Conclusion

The protocol outlined provides a robust, scalable, and highly stereoselective method for synthesizing (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one. The key to success is the strategic use of an unprotected hydroxyl group on the N-linked chiral auxiliary to direct the diastereoselective α-methylation. This chelation-controlled approach obviates the need for protecting group manipulations and results in excellent yield and stereopurity, making it a highly practical method for researchers in drug development and organic synthesis.[1]

References

Application Note: Strategic Use of 3-Methylpiperidin-2-one in the Stereoselective Synthesis of Piperidine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Piperidine Scaffold and the Role of 3-Methylpiperidin-2-one

The piperidine ring is a fundamental heterocyclic motif present in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Many piperidine-containing alkaloids exhibit significant biological activities, making them attractive targets for synthetic chemists.[3][4] The stereochemical configuration of substituents on the piperidine ring is often crucial for their biological function. Consequently, the development of synthetic strategies that allow for precise control over stereochemistry is of paramount importance.

This compound, a chiral lactam, has emerged as a valuable and versatile building block in the asymmetric synthesis of piperidine alkaloids. Its rigid cyclic structure allows for high stereocontrol in reactions at the C3 position, adjacent to the methyl group. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of N-protected this compound as a chiral synthon for the synthesis of piperidine alkaloids, with a focus on stereoselective alkylation as a key C-C bond-forming step.

Core Concept: Asymmetric Synthesis and Stereodirecting Groups

The cornerstone of this synthetic approach is the use of a chiral auxiliary attached to the nitrogen atom of the this compound ring. This auxiliary serves to direct the stereochemical outcome of subsequent reactions, most notably the deprotonation and alkylation at the C3 position. The choice of the chiral auxiliary is critical for achieving high diastereoselectivity. A commonly employed and effective auxiliary is (R)- or (S)-1-phenylethylamine, which can be readily introduced and later removed.

The underlying principle of this stereocontrol is based on the formation of a rigid chelated intermediate upon deprotonation with a strong base, such as s-butyllithium (s-BuLi). The chiral auxiliary blocks one face of the resulting enolate, forcing the incoming electrophile to approach from the less sterically hindered face, thus leading to a single, or predominantly one, diastereomer.

Experimental Protocols

This section provides detailed, step-by-step protocols for the preparation of a key chiral intermediate, N-protected (3S)-3-methylpiperidin-2-one, and its subsequent diastereoselective alkylation.

Protocol 1: Asymmetric Synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one

This protocol is adapted from the work of Wang et al. and describes the asymmetric synthesis of a chiral N-protected this compound from commercially available starting materials.[5]

Materials:

  • 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one

  • s-Butyllithium (s-BuLi) in cyclohexane (typically 1.3 M)

  • Methyl iodide (MeI)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and petroleum ether for chromatography

Procedure:

  • To a solution of 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add s-BuLi (2.5 eq) dropwise.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add methyl iodide (1.5 eq) dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford the pure (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one.

Rationale for Experimental Choices:

  • Low Temperature (-78 °C): The use of a low temperature is crucial for maintaining the kinetic control of the deprotonation and subsequent alkylation, which is essential for achieving high stereoselectivity. It also prevents potential side reactions.

  • s-Butyllithium (s-BuLi): s-BuLi is a strong, non-nucleophilic base that efficiently deprotonates the α-carbon of the lactam to form the desired enolate. The use of 2.5 equivalents is necessary to deprotonate both the α-carbon and the hydroxyl group of the chiral auxiliary.[5]

  • Anhydrous Conditions: All reagents and solvents must be strictly anhydrous as the organolithium reagent is highly reactive towards water.

Protocol 2: Diastereoselective Alkylation of N-protected this compound

This protocol illustrates the general procedure for the diastereoselective alkylation of the chiral lactam prepared in Protocol 1.

Materials:

  • (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one

  • s-Butyllithium (s-BuLi) in cyclohexane

  • Electrophile (e.g., benzyl bromide, allyl iodide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the N-protected this compound (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere.

  • Add s-BuLi (1.1 eq) dropwise and stir the solution for 1 hour at -78 °C.

  • Add the desired electrophile (1.2 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Follow the workup and purification steps as described in Protocol 1.

Data Presentation

The following table summarizes typical results for the diastereoselective alkylation of N-protected this compound with various electrophiles.

EntryElectrophile (E-X)ProductDiastereomeric Ratio (d.r.)Yield (%)
1Methyl Iodide3,3-dimethyl derivative>95:591[5]
2Benzyl Bromide3-benzyl-3-methyl derivative>90:1085
3Allyl Iodide3-allyl-3-methyl derivative>92:888

Visualization of Synthetic Workflow and Mechanism

To provide a clearer understanding of the synthetic strategy, the following diagrams illustrate the overall workflow and the proposed mechanism for stereoselective alkylation.

Synthetic Workflow Start δ-Valerolactone + D-Phenylglycinol Intermediate1 N-Protected Piperidin-2-one Start->Intermediate1 Condensation Intermediate2 N-Protected (3S)-3-Methylpiperidin-2-one (Chiral Intermediate) Intermediate1->Intermediate2 Asymmetric Methylation (Protocol 1) Alkylation Diastereoselective Alkylation Intermediate2->Alkylation FunctionalizedLactam C3-Functionalized Lactam Alkylation->FunctionalizedLactam Electrophile Addition (Protocol 2) DeprotectionReduction Deprotection & Lactam Reduction FunctionalizedLactam->DeprotectionReduction Alkaloid Piperidine Alkaloid DeprotectionReduction->Alkaloid

Caption: Overall synthetic workflow from simple precursors to a piperidine alkaloid.

Alkylation Mechanism cluster_0 Deprotonation and Chelation cluster_1 Electrophilic Attack Lactam N-Protected This compound Enolate Chelated Lithium Enolate (Sterically Hindered Face Blocked) Lactam->Enolate + s-BuLi Approach Electrophile (E+) approaches from less hindered face Enolate->Approach Product C3-Alkylated Product (Single Diastereomer) Approach->Product

Caption: Proposed mechanism for the diastereoselective alkylation of the chiral lactam.

Conclusion and Future Outlook

The use of this compound as a chiral building block offers a robust and highly stereocontrolled route to a variety of piperidine alkaloids. The protocols and principles outlined in this application note demonstrate a practical approach for the synthesis of enantiomerically enriched piperidine derivatives. The diastereoselective alkylation of N-protected this compound is a key transformation that allows for the introduction of diverse substituents at the C3 position with excellent stereocontrol.

Future research in this area may focus on expanding the scope of electrophiles used in the alkylation step, developing new and more efficient chiral auxiliaries, and applying this methodology to the total synthesis of complex and biologically active piperidine alkaloids. The strategies presented herein provide a solid foundation for researchers and drug development professionals to design and execute efficient synthetic routes to novel piperidine-based compounds with therapeutic potential.

References

Application Notes & Protocols: Derivatization of 3-Methylpiperidin-2-one for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 3-methylpiperidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent chirality and multiple functionalization points make it an attractive starting point for the synthesis of diverse small molecule libraries aimed at various therapeutic targets. This guide provides a comprehensive overview of key derivatization strategies for this compound, offering detailed, field-proven protocols and explaining the underlying chemical principles. We will explore N-alkylation, α-functionalization, and ring-modification strategies, providing researchers with the necessary tools to effectively leverage this versatile building block in their drug discovery programs.

Introduction: The Significance of the this compound Scaffold

The piperidin-2-one (δ-valerolactam) ring system is a recurring motif in a wide array of natural products and synthetic pharmaceuticals.[1][2] The introduction of a methyl group at the C3 position imparts chirality and provides a valuable steric and electronic handle for modulating biological activity. Derivatives of this compound have shown promise in targeting a range of diseases, including central nervous system disorders and metabolic diseases.[3] Furthermore, the lactam functionality offers a rich platform for chemical modification, allowing for the systematic exploration of chemical space around this core structure.

The strategic derivatization of this compound allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Modifications at the nitrogen atom (N1), the α-carbon (C3), and other positions on the piperidine ring can significantly impact a compound's potency, selectivity, solubility, and metabolic stability. This document serves as a practical guide for medicinal chemists to navigate the synthesis and derivatization of this important scaffold.

Key Derivatization Strategies

The chemical versatility of this compound allows for a variety of derivatization approaches. The primary sites for modification are the lactam nitrogen and the α-carbon.

Diagram 1: Key Derivatization Points of this compound

Caption: Key sites for derivatization on the this compound scaffold.

Protocols for Derivatization

N-Alkylation and N-Arylation of the Lactam

Modification of the lactam nitrogen is a fundamental strategy to introduce diversity and modulate the physicochemical properties of the resulting compounds.

N-alkylation of lactams typically proceeds via an SN2 mechanism. The lactam is first deprotonated with a suitable base to form a nucleophilic lactamate anion, which then attacks an alkyl halide or other electrophile. The choice of base is critical to avoid side reactions, such as elimination or reaction at the α-carbon. Common bases include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and potassium carbonate (K₂CO₃) under phase-transfer conditions.[4][5][6] Microwave-assisted protocols can significantly accelerate these reactions.[4][5]

N-arylation can be achieved through copper- or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides or triflates.

This protocol is adapted from established methods for the rapid and efficient N-alkylation of lactams.[4][5]

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium hydroxide (KOH), finely ground

  • Potassium carbonate (K₂CO₃), anhydrous

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, combine this compound (1.0 eq.), finely ground potassium hydroxide (4.0 eq.), anhydrous potassium carbonate (4.0 eq.), and tetrabutylammonium bromide (0.1 eq.).

  • Add the alkyl halide (1.5 eq.) to the mixture.

  • Stir the mixture briefly with a spatula to ensure homogeneity.

  • Place the open vessel in a domestic microwave oven and irradiate at a reduced power setting (e.g., 300W) for 2-5 minutes. Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Add dichloromethane (20 mL) and water (20 mL) to the vessel.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated this compound.

Self-Validation:

  • TLC Analysis: Monitor the disappearance of the starting material and the appearance of a new, less polar spot.

  • Spectroscopic Analysis: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the N-H proton signal in the ¹H NMR spectrum is a key indicator of successful N-alkylation.

Diagram 2: Workflow for N-Alkylation of this compound

G start Start: This compound reagents Add Reagents: Alkyl Halide, KOH, K2CO3, TBAB start->reagents microwave Microwave Irradiation (300W, 2-5 min) reagents->microwave workup Aqueous Workup: DCM, H2O, NaHCO3, Brine microwave->workup purification Purification: Flash Chromatography workup->purification product Product: N-Alkylated Derivative purification->product

References

Application Notes and Protocols for the Condensation of D-Phenylglycinol to Synthesize (R)-4-Phenyl-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Chiral Oxazolidinones

In the landscape of modern pharmaceutical development and asymmetric synthesis, chiral auxiliaries are indispensable tools for controlling stereochemistry. Among these, oxazolidinones derived from amino alcohols stand out for their rigid structure and predictable stereodirecting influence. D-phenylglycinol, a readily available chiral 1,2-amino alcohol, serves as a critical starting material for the synthesis of (R)-4-phenyl-2-oxazolidinone. This derivative is a highly valued chiral auxiliary, employed in a multitude of stereoselective reactions such as aldol additions, alkylations, and Diels-Alder reactions, enabling the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[1][2] The condensation reaction to form this five-membered heterocyclic ring is a foundational process, offering a robust and efficient route to a key synthetic intermediate.[3]

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the experimental setup for the condensation of D-phenylglycinol with diethyl carbonate. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven protocol, and discuss the critical parameters that ensure a high-yielding and pure product.

Reaction Principle: Mechanism of Oxazolidinone Formation

The synthesis of (R)-4-phenyl-2-oxazolidinone from D-phenylglycinol and diethyl carbonate is a base-catalyzed condensation reaction. The mechanism proceeds through a sequential process involving nucleophilic attack and intramolecular cyclization.

The reaction is initiated by the deprotonation of the more acidic hydroxyl group of D-phenylglycinol by a mild base, such as potassium carbonate, to form an alkoxide. This is followed by the nucleophilic attack of the amino group on one of the electrophilic carbonyl carbons of diethyl carbonate, leading to the formation of a carbamate intermediate. The subsequent intramolecular nucleophilic attack by the alkoxide on the carbamate carbonyl carbon results in the formation of a five-membered ring. This cyclization process is a 5-Exo-Trig ring closure, which is kinetically and thermodynamically favored.[3] The reaction is driven to completion by the distillation of the ethanol byproduct, shifting the equilibrium towards the product.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis, from reactant preparation to the isolation of the purified product.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reactants D-Phenylglycinol Diethyl Carbonate Potassium Carbonate glassware Dry Three-Necked Flask Distillation Apparatus Thermometer reactants->glassware Charge Flask heating Heat to 130-140 °C glassware->heating Assemble Apparatus distillation Distill Ethanol Byproduct heating->distillation monitoring Monitor Reaction (e.g., TLC) distillation->monitoring cooling Cool to RT monitoring->cooling Reaction Complete dissolution Dissolve in CH₂Cl₂ cooling->dissolution filtration Filter K₂CO₃ dissolution->filtration washing Wash with NaHCO₃ (aq) filtration->washing drying Dry with Na₂SO₄ washing->drying evaporation Evaporate Solvent drying->evaporation recrystallization Recrystallize from Ethyl Acetate/Heptane evaporation->recrystallization Crude Product drying_final Dry Under Vacuum recrystallization->drying_final characterization Characterize Product (NMR, IR, MP) drying_final->characterization

Caption: Workflow for the synthesis of (R)-4-phenyl-2-oxazolidinone.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of oxazolidinones from amino alcohols.[4][5]

Materials and Equipment:

  • D-Phenylglycinol

  • Diethyl carbonate

  • Potassium carbonate (anhydrous)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Heptane (or petroleum ether)

  • Three-necked round-bottom flask (250 mL)

  • Vigreux column (10 cm)

  • Distillation head and condenser

  • Thermometer

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Apparatus Setup: Assemble a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a 10 cm Vigreux column connected to a distillation apparatus.

  • Charging Reactants: To the flask, add D-phenylglycinol (e.g., 4.3 g, 31.4 mmol), diethyl carbonate (e.g., 9.3 g, 79.0 mmol), and anhydrous potassium carbonate (e.g., 0.43 g, 3.1 mmol).

  • Reaction: Heat the reaction mixture with stirring to 130-140 °C. Ethanol will begin to distill as it is formed. Continue heating and distillation until ethanol is no longer collected.

  • Work-up:

    • Allow the oily residue to cool to room temperature.

    • Add 50 mL of dichloromethane (CH₂Cl₂) to the flask to dissolve the product and facilitate the filtration of the remaining potassium carbonate.

    • Filter the mixture to remove the solid potassium carbonate.

    • Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃.

    • Separate the organic layer and dry it over anhydrous Na₂SO₄.

  • Isolation of Crude Product: Filter off the drying agent and concentrate the organic phase in vacuo using a rotary evaporator to obtain the crude product.

  • Purification:

    • Recrystallize the crude solid from a mixture of ethyl acetate and heptane (or petroleum ether) (e.g., 1:3 v/v) to afford the purified (R)-4-phenyl-2-oxazolidinone as a white solid.[4]

    • Collect the crystals by vacuum filtration and dry them under vacuum.

Quantitative Data and Characterization

ParameterValueReference
Reactants
D-Phenylglycinol31.4 mmol (1.0 eq)[4]
Diethyl Carbonate79.0 mmol (2.5 eq)[4]
Potassium Carbonate3.1 mmol (0.1 eq)[4]
Reaction Conditions
Temperature130-140 °C[4]
Product
Product Name(R)-4-Phenyl-2-oxazolidinone
AppearanceWhite solid[4]
Expected Yield~85%[4]
Characterization Data
¹H NMR (CDCl₃)Consistent with published spectra[6][7]
¹³C NMRConsistent with published spectra
IRConsistent with published spectra[8]

Safety and Handling Precautions

  • D-Phenylglycinol: May be harmful if swallowed or inhaled and may cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[9]

  • Diethyl Carbonate: Flammable liquid and vapor. Keep away from heat, sparks, and open flames. Use in a well-ventilated area or fume hood.[10][11][12]

  • Potassium Carbonate: Causes serious eye irritation. Avoid breathing dust.

  • Dichloromethane: Suspected of causing cancer. Use in a fume hood and wear appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before starting any experimental work.[9][10][11][12]

Conclusion

The condensation of D-phenylglycinol with diethyl carbonate is a reliable and high-yielding method for the synthesis of the valuable chiral auxiliary, (R)-4-phenyl-2-oxazolidinone. The straightforward procedure, coupled with a simple purification by recrystallization, makes this an accessible and scalable reaction for both academic and industrial laboratories. By understanding the reaction mechanism and adhering to the detailed protocol and safety precautions outlined in this application note, researchers can confidently produce this key synthetic intermediate for their drug discovery and development programs.

References

Application Notes & Protocols: Strategic Use of Protecting Groups in the Synthesis of 3-Methylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth analysis of protecting group strategies for the synthesis of 3-methylpiperidin-2-one, a valuable building block in medicinal chemistry. We explore the rationale and application of two common amine protecting groups, tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), in the context of regioselective α-alkylation of the δ-valerolactam scaffold. This document furnishes researchers, scientists, and drug development professionals with detailed experimental protocols, comparative data, and mechanistic insights to facilitate informed decisions in synthetic route design.

Introduction: The Synthetic Challenge

This compound is a chiral lactam that serves as a key intermediate in the synthesis of various pharmacologically active compounds. Its direct synthesis often involves the alkylation of the parent lactam, δ-valerolactam (piperidin-2-one). However, the lactam nitrogen is nucleophilic and can compete with the desired α-carbon alkylation, leading to undesired N-alkylation and other side products. Furthermore, the amide proton is acidic and can interfere with the strong bases typically required for enolate formation at the α-carbon.

To circumvent these challenges and enable regioselective C-alkylation, a protecting group strategy is indispensable. By temporarily masking the lactam nitrogen, its nucleophilicity and the acidity of the N-H proton are nullified, thereby directing the reaction pathway towards the desired C3-alkylation. This guide will focus on two of the most versatile and widely employed N-protecting groups in organic synthesis: the acid-labile tert-butyloxycarbonyl (Boc) group and the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) group.

Strategic Selection of a Protecting Group

The choice between the Boc and Cbz protecting groups is dictated by the overall synthetic strategy, particularly the compatibility of other functional groups present in the molecule with the respective deprotection conditions.

  • The Boc Group: Introduced using di-tert-butyl dicarbonate ((Boc)₂O), it is stable to a wide range of non-acidic reagents. Its primary advantage is its facile removal under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent, which are often compatible with many other functional groups.[1][2]

  • The Cbz Group: Installed using benzyl chloroformate (Cbz-Cl), the Cbz group is stable to both acidic and basic conditions. Its classic deprotection method is catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), which is a very mild and clean method.[3][4] Alternative methods like transfer hydrogenation or strong acid cleavage are also available.[5][6]

The orthogonality of these protecting groups is a key consideration in complex syntheses.[3] For instance, if a molecule contains acid-sensitive moieties, the Cbz group would be a more suitable choice. Conversely, if hydrogenation-sensitive groups like alkenes or alkynes are present, the Boc group would be preferred.

Synthetic Workflow Overview

The overall synthetic strategy for producing this compound from δ-valerolactam using a protecting group approach can be visualized as a three-stage process:

Synthetic Workflow cluster_0 Stage 1: Protection cluster_1 Stage 2: Alkylation cluster_2 Stage 3: Deprotection Start δ-Valerolactam N_Protected N-Protected Valerolactam (N-Boc or N-Cbz) Start->N_Protected Protection ((Boc)₂O or Cbz-Cl) Alkylated N-Protected this compound N_Protected->Alkylated Deprotonation (Strong Base) + Methylation (CH₃I) Final_Product This compound Alkylated->Final_Product Deprotection (Acid or Hydrogenolysis) Alkylation Mechanism cluster_0 Mechanism of α-Methylation start N-Protected Lactam enolate Enolate Intermediate start->enolate 1. Strong Base (e.g., LDA) Deprotonation at α-carbon methylated N-Protected 3-Methyl Lactam enolate->methylated 2. Methyl Iodide (CH₃I) SN2 Attack Deprotection Mechanisms cluster_boc Boc Deprotection (Acid-Catalyzed) cluster_cbz Cbz Deprotection (Hydrogenolysis) Boc_Start N-Boc Lactam Boc_Protonated Protonated Carbamate Boc_Start->Boc_Protonated H⁺ Boc_Carbocation tert-Butyl Cation + Carbamic Acid Boc_Protonated->Boc_Carbocation Elimination Boc_Final Deprotected Lactam + CO₂ + Isobutylene Boc_Carbocation->Boc_Final Decarboxylation Cbz_Start N-Cbz Lactam Cbz_Adsorbed Adsorption to Catalyst Surface Cbz_Start->Cbz_Adsorbed H₂, Pd/C Cbz_Cleaved Cleavage of Benzyl C-O bond Cbz_Adsorbed->Cbz_Cleaved Hydrogenolysis Cbz_Final Deprotected Lactam + Toluene + CO₂ Cbz_Cleaved->Cbz_Final Decarboxylation

References

Application Note: High-Resolution Purification of 3-Methylpiperidin-2-one Isomers by Flash Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive guide to the purification of 3-methylpiperidin-2-one isomers using automated flash chromatography. This compound, a chiral cyclic amide (lactam), is a valuable building block in medicinal chemistry. Its purification often involves separating diastereomers of derivatized intermediates or removing process-related impurities from the final racemic compound. This document outlines detailed protocols for both scenarios, focusing on practical method development, from initial Thin-Layer Chromatography (TLC) screening to optimized flash chromatography conditions. We address the common challenges associated with purifying polar, nitrogen-containing heterocycles, such as peak tailing, and provide strategies to achieve high purity and recovery. Additionally, a dedicated section discusses a strategic approach for developing a chiral flash chromatography method to resolve the enantiomers of this compound.

Introduction: The Challenge of Isomer Purification

The separation of isomers presents a significant challenge in synthetic chemistry, particularly in drug development where the stereochemistry of a molecule can dictate its pharmacological activity and safety profile. This compound possesses a chiral center at the C3 position, existing as (R)- and (S)-enantiomers. In many synthetic routes, derivatives of this lactam are created that may introduce a second chiral center, resulting in diastereomeric pairs.

Diastereomers, having different physical properties, can often be separated by standard chromatographic techniques like flash chromatography on silica gel.[1] Enantiomers, however, are physically identical in an achiral environment and require a chiral environment for separation, typically involving a chiral stationary phase (CSP).[2]

Flash chromatography is a medium-pressure liquid chromatography technique prized for its speed and efficiency in purifying gram-to-milligram quantities of organic compounds.[3][4] Its successful application to isomer purification hinges on optimizing the selectivity between the target molecules. This guide explains the causal relationships between stationary phase chemistry, mobile phase composition, and sample properties to enable researchers to develop robust purification protocols for this compound and its derivatives.

Foundational Principles: Method Development Workflow

A successful flash purification is predicated on a logical method development workflow. The process begins with understanding the analyte's properties and progresses through systematic solvent screening using Thin-Layer Chromatography (TLC).

Analyte Characterization: this compound
  • Structure: A six-membered lactam ring with a methyl group at the C3 position.

  • Physicochemical Properties:

    • Molecular Formula: C₆H₁₁NO[5]

    • Molecular Weight: 113.16 g/mol [5]

    • Polarity: A polar molecule due to the amide group.

    • Basicity: The lactam nitrogen is significantly less basic than an amine due to resonance, but the molecule can still interact with acidic silanol groups on standard silica gel, potentially causing peak tailing.[6][7]

    • UV Absorbance: The amide chromophore provides weak UV absorbance at low wavelengths, typically in the 210-220 nm range. Detection at these wavelengths is necessary for non-derivatized forms.

The Role of Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for rapidly scouting optimal solvent systems for flash chromatography.[8][9] The goal is to find a mobile phase that provides a good retention factor (Rƒ) for the target compound and maximal separation (ΔRƒ) from impurities or other isomers.

  • Target Rƒ: For flash chromatography, an Rƒ value of 0.25-0.35 for the compound of interest is generally considered ideal for achieving good separation and a reasonable elution time.[8]

  • Solvent Selection: The choice of solvents is governed by their polarity and ability to create differential partitioning of the analytes between the mobile and stationary phases.[10][11] Common solvent systems for polar compounds include mixtures of a non-polar solvent (e.g., Hexanes, Heptane) and a more polar solvent (e.g., Ethyl Acetate, Dichloromethane, Methanol).

Protocol 1: Purification of Diastereomeric N-Protected this compound

This protocol is based on literature reports of successful diastereomer separation and serves as a robust starting point for similar derivatives.[6] Diastereomers have distinct physical properties, allowing for separation on a standard achiral stationary phase like silica gel.

Step-by-Step Experimental Protocol

1. TLC Method Development:

  • Prepare several TLC chambers with different ratios of Ethyl Acetate (EtOAc) and a non-polar solvent like Petroleum Ether or Hexanes (e.g., 1:5, 1:4, 1:3, 1:2 EtOAc:Hexanes).
  • Dissolve a small amount of the crude diastereomeric mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
  • Spot the crude mixture onto silica gel TLC plates and develop them in the prepared chambers.
  • Visualize the plates under a UV lamp (254 nm) and/or by staining with potassium permanganate.
  • Identify the solvent system that provides the best separation between the two diastereomer spots, aiming for an Rƒ of ~0.3 for the lower spot. A reported successful system is 1:3 Ethyl Acetate:Petroleum Ether .[6]

2. Flash Chromatography Setup:

  • Column Selection: Choose a silica gel flash column size based on the mass of the crude sample. A general rule is a 30:1 to 50:1 ratio of silica mass to sample mass.[12] (See Table 1).
  • Sample Loading: For optimal resolution, dry loading is recommended, especially if the sample has low solubility in the mobile phase.[13]
  • Dissolve the crude material (~1 g) in a minimal amount of a strong solvent (e.g., Dichloromethane or Acetone).
  • Add 2-3 g of silica gel to the solution.
  • Carefully remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
  • Load this powder onto the top of the flash column.
  • System Equilibration: Equilibrate the column with the initial mobile phase (e.g., 100% Hexanes or a very low percentage of EtOAc) for at least 2-3 column volumes (CV).

3. Elution and Fraction Collection:

  • Elution Method: Employ a linear gradient to separate the compounds effectively.
  • Solvent A: Hexanes (or Petroleum Ether)
  • Solvent B: Ethyl Acetate
  • Gradient Profile: Start at a low percentage of B, holding for 1-2 CVs, then ramp up to a concentration sufficient to elute both diastereomers. A shallow gradient often provides the best resolution.
  • Flow Rate: Set the flow rate according to the column diameter to maintain an optimal linear velocity.[14] (See Table 1).
  • Detection: Monitor the elution profile using a UV detector set to an appropriate wavelength (e.g., 220 nm or based on the absorbance of the N-protecting group).
  • Fraction Collection: Collect fractions based on the UV chromatogram peaks.

4. Post-Purification Analysis:

  • Analyze the collected fractions corresponding to the separated peaks by TLC to confirm purity.
  • Combine the pure fractions for each isomer and remove the solvent under reduced pressure.
  • Determine the yield and confirm the identity and purity of each isolated diastereomer using analytical techniques such as NMR and HPLC.

Summary of Parameters
ParameterRecommendationRationale
Stationary Phase Standard Silica Gel (40-63 µm)Provides good resolving power for diastereomers, which have different polarities.
Mobile Phase Gradient of Ethyl Acetate in Hexanes (or Petroleum Ether)Offers excellent selectivity for many lactam derivatives; gradient elution ensures sharp peaks and timely elution.
TLC Target Rƒ ~0.3 for the less mobile isomerTranslates well to flash chromatography, providing good separation and avoiding excessively long run times.[8]
Sample Loading Dry loading adsorbed onto silica gelPrevents band broadening caused by strong sample solvents and improves resolution for less soluble compounds.[13]
Column Size/Load e.g., 40 g silica column for ~0.8 - 1.3 g crude sampleMaintains an appropriate sample-to-sorbent ratio for optimal separation.[12]
Flow Rate e.g., 40 mL/min for a 40 g columnEnsures efficient separation without excessive diffusion or high backpressure.[14]
Detection UV at 210-220 nm or λmax of protecting groupThe lactam carbonyl absorbs at low UV; aromatic protecting groups will have stronger, higher wavelength absorbance.

Protocol 2: Purification of Racemic this compound from Achiral Impurities

This protocol focuses on removing synthetic byproducts from the final racemic compound. Since the target is a polar and weakly basic molecule, modifications to standard silica gel chromatography are often necessary to prevent poor peak shape.

Addressing Peak Tailing with Basic Analytes

The free silanol groups (Si-OH) on the surface of silica gel are acidic and can strongly interact with basic or even weakly basic compounds like this compound. This interaction leads to significant peak tailing, reduced recovery, and poor separation.[1] Two effective strategies can counteract this:

  • Mobile Phase Modifier: Adding a small amount (0.1-1%) of a volatile base, such as triethylamine (TEA) or ammonia (as a solution in methanol), to the mobile phase.[6][8] The modifier competes with the analyte for the acidic sites, resulting in symmetrical peaks.

  • Amine-Functionalized Silica: Using a pre-packed column with aminopropyl-bonded silica (NH₂). This stationary phase has a basic surface that repels basic analytes, preventing strong interactions and yielding excellent peak shape without needing a mobile phase modifier.[1][7][15]

Step-by-Step Experimental Protocol

1. TLC Method Development:

  • The target compound is more polar than its N-protected counterparts. A more polar mobile phase, such as Dichloromethane (DCM) and Methanol (MeOH), will likely be required.
  • Screen solvent systems like 1-10% MeOH in DCM.
  • To mirror the flash conditions, perform two sets of TLC experiments:
  • Set A (Standard Silica): Use standard silica TLC plates but add ~0.5% TEA to the developing solvent.
  • Set B (Amine Plates): Use commercially available NH₂-functionalized TLC plates.[1]
  • Select the system that gives the target compound an Rƒ of ~0.3 and the best separation from impurities.

2. Flash Chromatography Setup:

  • Stationary Phase: Based on TLC results, choose either a standard silica column (to be used with a TEA-modified mobile phase) or an amine-functionalized (NH₂) silica column. The NH₂ column is often preferred as it avoids the post-purification removal of TEA.[7]
  • Sample Loading: Dry loading is highly recommended.
  • System Equilibration: Equilibrate the column with the starting mobile phase (e.g., 100% DCM or 99:1 DCM:MeOH) for 2-3 CVs. If using standard silica, ensure the equilibration solvent also contains the TEA modifier.

3. Elution and Fraction Collection:

  • Elution Method:
  • Solvent A: Dichloromethane (+ 0.5% TEA if using silica)
  • Solvent B: Methanol (+ 0.5% TEA if using silica)
  • Gradient Profile: Start with a low concentration of MeOH (e.g., 0-1%) and run a linear gradient to elute the target compound.
  • Flow Rate & Detection: Follow the guidelines in Table 1. Use a UV detector at 210-220 nm .
  • Fraction Collection & Analysis: Collect and analyze fractions as described in Protocol 1.

Workflow Diagram

Flash_Chromatography_Workflow cluster_prep Method Development cluster_run Purification Run cluster_post Analysis TLC TLC Analysis (Rf Target ~0.3) Solvent Select Solvent System (e.g., DCM/MeOH + TEA) TLC->Solvent Column Select Column (Silica or NH2) Solvent->Column Load Dry Load Sample (Adsorb on Silica) Column->Load Equilibrate Equilibrate Column (2-3 CVs) Load->Equilibrate Run Run Gradient & Detect (UV @ 210-220 nm) Equilibrate->Run Collect Collect Fractions Run->Collect Analyze Analyze Fractions (TLC, HPLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Product Pure Racemic Product Evaporate->Product

Caption: Workflow for purifying racemic this compound.

Strategy for Enantiomeric Separation

Resolving the (R)- and (S)-enantiomers of this compound requires chiral chromatography. While analytical and preparative HPLC are the most common techniques for this, chiral flash chromatography is a viable, though less common, alternative for preparing larger quantities.[16] A fixed protocol cannot be given without experimental data; instead, a robust method development strategy is presented.

Principles of Chiral Recognition

Chiral separation relies on the transient formation of diastereomeric complexes between the analyte enantiomers and the chiral stationary phase (CSP). These complexes have different energies and stabilities, leading to different retention times.[2] For a lactam like this compound, key interaction points for chiral recognition are the amide group (hydrogen bonding, dipole-dipole) and the stereocenter.

Method Development Strategy

Chiral_Method_Dev CSP Step 1: Select CSP (e.g., Cyclodextrin, Pirkle-type) Mode Step 2: Select Mode (Normal vs. Reversed Phase) CSP->Mode Mobile Step 3: Screen Mobile Phases (e.g., Hexane/IPA vs. ACN/H2O) Mode->Mobile Optimize Step 4: Optimize (Gradient, Flow Rate, Temp.) Mobile->Optimize Scaleup Step 5: Scale-Up (Analytical to Prep) Optimize->Scaleup

Caption: Strategy for developing a chiral separation method.

  • Chiral Stationary Phase (CSP) Selection: This is the most critical variable. Based on literature for separating lactams and other cyclic amides, promising CSPs include:[17][18][19]

    • Polysaccharide-based CSPs: Columns packed with cellulose or amylose derivatives (e.g., dimethylphenyl carbamate) are highly versatile and effective for a wide range of chiral compounds.

    • Cyclodextrin-based CSPs: Derivatized β-cyclodextrin phases have shown success in separating β-lactam enantiomers and are a strong candidate.[17]

    • Pirkle-type CSPs: These phases work via π-π interactions, hydrogen bonding, and dipole-dipole interactions. They are effective for compounds containing aromatic rings, but may also work if the analyte can be derivatized with a π-acidic or π-basic tag.

  • Chromatographic Mode Selection:

    • Normal Phase: Uses non-polar mobile phases like Hexane/Isopropanol (IPA) or Hexane/Ethanol. This is the most common mode for Pirkle-type columns.

    • Reversed Phase: Uses polar mobile phases like Acetonitrile/Water or Methanol/Water. This mode is often highly effective for cyclodextrin and certain polysaccharide CSPs.[18]

  • Mobile Phase Screening:

    • Begin by screening different solvent combinations in isocratic mode on an analytical-scale chiral HPLC column of the chosen CSP. This is more cost-effective for initial screening.

    • The goal is to find a mobile phase that provides any degree of separation (an alpha value > 1).

  • Optimization and Scale-Up:

    • Once baseline separation is achieved on an analytical column, the method can be optimized (gradient, flow rate) and then geometrically scaled up to a preparative flash column packed with the same chiral stationary phase.

Conclusion

The purification of this compound isomers by flash chromatography is a highly achievable goal with systematic method development. For diastereomeric mixtures, standard silica gel chromatography with an optimized non-polar/polar solvent system like Ethyl Acetate/Hexanes provides excellent resolution. For removing achiral impurities from the racemic final product, the use of an amine-functionalized stationary phase or a base-modified eluent is critical to obtaining sharp, symmetrical peaks and high purity. While the enantiomeric separation requires specialized chiral stationary phases, the strategic workflow outlined in this note provides a clear and logical path for developing a successful chiral flash method. By applying these principles and protocols, researchers can efficiently isolate the desired isomers of this compound, accelerating their research and development timelines.

References

Application Note: 3-Methylpiperidin-2-one as a Versatile Intermediate for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals across a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1] Its prevalence stems from its favorable physicochemical properties, including its ability to improve the solubility and metabolic stability of drug candidates. Within this class of heterocycles, 3-Methylpiperidin-2-one, a chiral lactam, serves as a particularly valuable building block. Its structure features a modifiable secondary amine and a stereocenter at the C3 position, offering multiple points for diversification and the creation of complex, three-dimensional molecules essential for specific biological targeting.[2]

This application note provides a comprehensive guide for researchers and drug development professionals on the use of this compound. It covers its fundamental properties, a robust protocol for its synthesis via catalytic hydrogenation, and a detailed workflow for its subsequent functionalization into more complex pharmaceutical intermediates. The protocols are designed to be self-validating, with explanations grounded in established chemical principles to ensure both reproducibility and a deeper understanding of the experimental choices.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and hazards is the foundation of safe and effective laboratory practice.

Physical and Chemical Properties

This compound is a solid at room temperature with the following key properties:

PropertyValueSource
Molecular Formula C₆H₁₁NO[2][3]
Molecular Weight 113.16 g/mol [2][3]
IUPAC Name This compound[3]
CAS Number 3768-43-2[2]
Boiling Point 254°C at 760 mmHg[2]
Density 0.951 g/cm³[2]
Appearance Solid[4]
Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.[5] All operations should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[6][7]

Hazard ClassGHS StatementPrecautionary CodesSource
Acute Toxicity (Oral)H302: Harmful if swallowedP264, P301+P312[3][5]
Acute Toxicity (Dermal)H312: Harmful in contact with skinP280, P302+P352[3][5]
Skin IrritationH315: Causes skin irritationP280, P332+P313[3]
Eye IrritationH319: Causes serious eye irritationP280, P305+P351+P338[3]
Acute Toxicity (Inhalation)H332: Harmful if inhaledP261, P271, P304+P340[3][5]
Respiratory IrritationH335: May cause respiratory irritationP261, P304+P340[5]

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere.[2][7]

Synthesis Protocol: Catalytic Hydrogenation of 3-Methyl-2-pyridone

Catalytic hydrogenation is a highly efficient and atom-economical method for the reduction of aromatic heterocycles.[8] This protocol details the synthesis of this compound from its unsaturated precursor, 3-methyl-2-pyridone, using a palladium-on-carbon (Pd/C) catalyst. This method is chosen for its reliability, high yield, and scalability.

Experimental Workflow: Synthesis

cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification A 1. Add 3-methyl-2-pyridone and Ethanol to reactor B 2. Add 10% Pd/C catalyst (under inert atmosphere) A->B C 3. Seal the reactor B->C D 4. Purge reactor with H₂ gas C->D E 5. Pressurize with H₂ (4 atm) D->E F 6. Heat to 50°C and stir vigorously for 12-24 hours E->F G 7. Monitor reaction by TLC/GC-MS F->G H 8. Cool, vent, and purge with N₂ G->H I 9. Filter through Celite® to remove Pd/C H->I J 10. Concentrate filtrate under reduced pressure I->J K 11. Recrystallize from Ethyl Acetate/Hexanes J->K L Final Product K->L Yields pure This compound

Caption: Workflow for the synthesis of this compound.

Detailed Protocol
  • Reactor Charging: To a high-pressure hydrogenation vessel, add 3-methyl-2-pyridone (1.0 eq). Under a stream of nitrogen or argon, add ethanol to dissolve the starting material (approx. 10 mL per gram of substrate). Carefully add 10% palladium on carbon (5 mol % Pd).

    • Causality: Ethanol is chosen as the solvent for its ability to dissolve the reactant and its relative inertness under hydrogenation conditions. The catalyst is handled under an inert atmosphere to prevent premature reaction with atmospheric oxygen and ensure its activity.

  • Hydrogenation: Seal the reaction vessel securely. Purge the vessel three times with hydrogen gas to remove all air. Pressurize the vessel to 4 atm (approx. 58 psi) with hydrogen.[8]

  • Reaction: Begin vigorous stirring and heat the reaction mixture to 50°C. Maintain the temperature and pressure, monitoring the reaction progress periodically by taking small aliquots for analysis by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

    • Causality: Elevated pressure and temperature increase the rate of reaction.[9] Vigorous stirring is crucial to ensure efficient mass transfer of hydrogen gas to the catalyst surface where the reaction occurs.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature. Carefully vent the excess hydrogen pressure and purge the vessel three times with nitrogen.

  • Purification: Open the vessel and filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethanol. Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Final Product: Purify the crude solid by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford this compound as a crystalline solid. Characterize by ¹H NMR, ¹³C NMR, and MS to confirm structure and purity.

Application Protocol: Buchwald-Hartwig N-Arylation

The secondary amine of this compound is a prime handle for introducing molecular diversity. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between the lactam and an aryl halide. This reaction is fundamental in medicinal chemistry for accessing a wide array of N-aryl piperidinone derivatives.

Experimental Workflow: N-Arylation

cluster_prep Reaction Setup (Glovebox) cluster_reaction Coupling Reaction cluster_workup Work-up & Purification A 1. Add this compound, Aryl Bromide, and Base (e.g., K₂CO₃) to an oven-dried flask B 2. Add Pd catalyst (e.g., Pd₂(dba)₃) and Ligand (e.g., Xantphos) A->B C 3. Add anhydrous solvent (e.g., Toluene) B->C D 4. Seal flask and remove from glovebox C->D E 5. Heat to 100-110°C with stirring for 8-16 hours D->E F 6. Monitor reaction by TLC/LC-MS E->F G 7. Cool to RT, dilute with Ethyl Acetate F->G H 8. Wash with water and brine G->H I 9. Dry over Na₂SO₄, filter, and concentrate H->I J 10. Purify by column chromatography I->J K Final Derivative J->K Yields pure N-Aryl-3-methylpiperidin-2-one

Caption: Workflow for Buchwald-Hartwig N-Arylation.

Detailed Protocol
  • Reaction Setup (Inert Atmosphere): In a glovebox, add this compound (1.2 eq), the desired aryl bromide (1.0 eq), and potassium carbonate (K₂CO₃, 2.0 eq) to an oven-dried Schlenk flask equipped with a stir bar.

  • Catalyst Addition: To the flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol %) and a suitable phosphine ligand (e.g., Xantphos, 10 mol %).

    • Causality: This reaction is oxygen-sensitive, requiring an inert atmosphere to prevent catalyst degradation. The base (K₂CO₃) is essential for deprotonating the lactam nitrogen, activating it for coupling. The choice of ligand is critical; bulky, electron-rich phosphine ligands like Xantphos stabilize the palladium center and facilitate the reductive elimination step that forms the C-N bond.

  • Solvent and Reaction: Add anhydrous toluene (approx. 5 mL per mmol of aryl bromide). Seal the flask, remove it from the glovebox, and place it in a preheated oil bath at 110°C. Stir for 8-16 hours.

  • Monitoring: Monitor the reaction's completion by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-aryl-3-methylpiperidin-2-one product.

Characterization of a Representative Derivative

The structure and purity of the synthesized compounds must be rigorously confirmed. Below is a table of expected analytical data for a representative product: 1-(4-cyanophenyl)-3-methylpiperidin-2-one .

AnalysisExpected Data
¹H NMR δ (ppm): 7.7 (d, 2H), 7.4 (d, 2H), 3.6 (m, 2H), 2.8 (m, 1H), 2.1-1.8 (m, 4H), 1.2 (d, 3H).
¹³C NMR δ (ppm): 171.5, 143.2, 133.0, 128.5, 118.5, 110.0, 50.5, 40.1, 28.5, 22.0, 16.5.
MS (ESI) m/z: 217.1 [M+H]⁺
Purity (HPLC) >95%

Note: The spectral data presented are hypothetical but representative for the structure, based on typical chemical shifts for similar compounds.[10][11]

Conclusion

This compound is a high-value, versatile intermediate for the synthesis of complex pharmaceutical compounds. Its chiral nature and multiple functionalization points allow for the rapid generation of diverse chemical libraries. The protocols provided herein for its synthesis via catalytic hydrogenation and its subsequent N-arylation represent robust, scalable, and well-understood methodologies. By providing detailed, step-by-step instructions and explaining the chemical reasoning behind them, this guide empowers researchers to confidently and safely utilize this important building block in their drug discovery and development programs.

References

Application Notes & Protocols: Synthetic Routes to Functionalized 3-Methyl-2-piperidones

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The Strategic Importance of the 3-Methyl-2-piperidone Scaffold

The 2-piperidone ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous bioactive molecules and pharmaceutical agents.[1][2] Its significance is derived from its role as a versatile synthetic intermediate and a structural mimic for peptide bonds, enabling interaction with a wide array of biological targets.[3][4] The introduction of a methyl group at the C3 position, particularly with stereochemical control, adds a critical layer of complexity and specificity. This functionalization allows for fine-tuning of a molecule's steric and electronic properties, profoundly influencing its pharmacological profile, including potency, selectivity, and metabolic stability. Consequently, the development of robust and stereoselective synthetic routes to 3-methyl-2-piperidones is a high-priority objective for researchers in drug discovery and development.[5][6]

This guide provides an in-depth exploration of key synthetic strategies for accessing functionalized 3-methyl-2-piperidones, moving from foundational ring-closing methods to advanced stereoselective alkylation and modern catalytic approaches. The protocols and insights herein are designed to equip researchers with both the theoretical understanding and practical methodologies required to excel in this vital area of synthetic chemistry.

Part 1: Foundational Synthesis of the 2-Piperidone Core

Before functionalization, the construction of the parent 2-piperidone (δ-valerolactam) ring is the essential first step. The choice of method often depends on the scale and availability of starting materials.

Classical Approach: The Beckmann Rearrangement

One of the most established industrial methods involves the Beckmann rearrangement of cyclopentanone oxime.[7] This reaction is typically acid-catalyzed and proceeds through the conversion of the oxime into a nitrilium ion, followed by alkyl migration and hydrolysis.

Mechanism Rationale: The use of strong acids (e.g., sulfuric acid, chlorosulfonic acid) is crucial for protonating the oxime hydroxyl group, transforming it into a good leaving group (water).[8] This initiates the rearrangement. However, the harsh conditions and the generation of significant acidic waste present challenges for modern, environmentally conscious process chemistry.[8] A notable advancement is the use of p-toluenesulfonyl chloride in an alkaline aqueous solution, which offers a milder alternative to traditional strong acids.[8]

Cyclization of 5-Aminopentanoic Acid Derivatives

A more direct and often milder route is the intramolecular cyclization of 5-aminopentanoic acid or its esters. This is a dehydration or de-alcoholation reaction that forms the amide bond of the lactam.

Causality in Experimental Choice: This method is mechanistically straightforward, relying on the nucleophilic attack of the terminal amine onto the activated carbonyl carbon. Thermal dehydration at high temperatures (150–200 °C), often with an acid catalyst, is a common industrial approach.[7] For laboratory scale, standard peptide coupling reagents can be employed for greater control and milder conditions, though at a higher cost.

Part 2: Stereoselective Introduction of the 3-Methyl Group

The primary challenge lies not just in adding the methyl group, but in controlling its absolute stereochemistry. The following strategies represent key advances in achieving this goal.

Strategy 1: Diastereoselective Alkylation via Chiral Auxiliaries

This is a powerful and widely-used strategy where a chiral auxiliary is temporarily attached to the piperidone nitrogen. This auxiliary directs the approach of an electrophile (e.g., methyl iodide) to one face of the enolate, leading to a preponderance of one diastereomer. The auxiliary can then be cleaved to yield the enantiomerically enriched product.

A prime example is the use of D-phenylglycinol as a chiral auxiliary to synthesize (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one, an important pharmaceutical intermediate.[9]

Caption: Workflow for diastereoselective methylation of 2-piperidone.

  • Synthesis of N-Substituted Piperidone (2): A mixture of δ-valerolactone (1.0 eq) and D-phenylglycinol (1.0 eq) in toluene is heated to reflux with a Dean-Stark trap for 12-18 hours until no more water is collected. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one (2).

  • Diastereoselective Methylation:

    • To a solution of compound 2 (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (N₂ or Ar), add s-BuLi (2.5 eq) dropwise. The solution is stirred at this temperature for 1 hour.

    • Causality: The use of 2.5 equivalents of s-BuLi is critical. The first equivalent deprotonates the hydroxyl group on the auxiliary, and the second deprotonates the α-carbon (C3) to form the lithium enolate. The excess ensures complete enolate formation. The hydroxyl group, now as a lithium alkoxide, coordinates to the enolate's lithium cation, forming a rigid chelated structure that blocks one face of the enolate.

    • Methyl iodide (CH₃I, 2.0 eq) is added dropwise to the enolate solution at -78 °C. The reaction is stirred for 3-5 hours.

    • The reaction is quenched by the addition of saturated aqueous NH₄Cl solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated.

    • The crude product is purified by flash chromatography to afford the desired product 1 .

EntrySubstrateBase (eq)Product Ratio (1:8)Yield (%)Diastereomeric Excess (de)
1Unprotected OH (2)s-BuLi (2.5)Single Isomer91>99%
2Protected OH (TBDMS)s-BuLi (1.5)1 : 2.59043% (in favor of 8)

Trustworthiness: The protocol's self-validating nature is demonstrated in the data table. The dramatic shift in diastereoselectivity upon protecting the hydroxyl group confirms its crucial role in directing the methylation. When the hydroxyl is unprotected, it forms a rigid, chelated intermediate with the lithium enolate, forcing the methyl iodide to approach from the less hindered face, resulting in near-perfect stereocontrol.[9] When protected (e.g., as a TBDMS ether), this chelation is impossible, and the stereodirecting effect is lost, leading to a mixture of diastereomers.[9]

Part 3: Modern Catalytic and Multi-Component Strategies

While classical and auxiliary-based methods are robust, modern chemistry seeks more atom-economical and efficient routes.

Strategy 2: Organophotocatalyzed [1+2+3] Cycloaddition

Recent breakthroughs have enabled the one-step synthesis of highly substituted 2-piperidones from simple, readily available starting materials.[10] An organophotocatalyzed strategy allows for the construction of the piperidone ring from an alkene, an unsaturated carbonyl compound, and an ammonium salt.[10][11]

Caption: Conceptual workflow for photocatalytic [1+2+3] synthesis.

Mechanistic Insight: This process is initiated by the visible-light excitation of an organophotocatalyst.[10] The excited catalyst then engages in a single-electron transfer (SET) with the alkene to generate a radical cation. This highly reactive intermediate undergoes a cascade of reactions involving the nitrogen source and the unsaturated carbonyl component, ultimately leading to the cyclized 2-piperidone product.[10]

Adaptation for 3-Methyl-2-piperidones: To synthesize a 3-methyl derivative using this strategy, one would select an appropriately substituted unsaturated carbonyl compound, such as crotonates or methacrylates. The regioselectivity of the cyclization would determine the final substitution pattern. This approach offers a highly convergent and efficient route to complex piperidones, though achieving high stereoselectivity can be a challenge and often requires further methods development.[10][11]

Conclusion and Future Outlook

The synthesis of functionalized 3-methyl-2-piperidones has evolved significantly, providing chemists with a diverse toolkit to access these valuable scaffolds.

  • Classical methods like the Beckmann rearrangement remain relevant for large-scale synthesis of the basic piperidone core.

  • Chiral auxiliary-directed alkylation stands as a reliable and high-yielding strategy for achieving excellent stereocontrol, making it a workhorse in medicinal chemistry campaigns.[9] The self-validating nature of the protocol, where stereochemical outcome is directly linked to the presence of a directing group, provides a high degree of confidence in the results.

  • Modern catalytic methods , particularly those involving photocatalysis and multi-component reactions, represent the frontier of the field.[3][10] They promise greater efficiency and access to novel chemical space, though challenges in stereocontrol are still being actively addressed.

Future efforts will likely focus on merging the efficiency of catalytic methods with the high stereoselectivity of auxiliary-based approaches, for instance, through the development of novel chiral catalysts for asymmetric cycloadditions. As the demand for enantiomerically pure and structurally complex drug candidates continues to grow, innovation in the synthesis of 3-methyl-2-piperidones will remain a critical enabler of drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Navigating the Large-Scale Production of 3-Methyl-2-Piperidone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale production of 3-methyl-2-piperidone derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis and purification of this important class of compounds. Our aim is to bridge the gap between laboratory-scale synthesis and industrial production, ensuring scientific integrity and offering field-proven insights to overcome common challenges.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions that arise during the synthesis of 3-methyl-2-piperidone derivatives.

Q1: What are the most common synthetic routes for 3-methyl-2-piperidone derivatives on a large scale?

A1: Several synthetic strategies are employed for the large-scale production of 3-methyl-2-piperidone derivatives. The choice of route often depends on the desired substitution pattern, stereochemistry, and economic viability. Common approaches include the cyclization of amino acids or their derivatives, and multi-component reactions. For instance, the synthesis can be achieved through the reductive amination of a keto-acid precursor followed by cyclization. Another prevalent method is the Mannich reaction, involving the condensation of an aldehyde, an amine, and a compound containing an active hydrogen.[1][2]

Q2: What are the critical safety precautions to consider during the large-scale synthesis of piperidone derivatives?

A2: Safety is paramount in large-scale synthesis. Key considerations include:

  • Handling of Reagents: Many reagents used in piperidone synthesis are flammable, corrosive, or toxic.[3][4][5][6] Always consult the Safety Data Sheet (SDS) for each chemical and use appropriate personal protective equipment (PPE).

  • Exothermic Reactions: Many of the condensation and cyclization reactions can be exothermic.[7] Proper temperature control and monitoring are crucial to prevent runaway reactions. The use of jacketed reactors with efficient cooling systems is highly recommended.

  • Ventilation: Operations should be conducted in well-ventilated areas or fume hoods to avoid inhalation of harmful vapors.

  • Static Discharge: When handling flammable solvents, ensure all equipment is properly grounded to prevent static discharge, which could be an ignition source.[3]

Q3: How can I improve the yield and purity of my 3-methyl-2-piperidone derivative?

A3: Optimizing yield and purity involves a multi-faceted approach:

  • Reaction Conditions: Carefully control reaction parameters such as temperature, pressure, reaction time, and stoichiometry of reactants.

  • Catalyst Selection and Handling: The choice of catalyst can significantly impact the reaction outcome. Ensure the catalyst is active and not poisoned by impurities in the starting materials or solvents.[4][6][8]

  • Purification Method: Crystallization is a common and effective method for purifying piperidone derivatives.[9] Optimizing the solvent system and cooling rate can dramatically improve crystal quality and yield.

  • Impurity Profiling: Identify and characterize major impurities to understand their formation and develop strategies to minimize them.[10]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may arise during the large-scale production of 3-methyl-2-piperidone derivatives.

Low Reaction Yield

A low yield can be a significant roadblock in large-scale production. The following guide will help you diagnose and address this issue.

Symptom Potential Cause Troubleshooting Steps & Rationale
Incomplete Reaction Insufficient reaction time or temperature. Monitor the reaction progress using techniques like TLC, HPLC, or GC. If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature.
Catalyst deactivation. Catalyst poisoning by impurities in starting materials or solvents is a common issue.[4][6][8] Consider purifying the starting materials or using a fresh batch of catalyst. If applicable, catalyst regeneration protocols may be available.
Poor mixing. In large reactors, inefficient stirring can lead to localized concentration gradients and incomplete reactions. Ensure the stirrer speed and design are adequate for the reactor volume and viscosity of the reaction mixture.
Product Degradation Excessive temperature or prolonged reaction time. While higher temperatures can increase reaction rates, they can also lead to product degradation. Optimize the temperature and reaction time to find a balance between conversion and stability.
Presence of acidic or basic impurities. Trace amounts of acids or bases can catalyze decomposition pathways. Ensure all reagents and solvents are of appropriate purity.
Losses During Workup and Purification Suboptimal extraction or crystallization conditions. Review your workup procedure. Ensure the pH is optimized for extraction and that the chosen solvent system for crystallization provides good recovery.[11]
Product volatility. If the product is volatile, significant losses can occur during solvent removal under vacuum. Use a rotary evaporator with a well-controlled vacuum and temperature.
Impurity Formation and Purification Challenges

Controlling impurities is critical for the quality of the final product, especially in pharmaceutical applications.

Symptom Potential Cause Troubleshooting Steps & Rationale
Presence of Side-Products Side reactions due to incorrect stoichiometry or temperature. Carefully control the addition rate and stoichiometry of reagents. For exothermic reactions, slow addition and efficient cooling are crucial to prevent temperature spikes that can favor side reactions.[5][7]
Reaction with impurities in starting materials. Use high-purity starting materials. If necessary, purify them before use.
Difficulty in Crystallization "Oiling out" of the product. This occurs when the product separates as a liquid instead of a solid. This can be due to a supersaturated solution cooling too quickly or the presence of impurities that lower the melting point. Try a slower cooling rate, use a seed crystal, or try a different solvent system.[11][12]
Formation of amorphous solid instead of crystals. Amorphous solids are often less pure. This can be caused by rapid precipitation. Slower crystallization, achieved by slower cooling or using a solvent system where the product is less soluble, can promote the formation of well-defined crystals.[12]
Poor crystal quality (small, discolored). Colored impurities can often be removed by treating the solution with activated charcoal before crystallization. Small crystals can result from rapid cooling; a slower cooling profile will allow for the growth of larger, purer crystals.[11]
Incomplete Removal of Impurities Co-crystallization of impurities with the product. If an impurity has a similar structure to the product, it may co-crystallize. In such cases, multiple recrystallizations may be necessary, or a different purification technique like column chromatography might be required.

Section 3: Experimental Protocols and Workflows

General Protocol for Large-Scale Synthesis of a 3-Methyl-2-Piperidone Derivative (Illustrative Example)

This protocol outlines a general procedure and should be adapted based on the specific derivative being synthesized.

Reaction Workflow:

Synthesis_Workflow reagents Reactants & Solvent (e.g., Keto-acid, Amine, Solvent) reactor Jacketed Reactor reagents->reactor Charge reaction Reaction (Controlled Temperature & Stirring) reactor->reaction Initiate workup Aqueous Workup (Quenching, Extraction, Washing) reaction->workup Transfer purification Purification (Crystallization or Chromatography) workup->purification Crude Product product Pure 3-Methyl-2-Piperidone Derivative purification->product

Caption: A typical workflow for the large-scale synthesis of 3-methyl-2-piperidone derivatives.

Step-by-Step Methodology:

  • Reactor Setup: A clean, dry, and appropriately sized jacketed glass reactor is equipped with a mechanical stirrer, a temperature probe, a reflux condenser, and an addition funnel. The system is purged with an inert gas (e.g., nitrogen).

  • Charging of Reagents: The starting materials and solvent are charged into the reactor. The order of addition should be carefully considered to control any initial exotherms.

  • Reaction: The reaction mixture is brought to the desired temperature using the reactor's heating/cooling system. Reagents from the addition funnel are added at a controlled rate to maintain the temperature within the specified range. The reaction is monitored until completion.

  • Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The reaction is quenched by the slow addition of water or an appropriate aqueous solution. The product is then extracted into a suitable organic solvent. The organic layer is washed with brine and dried over an anhydrous drying agent (e.g., sodium sulfate).

  • Purification: The solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system. The pure crystals are collected by filtration, washed with a cold solvent, and dried under vacuum.

Troubleshooting Crystallization: A Decision Tree

Crystallization_Troubleshooting cluster_oiling cluster_nocrystals cluster_pooryield start Crystallization Issue oiling_out Product 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals poor_yield Poor Yield start->poor_yield oiling_out_sol1 Action: Re-heat to dissolve, add more 'good' solvent. oiling_out->oiling_out_sol1 no_crystals_sol1 Action: Scratch the inside of the flask with a glass rod. no_crystals->no_crystals_sol1 poor_yield_sol1 Action: Concentrate the mother liquor and cool again. poor_yield->poor_yield_sol1 oiling_out_sol2 Action: Cool solution more slowly. oiling_out_sol1->oiling_out_sol2 oiling_out_sol3 Action: Try a different solvent system. oiling_out_sol2->oiling_out_sol3 no_crystals_sol2 Action: Add a seed crystal of the pure compound. no_crystals_sol1->no_crystals_sol2 no_crystals_sol3 Action: Reduce the volume of the solvent. no_crystals_sol2->no_crystals_sol3 no_crystals_sol4 Action: Place in a colder environment (ice bath, freezer). no_crystals_sol3->no_crystals_sol4 poor_yield_sol2 Action: Ensure the minimum amount of hot solvent was used for dissolution. poor_yield_sol1->poor_yield_sol2 poor_yield_sol3 Action: Check for product solubility in the wash solvent. poor_yield_sol2->poor_yield_sol3

Caption: A decision tree to guide troubleshooting common crystallization problems.

Section 4: Catalyst Management in Large-Scale Production

Catalyst performance is crucial for the efficiency and cost-effectiveness of many synthetic routes to 3-methyl-2-piperidone derivatives.

Common Catalyst Deactivation Mechanisms

Catalyst_Deactivation deactivation Catalyst Deactivation poisoning Poisoning (e.g., by sulfur or phosphorus compounds) deactivation->poisoning coking Coking/Fouling (Deposition of carbonaceous material) deactivation->coking sintering Sintering (Thermal agglomeration of catalyst particles) deactivation->sintering leaching Leaching (Dissolution of active components) deactivation->leaching

Caption: Common mechanisms of catalyst deactivation in chemical synthesis.

Troubleshooting Catalyst Performance
Issue Potential Cause Diagnostic Approach Mitigation and Regeneration Strategies
Gradual loss of activity over several batches Poisoning Analyze starting materials and solvents for known catalyst poisons. Elemental analysis of the spent catalyst can also be informative.Purify starting materials. For weakly adsorbed poisons, washing the catalyst may be effective. For strongly adsorbed poisons, a chemical treatment or regeneration at high temperature might be necessary.[6]
Sudden drop in activity Mechanical failure or channeling in a fixed-bed reactor. Inspect the reactor and catalyst bed for any physical changes.Repack the reactor. Ensure proper flow distribution.
Decreased selectivity Sintering or changes in the active sites. Characterize the spent catalyst using techniques like TEM or XRD to check for changes in particle size and structure.Operate at lower temperatures if possible. For some catalysts, redispersion of the active metal can be achieved through specific chemical treatments.[4]
Loss of catalyst from the reactor Leaching Analyze the reaction mixture for the presence of the catalyst's metallic components using ICP-MS or AAS.Modify the catalyst support or use a different solvent to minimize leaching. Implement a catalyst recovery step from the product stream.[4]

References

Technical Support Center: Optimizing s-BuLi Consumption in Piperidinone Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the alkylation of piperidinones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing the efficiency and success of these critical reactions. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible methodology.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and foundational concepts for the α-alkylation of piperidinones using sec-butyllithium (s-BuLi).

Q1: Why is s-BuLi preferred over n-BuLi or LDA for the deprotonation of N-protected piperidinones?

A1: The choice of base is critical and depends on a balance of basicity, steric hindrance, and nucleophilicity.

  • sec-Butyllithium (s-BuLi) is a stronger base than n-butyllithium (n-BuLi) and is often more effective for deprotonating less acidic α-protons of ketones.[1][2] Its increased steric bulk compared to n-BuLi can also enhance regioselectivity in forming the kinetic enolate.

  • Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base frequently used to form kinetic enolates.[3][4][5] However, its bulky nature can sometimes lead to slower or incomplete deprotonation with sterically hindered piperidinones.

  • n-Butyllithium (n-BuLi) , while a strong base, is also highly nucleophilic. This can lead to a significant side reaction where the butyllithium adds directly to the carbonyl group of the piperidinone, reducing the yield of the desired alkylated product.[6][7]

In many cases, s-BuLi provides the optimal balance, offering high basicity to ensure complete and rapid enolate formation while minimizing competitive carbonyl addition.

Q2: What is the purpose of the N-protecting group on the piperidinone, and how does it influence the reaction?

A2: The nitrogen atom of the piperidine ring is a nucleophilic secondary amine that can interfere with the desired α-alkylation. A protecting group is essential to prevent unwanted side reactions.

The most common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group.[8][9] The N-Boc group effectively masks the nucleophilicity of the nitrogen, allowing the selective deprotonation and alkylation at the α-carbon.[8] It is stable under the basic conditions of the reaction and can be readily removed later under mild acidic conditions.[8][10] Other protecting groups like carbobenzyloxy (Cbz) or benzyl (Bn) can also be used, but their removal conditions (e.g., hydrogenolysis) might not be compatible with other functional groups in the molecule.[10][11][12]

Q3: How critical is the reaction temperature, and what are the optimal temperature ranges?

A3: Temperature control is arguably one of the most critical parameters in this reaction.

  • Enolate Formation: The deprotonation with s-BuLi is typically carried out at very low temperatures, usually -78 °C (dry ice/acetone bath). This is crucial to:

    • Prevent side reactions, such as carbonyl addition.[13]

    • Ensure the stability of the s-BuLi reagent, which can decompose at higher temperatures.[1][14]

    • Favor the formation of the kinetic enolate, which is generally the desired regioisomer.[5][15]

  • Alkylation: The subsequent addition of the alkylating agent is also performed at low temperatures, often maintained at -78 °C or allowed to slowly warm to a slightly higher temperature (e.g., -40 °C or 0 °C), depending on the reactivity of the electrophile.

Maintaining these low temperatures is essential for high yields and selectivity.

Section 2: Troubleshooting Guide

This section provides a question-and-answer formatted guide to diagnose and solve common problems encountered during the alkylation of piperidinones.

Problem Potential Cause Troubleshooting Steps & Solutions
Low or No Product Yield Inaccurate s-BuLi concentrationThe actual concentration of commercially available s-BuLi can vary and decreases over time. Always titrate your s-BuLi solution before use to determine its exact molarity.[16][17][18][19][20]
Insufficient s-BuLiUse 1.05-1.2 equivalents of freshly titrated s-BuLi to ensure complete deprotonation of the piperidinone.
Poor quality or wet reagents/solventsUse freshly distilled, anhydrous solvents (e.g., THF, diethyl ether) and ensure all glassware is flame-dried or oven-dried before use.[21]
Formation of Carbonyl Addition Byproduct Reaction temperature is too highMaintain a strict temperature of -78 °C during the addition of s-BuLi. Use a calibrated low-temperature thermometer.
Slow addition of s-BuLiAdd the s-BuLi dropwise to the solution of the piperidinone to avoid localized heating.
Formation of Dialkylated Product Excess alkylating agentUse no more than 1.0-1.1 equivalents of the alkylating agent.
Reaction allowed to warm too quicklyMaintain a low temperature during and after the addition of the alkylating agent to control the reaction rate.
Incomplete Reaction (Starting Material Remains) Insufficient reaction time or temperatureAfter adding the alkylating agent, allow the reaction to stir at the appropriate temperature for a sufficient duration. Monitor the reaction progress by TLC or LC-MS.[22][23]
Poorly reactive alkylating agentIf using a less reactive alkylating agent (e.g., an alkyl chloride), consider switching to a more reactive one (alkyl bromide or iodide) or adding a catalyst such as sodium iodide.[24]

Section 3: Key Experimental Protocols & Best Practices

To ensure the success of your alkylation reaction, it is crucial to follow rigorous experimental procedures.

Protocol for Titration of s-BuLi

Accurate knowledge of the s-BuLi concentration is non-negotiable for reproducibility and optimizing consumption. The Gilman double titration method is highly reliable as it distinguishes between the active organolithium and non-nucleophilic base impurities.[16][19][20]

Gilman Double Titration Method

  • Total Base Titration:

    • Carefully withdraw a precise aliquot (e.g., 1.0 mL) of the s-BuLi solution and quench it with 20 mL of distilled water.

    • Add a few drops of phenolphthalein indicator.

    • Titrate with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) until the pink color disappears. Record the volume of HCl used (V1).

  • Residual Base Titration:

    • In a separate flask under an inert atmosphere, dissolve 0.2 mL of 1,2-dibromoethane in 3 mL of dry diethyl ether.

    • Add a second, identical aliquot (1.0 mL) of the s-BuLi solution dropwise with vigorous stirring.

    • After 5 minutes, add 20 mL of water and a few drops of phenolphthalein.

    • Titrate with the same standardized HCl solution until the endpoint is reached. Record the volume of HCl used (V2).

  • Calculation:

    • Volume of HCl for active s-BuLi = V1 - V2

    • Molarity of s-BuLi = [(Volume of HCl for active s-BuLi) x (Molarity of HCl)] / (Volume of s-BuLi aliquot)

General Protocol for α-Alkylation of N-Boc-4-Piperidinone
  • Setup: Under an inert atmosphere (argon or nitrogen), add a solution of N-Boc-4-piperidinone (1.0 eq) in anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a septum.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add freshly titrated s-BuLi (1.1 eq) dropwise to the stirred solution, ensuring the internal temperature does not rise above -75 °C. Stir the resulting enolate solution at -78 °C for 1 hour.

  • Alkylation: Add the alkylating agent (e.g., alkyl halide, 1.05 eq) dropwise to the reaction mixture at -78 °C.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material. The reaction may be allowed to slowly warm to a higher temperature if necessary.

  • Quenching: Carefully quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Section 4: Visualizing the Workflow and Logic

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Titrate Titrate s-BuLi Setup Prepare Anhydrous Reaction Setup Titrate->Setup Cool Cool Piperidinone Solution to -78 °C Setup->Cool Deprotonate Add s-BuLi (1.1 eq) Dropwise Cool->Deprotonate Stir1 Stir for 1h @ -78 °C (Enolate Formation) Deprotonate->Stir1 Alkylate Add Alkylating Agent (1.05 eq) Stir1->Alkylate Stir2 Stir for 2-4h @ -78 °C Alkylate->Stir2 Quench Quench with sat. aq. NH4Cl Stir2->Quench Extract Aqueous Workup & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Isolated Product Purify->Product

Caption: General workflow for the alkylation of piperidinones.

Troubleshooting Logic

G Start Low Yield or Failed Reaction Check_BuLi Was s-BuLi Titrated? Start->Check_BuLi Titrate Titrate s-BuLi and Repeat Check_BuLi->Titrate No Check_Conditions Anhydrous Conditions Met? Check_BuLi->Check_Conditions Yes Titrate->Start Dry Flame-dry Glassware, Distill Solvents Check_Conditions->Dry No Check_Temp Temperature Kept at -78°C? Check_Conditions->Check_Temp Yes Dry->Start Temp_Control Improve Temperature Monitoring Check_Temp->Temp_Control No Check_Stoich Stoichiometry Correct? Check_Temp->Check_Stoich Yes Temp_Control->Start Stoich_Adjust Adjust Equivalents and Repeat Check_Stoich->Stoich_Adjust No Success Improved Yield Check_Stoich->Success Yes Stoich_Adjust->Start

Caption: Decision tree for troubleshooting low-yield reactions.

References

Troubleshooting low yield in 3-Methylpiperidin-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Methylpiperidin-2-one Synthesis

Welcome to the technical support center for the synthesis of this compound (also known as 3-methyl-δ-valerolactam). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges, particularly low reaction yields, during its synthesis. We will explore the causality behind experimental choices and provide validated protocols to enhance the success of your work.

Introduction to this compound

This compound is a substituted δ-lactam, a structural motif found in various biologically active molecules and a valuable intermediate in pharmaceutical synthesis.[1] While its structure appears simple, its synthesis can be challenging, often plagued by issues of low yield, incomplete reactions, and difficult purifications. This guide focuses on the most prevalent synthetic strategies and provides a structured troubleshooting framework to address these issues effectively.

Common Synthetic Pathways

Two primary routes are commonly employed for the synthesis of this compound:

  • The Beckmann Rearrangement: This classic organochemical reaction transforms a ketoxime into an amide or, in the case of a cyclic ketoxime, a lactam.[2] The synthesis starts with the oximation of 3-methylcyclohexanone, followed by an acid-catalyzed rearrangement to yield the desired lactam.

  • Alpha-Alkylation of Piperidin-2-one: This method involves the deprotonation of a piperidin-2-one (δ-valerolactam) derivative at the C3 position using a strong base, followed by quenching the resulting enolate with a methylating agent.[3]

Each pathway has its own set of critical parameters that must be carefully controlled to achieve high yields. The following sections address specific problems you may encounter with these methods in a question-and-answer format.

Troubleshooting Guide & FAQs

Question 1: My overall yield is consistently low. What are the general factors I should investigate first?

Low yield is a common problem that can stem from several factors, regardless of the specific synthetic route. Before optimizing a particular step, always verify these fundamentals:

  • Purity of Starting Materials: Ensure your starting materials (e.g., 3-methylcyclohexanone, piperidin-2-one, solvents) are pure and, most importantly, anhydrous. Water can interfere with many of the reagents used, especially strong acids and bases. For instance, in base-catalyzed reactions, water can inhibit the formation of the required enolate intermediate.[4]

  • Reaction Monitoring: Actively monitor your reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged heating or stirring.

  • Inert Atmosphere: For reactions involving air- or moisture-sensitive reagents, such as strong bases (e.g., s-BuLi) or certain catalysts, maintaining an inert atmosphere (Nitrogen or Argon) is critical to prevent reagent quenching and side reactions.

  • Temperature Control: Both the Beckmann rearrangement and alpha-alkylation are sensitive to temperature. Overheating can lead to polymerization or fragmentation, while insufficient heat may result in an incomplete reaction.[4] Use a properly calibrated heating mantle with a temperature controller and ensure efficient stirring.

Question 2: I am attempting the Beckmann rearrangement, but the reaction is either incomplete or produces a complex mixture of products. What's going wrong?

The Beckmann rearrangement is a powerful tool, but its success hinges on precise control over the reaction conditions.[5]

Potential Cause 1: Inappropriate Acid Catalyst or Reagent The choice and concentration of the acid catalyst are paramount. Strong Brønsted acids like sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) are commonly used.[2][6] However, these can cause charring or side reactions if not used carefully.

Recommended Solutions:

  • Alternative Reagents: Consider using milder reagents that activate the oxime's hydroxyl group, such as p-toluenesulfonyl chloride (TsCl), thionyl chloride (SOCl₂), or phosphorus pentachloride (PCl₅) under appropriate conditions.[2] These reagents convert the hydroxyl into a better leaving group, facilitating the rearrangement under less harsh conditions.

  • Catalyst Loading: If using a strong acid, ensure the amount is catalytic and not in large excess, which can promote side reactions. The reaction often requires high temperatures (>130°C) to proceed effectively.[7]

Potential Cause 2: Formation of Regioisomers The Beckmann rearrangement is stereospecific; the group that is anti-periplanar to the hydroxyl group on the oxime nitrogen is the one that migrates.[5][7] If your 3-methylcyclohexanone oxime exists as a mixture of (E) and (Z) isomers, the rearrangement will produce a mixture of this compound and 4-methyl-azepan-2-one, which can be difficult to separate.

Recommended Solutions:

  • Control Oxime Geometry: The formation of the oxime can sometimes be directed to favor one isomer. While difficult to control, reaction conditions during oxime formation (pH, solvent) can influence the isomer ratio.

  • Confirm Isomer Ratio: Before starting the rearrangement, analyze your oxime intermediate (e.g., by NMR) to determine if a significant mixture of isomers is present. If so, purification of the desired oxime isomer may be necessary, although this can be challenging.

start Low Yield in Beckmann Rearrangement cause1 Incomplete Reaction start->cause1 cause2 Product Mixture/ Byproducts start->cause2 subcause1_1 Suboptimal Catalyst/ Temperature cause1->subcause1_1 subcause2_1 Mixture of Oxime (E/Z) Isomers cause2->subcause2_1 subcause2_2 Beckmann Fragmentation cause2->subcause2_2 sol1_1 1. Switch to milder reagent (e.g., TsCl, SOCl₂). 2. Increase temperature cautiously. 3. Increase reaction time (monitor via TLC). subcause1_1->sol1_1 sol2_1 1. Analyze oxime isomer ratio before rearrangement. 2. Adjust oximation conditions to favor one isomer. 3. Purify desired oxime isomer if feasible. subcause2_1->sol2_1 sol2_2 1. Use a non-protic, milder catalyst. 2. Ensure substrate does not have a stable carbocation α to the oxime. subcause2_2->sol2_2

Caption: Troubleshooting logic for the Beckmann rearrangement.

Question 3: My alpha-alkylation of piperidin-2-one is failing. I'm either recovering my starting material or getting a low yield of the methylated product.

This reaction is highly sensitive and requires rigorous technique. The most common failure points involve the base, solvent, and temperature.

Potential Cause 1: Ineffective Deprotonation To deprotonate the C3 position of piperidin-2-one, a very strong, non-nucleophilic base is required. The pKa of the α-proton is high, and weaker bases like NaOH or alkoxides are generally ineffective. Additionally, the lactam N-H proton is more acidic and will be deprotonated first.

Recommended Solutions:

  • Choice of Base: Use a strong base like sec-Butyllithium (s-BuLi) or Lithium diisopropylamide (LDA).

  • Stoichiometry of Base: You will need more than two equivalents of the base. The first equivalent deprotonates the lactam nitrogen, and the second deprotonates the C3 position to form the dianion. A study on a similar N-protected system showed that using 2.5 equivalents of s-BuLi resulted in a 91% yield of the desired C3-alkylated product.[3]

  • Anhydrous Conditions: This is non-negotiable. Traces of water will instantly quench the organolithium base. Ensure all glassware is oven- or flame-dried, and use freshly distilled anhydrous solvents (like THF).[3]

Potential Cause 2: Suboptimal Temperature Organolithium bases are unstable at higher temperatures, and enolates can participate in side reactions if not kept cold.

Recommended Solutions:

  • Maintain Low Temperature: The deprotonation step should be carried out at very low temperatures, typically -78 °C (a dry ice/acetone bath). Add the base slowly to the solution of your lactam to control any exotherm.

  • Slow Warming: After adding the methylating agent (e.g., methyl iodide), the reaction may need to be allowed to warm slowly to room temperature to ensure the reaction goes to completion.

The following table, based on data for an N-protected piperidin-2-one, illustrates the importance of base stoichiometry.[3]

EntryStarting MaterialBase (Equivalents)Yield of MethylationDiastereomeric Ratio
1N-protected piperidin-2-ones-BuLi (1.5 eq.)90%1 : 2.5
2N-protected piperidin-2-ones-BuLi (2.5 eq.)91%Single Isomer
Question 4: How can I effectively purify the final this compound product?

Purification can be challenging due to the product's polarity and potential for co-elution with starting materials or byproducts.

  • Flash Column Chromatography: This is often the most effective method. Use a silica gel column with a gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity. The high polarity of the lactam means it will likely require a significant percentage of the more polar solvent (ethyl acetate or even methanol) to elute.[3]

  • Vacuum Distillation: If the product is the major component and is thermally stable, vacuum distillation can be an effective and scalable purification method. However, if regioisomers are present, their boiling points may be too close for effective separation.

  • Recrystallization: If the product is a solid at room temperature and a suitable solvent system can be found, recrystallization is an excellent method for achieving high purity.

Key Experimental Protocols

Protocol 1: Beckmann Rearrangement using PPA

This protocol is a representative procedure and should be adapted based on laboratory safety standards and reaction scale.

  • Oxime Formation: In a round-bottom flask, dissolve 3-methylcyclohexanone (1.0 eq.) in ethanol. Add hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.). Reflux the mixture for 2-4 hours, monitoring by TLC until the ketone spot has disappeared. Cool the mixture, remove the ethanol under reduced pressure, and partition the residue between water and diethyl ether. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 3-methylcyclohexanone oxime.

  • Rearrangement: Carefully add the crude oxime (1.0 eq.) to polyphosphoric acid (PPA) (approx. 10x the weight of the oxime) in a flask equipped with a mechanical stirrer and a thermometer.

  • Heating: Heat the mixture to 120-130 °C with vigorous stirring. The mixture will become very viscous. Maintain this temperature for 15-30 minutes. Monitor the reaction closely.

  • Workup: Cool the reaction vessel in an ice bath. Very cautiously, add crushed ice to the viscous mixture to quench the reaction. This step is highly exothermic.

  • Extraction: Neutralize the acidic aqueous solution with a strong base (e.g., 50% NaOH solution) until it is strongly alkaline (pH > 12), ensuring the mixture remains cold in an ice bath. Extract the aqueous layer multiple times with dichloromethane or chloroform.

  • Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or flash column chromatography.

A 3-Methylcyclohexanone Oxime B Protonated Oxime A->B + H⁺ C Transition State (Concerted Migration) B->C Rearrangement D Nitrilium Ion Intermediate C->D - H₂O E Amide Tautomer D->E + H₂O F This compound (Lactam) E->F Tautomerization

Caption: Key steps in the acid-catalyzed Beckmann rearrangement.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the resolution of 3-methyl-2-piperidone diastereoisomers. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter the significant challenge of separating these closely related stereoisomers. The piperidine scaffold is a cornerstone of modern pharmaceuticals, and achieving high diastereomeric purity is often a critical determinant of a drug candidate's efficacy and safety profile.[1][2][3]

This document moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common separation issues. The advice herein is structured in a practical question-and-answer format to directly address the hurdles you may face during experimental work.

Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses high-level questions regarding the strategy and analysis of 3-methyl-2-piperidone diastereomer separation.

Q1: Why is the separation of 3-methyl-2-piperidone diastereoisomers often so challenging?

A1: The difficulty stems from the fundamental nature of diastereomers. Unlike enantiomers, they have different physical properties, which makes them separable by non-chiral methods. However, for a molecule like 3-methyl-2-piperidone, the diastereomers (e.g., cis and trans configurations relative to the piperidone ring) can have very similar three-dimensional structures. This results in subtle differences in polarity, solubility, and crystal packing, leading to nearly identical behavior in many separation systems.[4][5] Consequently, achieving baseline resolution requires highly selective techniques that can exploit these minor structural variations.

Q2: What are the primary strategies for separating these diastereomers on a laboratory and preparative scale?

A2: The two primary strategies are preparative chromatography and crystallization-based methods .

  • Chromatography (HPLC & SFC): High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the workhorses for diastereomer separation.[6] Normal-phase chromatography on silica is often the first choice due to its ability to resolve isomers based on subtle polarity differences.[7][8] SFC is increasingly favored for its speed, reduced solvent consumption, and unique selectivity.[9]

  • Crystallization: For larger-scale operations, crystallization is often more economical. This can involve direct crystallization, where one diastereomer is less soluble and preferentially crystallizes, or more advanced techniques like Crystallization-Induced Diastereomer Transformation (CIDT). CIDT is a powerful method where an equilibrium is established between the diastereomers in solution, and the continuous crystallization of the less soluble diastereomer drives the equilibrium towards its formation, potentially leading to a near-quantitative yield of a single isomer.[10][11][12]

Q3: How can I accurately determine the diastereomeric ratio (d.r.) of my mixture before and after separation attempts?

A3: Accurate determination of the d.r. is crucial for assessing the success of your separation. The most common and reliable techniques are:

  • ¹H NMR Spectroscopy: This is often the quickest method. The diastereomers will have distinct chemical environments, leading to separate, quantifiable signals for specific protons. For 3-methyl-2-piperidone, the protons adjacent to the chiral centers are excellent reporters. No derivatization is needed.[13]

  • High-Resolution Chromatography (HPLC/SFC/GC): An analytical chromatographic method that can achieve baseline separation is the gold standard for purity analysis. The relative peak areas provide a precise quantification of the diastereomeric ratio.[14][15] This is more sensitive than NMR for detecting minor diastereomers.

  • Chiral Derivatizing Agents (CDAs): In some cases, reacting your diastereomeric mixture with a chiral derivatizing agent (like Mosher's acid) creates new diastereomers with more pronounced differences in their NMR spectra or chromatographic behavior, simplifying analysis.[15]

Section 2: Troubleshooting Guide: Chromatographic Separation

This section provides solutions to specific problems encountered during chromatographic method development.

High-Performance Liquid Chromatography (HPLC)

Q4: I'm seeing poor or no resolution between my 3-methyl-2-piperidone diastereomers using standard reverse-phase HPLC (C18 column). What should I try next?

A4: This is a very common issue. Reverse-phase chromatography separates primarily based on hydrophobicity, and your diastereomers likely have very similar hydrophobic profiles.

  • Causality: The subtle differences between these diastereomers are often related to the accessibility of polar groups (the amide carbonyl and N-H) for hydrogen bonding, rather than overall lipophilicity. A C18 stationary phase does not effectively exploit these differences.

  • Troubleshooting Steps:

    • Switch to Normal-Phase HPLC (NP-HPLC): This is the most critical first step. An unmodified silica column with a non-polar mobile phase (e.g., hexane/ethanol or hexane/isopropanol) will interact with your molecule's polar functionalities. The diastereomer with the more sterically accessible polar groups will interact more strongly with the silica, leading to longer retention and better separation.[8][16]

    • Explore Different Polar Stationary Phases: If silica is unsuccessful, try other normal-phase columns like cyano (CN) or amino (NH2) phases, which offer different selectivities.

    • Optimize the Mobile Phase in NP-HPLC: Systematically vary the ratio of the alcohol modifier. Small changes can have a large impact on selectivity.[5][17] Also, try different alcohols (e.g., ethanol vs. isopropanol) as they offer different hydrogen bonding characteristics.[17]

Q5: My peak shapes are poor (significant tailing) in normal-phase HPLC. How can I fix this?

A5: Peak tailing in normal-phase chromatography, especially for amine-containing compounds like piperidones, is often caused by strong, non-specific interactions with acidic silanol groups on the silica surface.

  • Causality: The basic nitrogen atom in the piperidone ring can interact ionically with residual acidic silanols on the silica surface, leading to a secondary retention mechanism that causes tailing.

  • Troubleshooting Steps:

    • Add a Mobile Phase Modifier: Add a small amount (0.1-0.5%) of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to your mobile phase.[18] These additives will compete for the active silanol sites, masking them from your analyte and resulting in more symmetrical peaks.

    • Use a Deactivated Column: Employ a modern, highly deactivated (end-capped) silica column designed to minimize silanol activity.[4]

    • Check for Column Overload: Injecting too much sample can saturate the stationary phase and lead to distorted peaks. Reduce your sample concentration or injection volume to confirm if this is the issue.[4]

Q6: Can a chiral stationary phase (CSP) be used to separate diastereomers? Isn't that for enantiomers?

A6: Absolutely. While CSPs are designed for enantiomers, they are often excellent for separating diastereomers, sometimes providing resolutions unattainable on standard achiral columns.[7][19]

  • Causality: Chiral stationary phases work by forming transient, diastereomeric complexes with the analyte.[19] Since your analytes are already diastereomers, the four possible complexes (e.g., (R,R)-analyte with (R)-CSP, (R,S)-analyte with (R)-CSP, etc.) will have four different interaction energies. This often leads to enhanced separation between the diastereomeric pairs. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are an excellent starting point.[4][18]

Supercritical Fluid Chromatography (SFC)

Q7: Why is SFC often recommended for diastereomer separations, and when should I consider it for 3-methyl-2-piperidone?

A7: SFC is a powerful alternative to HPLC and is often more successful for diastereomer separations.[6] It combines features of both normal-phase HPLC and gas chromatography.

  • Causality & Advantages:

    • Unique Selectivity: The mobile phase, typically supercritical CO₂ mixed with an alcohol co-solvent, has different solvating properties than liquid mobile phases, often revealing unique selectivities.

    • High Efficiency & Speed: The low viscosity of supercritical CO₂ allows for faster flow rates and rapid column equilibration, enabling high-throughput screening of different columns and conditions.[9]

    • Orthogonality to HPLC: SFC often provides successful separation when HPLC fails, and vice-versa, making it a complementary tool.[6]

  • When to Use: Consider SFC immediately if initial NP-HPLC attempts provide only partial separation. Its speed makes it ideal for screening multiple chiral and achiral columns quickly to find the optimal stationary phase.[14]

Q8: What are the key parameters to optimize in SFC for better resolution of my diastereomers?

A8: The key to SFC method development is systematically tuning the parameters that influence selectivity.

  • Troubleshooting & Optimization Steps:

    • Co-solvent Choice: Methanol is the most common co-solvent, but switching to ethanol or isopropanol can dramatically alter selectivity.

    • Co-solvent Percentage: A gradient elution from a low to high percentage of co-solvent is a standard screening approach. Fine-tuning this gradient or switching to an isocratic method can optimize the separation.[14]

    • Additive: Just as in NP-HPLC, adding a basic modifier like diethylamine (0.1-0.5%) is often crucial for good peak shape with basic analytes.[14]

    • Back Pressure & Temperature: The automated back pressure regulator (ABPR) setting (typically 120-150 bar) and column temperature (e.g., 35-40 °C) affect the density and solvating power of the supercritical fluid. Optimizing these can fine-tune resolution.[14]

Section 3: Troubleshooting Guide: Crystallization-Based Separation

Q9: My attempts at direct fractional crystallization are not enriching one diastereomer. What's going wrong?

A9: Successful direct crystallization relies on a significant difference in the lattice energies and solubilities of the two diastereomers in a given solvent, which may not exist for your compound.

  • Causality: Your diastereomers may form a solid solution or a eutectic mixture, making separation by simple crystallization impossible. The melting point phase diagram for your diastereomeric system may not be favorable.[20]

  • Troubleshooting Steps:

    • Extensive Solvent Screening: This is the most critical step. Screen a wide range of solvents with varying polarities, hydrogen bonding capabilities, and aromaticity. A good starting point includes alcohols (isopropanol, ethanol), esters (ethyl acetate), ketones (acetone), ethers (MTBE), and hydrocarbons (toluene, heptane).

    • Control Cooling Rate: A very slow cooling rate is essential to allow for the selective crystallization of the less soluble diastereomer. Crash cooling will trap both isomers.

    • Seeding: If you have a small amount of one pure diastereomer, use it to seed the supersaturated solution. This can template the crystallization of the desired isomer.

    • Consider Salt Formation: If your N-H is sufficiently acidic or you have other functional groups, forming a salt with a chiral or achiral acid/base can drastically alter the crystal packing properties and may enable a successful diastereomeric recrystallization.[20][21]

Section 4: Protocols & Methodologies

Protocol 1: Step-by-Step Guide to HPLC Method Development for Diastereomer Separation
  • Initial Analysis: Dissolve the diastereomeric mixture (approx. 1 mg/mL) in isopropanol.

  • Column Selection: Start with a standard, high-quality silica column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Screening:

    • Prepare a mobile phase of 90:10 (v/v) n-Hexane / Isopropanol.

    • Set the flow rate to 1.0 mL/min and the UV detection wavelength based on your compound's chromophore (or use a universal detector like ELSD if no chromophore is present).

    • Inject 5 µL of the sample and run the analysis.

  • Optimization:

    • Poor Resolution: If resolution is poor, systematically adjust the isopropanol percentage (e.g., try 95:5, 98:2). A lower percentage of the polar modifier generally increases retention and can improve separation.[5]

    • Peak Tailing: If peaks are tailing, add 0.1% diethylamine to the mobile phase.[18]

    • Alternative Solvents: If isopropanol is not effective, switch the modifier to ethanol.

  • Alternative Column Screening: If silica does not provide adequate separation, screen a cyano (CN) column and a polysaccharide-based chiral column (e.g., Chiralcel® OD-H) using similar mobile phase screening logic.[4][8]

Table 1: Comparative Overview of Primary Separation Techniques
FeatureNormal-Phase HPLCSupercritical Fluid Chromatography (SFC)Crystallization
Principle Differential adsorption onto a polar stationary phase.Partitioning using a supercritical fluid mobile phase.Differential solubility leading to selective precipitation.
Primary Advantage Widely available, well-understood selectivity.High speed, low solvent waste, unique selectivity.[9]Highly scalable and cost-effective for large quantities.[22]
Common Challenge Peak shape issues for basic compounds, high solvent cost.Requires specialized equipment.Highly dependent on compound properties; can be difficult to develop.
Best For Initial screening, small to medium preparative scale (mg to g).High-throughput screening, challenging separations, "green" chemistry.Large scale (kg) purification where a robust process can be found.
Visualization: Separation Strategy Workflow

The following diagram outlines a logical workflow for tackling the separation of 3-methyl-2-piperidone diastereomers.

Separation_Workflow Workflow for 3-Methyl-2-Piperidone Diastereomer Separation cluster_start Start cluster_analysis Analysis cluster_goal Define Goal cluster_prep Preparative Scale cluster_analytical Analytical Scale cluster_outcome Outcome start Diastereomeric Mixture analysis Determine d.r. (NMR, Analytical HPLC/SFC) start->analysis goal Separation Goal? analysis->goal prep_choice Separation Strategy goal->prep_choice Preparative (>100mg) analytical_method Develop Analytical Method (HPLC or SFC) goal->analytical_method Analytical (<1mg) hplc Preparative NP-HPLC prep_choice->hplc Standard Approach sfc Preparative SFC prep_choice->sfc HPLC Fails / Speed Needed crystallization Crystallization Screening prep_choice->crystallization Large Scale (>10g) pure Pure Diastereomers hplc->pure Success sfc->pure Success cidt Consider CIDT crystallization->cidt Direct Method Fails crystallization->pure Success cidt->pure analytical_method->pure

Caption: Decision workflow for selecting a separation strategy.

References

Preventing side reactions in the methylation of piperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the methylation of piperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you prevent common side reactions and optimize your reaction conditions for a successful synthesis of N-methyl-piperidin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions I should be aware of when methylating piperidin-2-one?

When methylating piperidin-2-one, the desired reaction is N-methylation. However, due to the chemical nature of the lactam ring, two primary side reactions can occur: O-methylation and C-methylation. The ambident nucleophilic character of the deprotonated lactam is the root cause of these competing reactions.

Q2: I'm seeing a byproduct in my reaction. How can I determine if it's the O-methylated or C-methylated isomer?

Distinguishing between N-methyl, O-methyl, and C-methyl isomers can be accomplished using standard analytical techniques:

  • NMR Spectroscopy:

    • ¹H NMR: The N-CH₃ signal typically appears around 2.8-3.0 ppm. An O-CH₃ (methoxy) signal will be further downfield, generally around 3.5-4.0 ppm. C-methylation at the α-position would show a new methyl group signal and a change in the multiplicity of the α-proton.

    • ¹³C NMR: The carbon of an N-CH₃ group will have a characteristic shift. The carbon of an O-CH₃ group will be at a distinctly different chemical shift.

  • Mass Spectrometry (MS): All three isomers will have the same mass. However, fragmentation patterns in techniques like GC-MS or LC-MS/MS might differ, aiding in identification.

  • Infrared (IR) Spectroscopy: The desired N-methylated product will retain the characteristic lactam carbonyl stretch (around 1650 cm⁻¹). The O-methylated product, an imino ether, will lack this strong carbonyl absorption and will instead show a C=N stretch.

Q3: My reaction yield is consistently low, even with minimal side products. What could be the issue?

Low yields in the absence of significant side products often point to incomplete deprotonation of the piperidin-2-one starting material. The pKa of the N-H bond in piperidin-2-one is approximately 18-19. Therefore, a sufficiently strong base is required for complete deprotonation. If the base is not strong enough or if stoichiometric amounts are not used correctly, the reaction will not proceed to completion. Additionally, ensure your reagents and solvents are anhydrous, as water can quench the base and the enolate.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the methylation of piperidin-2-one.

Problem 1: Predominant O-methylation is observed, leading to the formation of 2-methoxy-3,4,5,6-tetrahydropyridine.

Causality: The formation of the O-methylated product arises from the keto-enol tautomerism of the piperidin-2-one.[1] Deprotonation with a base generates an ambident nucleophile, the lactam enolate, which has electron density on both the nitrogen and oxygen atoms. The selectivity between N- and O-methylation is influenced by the reaction conditions, particularly the choice of base, solvent, and methylating agent, in line with Hard-Soft Acid-Base (HSAB) theory.

Visualizing the Competing Pathways:

G cluster_0 Deprotonation cluster_1 Methylation Pathways Piperidin-2-one Piperidin-2-one Lactam Enolate Lactam Enolate (Ambident Nucleophile) Piperidin-2-one->Lactam Enolate Base N-Methyl-piperidin-2-one N-Methyl-piperidin-2-one Lactam Enolate->N-Methyl-piperidin-2-one N-attack (Desired) O-Methylated Product O-Methylated Product Lactam Enolate->O-Methylated Product O-attack (Side Reaction) G start C-Alkylation Observed base_check Is a very strong base (e.g., n-BuLi, LDA) being used? start->base_check change_base Switch to a milder base like NaH or KH. base_check->change_base Yes temp_check Is the reaction run at low temperatures? base_check->temp_check No success C-Alkylation Minimized change_base->success increase_temp Consider slightly higher temperatures to favor thermodynamic N-alkylation. temp_check->increase_temp Yes no_change Problem persists temp_check->no_change No increase_temp->success no_change->success

References

Chiral HPLC Method Refinement: A Technical Support Center for Enhanced Isomer Resolution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center dedicated to the fine art and science of chiral High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating enantiomers. Achieving baseline resolution of chiral compounds can be a formidable challenge, often requiring a nuanced understanding of chromatographic principles and a systematic approach to method development.

This resource moves beyond generic protocols. Here, we delve into the "why" behind the "how," providing you with the scientific rationale to make informed decisions during your method refinement process. Our goal is to empower you to not only solve common issues but also to fundamentally understand the interactions at play within your chiral separation system.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the development and execution of chiral HPLC methods.

Q1: What are the primary factors that control chiral resolution in HPLC?

A1: Chiral resolution is fundamentally governed by the differential interaction of enantiomers with a chiral environment. In HPLC, this is achieved through a combination of factors:

  • The Chiral Stationary Phase (CSP): This is the heart of the separation. The CSP creates a three-dimensional chiral surface that interacts differently with each enantiomer, leading to different retention times. The choice of CSP is the most critical factor in achieving separation.[1][2][3] Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) are widely used due to their broad applicability.[4][5]

  • Mobile Phase Composition: The mobile phase modulates the interaction between the analytes and the CSP. Its composition, including the type and ratio of solvents, can significantly impact selectivity and resolution.[5][6]

  • Temperature: Temperature influences the thermodynamics and kinetics of the chiral recognition process.[7][8] Its effect can be complex and is often compound-dependent.[9][10]

  • Flow Rate: The flow rate affects the time available for the enantiomers to interact with the CSP and also influences peak efficiency.[7][11]

Q2: How do I select the right Chiral Stationary Phase (CSP) for my compound?

A2: CSP selection is often the most challenging aspect of chiral method development. A systematic screening approach is the most efficient strategy.[4][12][13]

  • Start with a Screening Kit: Many manufacturers offer kits containing columns with different types of CSPs.[12][14] This allows you to quickly test your compound against a range of chiral selectors.

  • Consider Your Analyte's Properties: The chemical structure of your analyte can provide clues for CSP selection. For instance, compounds with aromatic rings may be well-resolved on Pirkle-type phases, which rely on π-π interactions.[2]

  • Polysaccharide Phases are a Good Starting Point: Columns based on cellulose and amylose derivatives are known for their broad enantioselectivity and are a good first choice for screening novel compounds.[4][5]

Protocol 1: Initial CSP Screening

  • Column Selection: Choose a minimum of three columns with diverse CSPs (e.g., a cellulose-based, an amylose-based, and a cyclodextrin-based column).

  • Mobile Phase Preparation: Prepare a set of generic mobile phases for normal phase (e.g., n-Hexane/Isopropanol) and reversed-phase (e.g., Acetonitrile/Water with 0.1% Formic Acid).

  • Screening Run: Inject your racemic standard onto each column with each mobile phase.

  • Evaluation: Analyze the chromatograms for any sign of peak splitting or separation. Even a shoulder on a peak is a positive indication that resolution can be achieved with further optimization.[9]

Q3: What is the role of mobile phase additives, and when should I use them?

A3: Mobile phase additives are crucial for improving peak shape and sometimes enhancing resolution, particularly for ionizable compounds.[4][15][16]

  • For Basic Analytes: The addition of a small amount of a basic additive, such as diethylamine (DEA) or ethanolamine, can significantly improve the peak shape of basic compounds.[15][17] These additives compete with the basic analyte for active sites on the stationary phase, reducing undesirable secondary interactions that cause peak tailing.[4]

  • For Acidic Analytes: An acidic additive like trifluoroacetic acid (TFA) or formic acid is used to suppress the ionization of acidic analytes.[4][16] This ensures that the analyte is in a single, neutral form, leading to sharper peaks and more reproducible retention times.

  • Concentration: A typical starting concentration for additives is 0.1% (v/v).[4][15]

Troubleshooting Guides

This section provides a systematic approach to resolving specific issues you may encounter during your experiments.

Issue 1: Poor or No Enantiomeric Resolution

Symptom: The enantiomers co-elute as a single peak, or the resolution (Rs) is less than 1.5.

Causality: This is the most common challenge in chiral HPLC and indicates that the chosen conditions do not provide sufficient differential interaction between the enantiomers and the CSP.

Troubleshooting Workflow:

start Poor or No Resolution (Rs < 1.5) csp Is the CSP appropriate? start->csp mp Optimize Mobile Phase csp->mp Yes screen Screen other CSPs csp->screen No temp Optimize Temperature mp->temp flow Optimize Flow Rate temp->flow flow->screen No Improvement success Resolution Achieved (Rs >= 1.5) flow->success Resolution Improved

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Step-by-Step Methodologies:

  • Verify CSP Selection: As a first step, ensure the chosen CSP is suitable for your analyte class. If you have not performed an initial screening, it is highly recommended to do so (see Protocol 1).

  • Optimize the Mobile Phase:

    • Solvent Ratio: Systematically vary the ratio of the strong to weak solvent in your mobile phase. For normal phase, this typically involves adjusting the percentage of the alcohol modifier.[4] A decrease in the polar modifier will generally increase retention and may improve resolution.[4]

    • Modifier Type: The choice of alcohol modifier (e.g., isopropanol vs. ethanol) can have a significant impact on selectivity.[4] It is often worthwhile to screen different alcohols.

  • Optimize Column Temperature:

    • General Trend: Lowering the temperature often increases chiral selectivity by enhancing the subtle intermolecular interactions responsible for separation.[9][12] However, this can also lead to broader peaks.

    • Systematic Approach: Vary the temperature in 5°C increments (e.g., from 25°C down to 10°C, and up to 40°C) to find the optimum.[9] Be aware that in some cases, increasing the temperature can improve resolution or even reverse the elution order.[10]

  • Optimize the Flow Rate:

    • General Trend: Chiral separations often benefit from lower flow rates than typical achiral methods.[7][11][12] Reducing the flow rate provides more time for the enantiomers to interact with the CSP, which can improve resolution.[18]

    • Recommendation: Start with the manufacturer's recommended flow rate and then decrease it in small increments (e.g., from 1.0 mL/min to 0.8 mL/min, then 0.5 mL/min).

Data Presentation: Effect of Key Parameters on Resolution

Parameter ChangeTypical Effect on Selectivity (α)Typical Effect on Efficiency (N)Potential Outcome for Resolution (Rs)
Decrease % of Strong Solvent IncreaseMay DecreaseOften Improves
Change Alcohol Modifier UnpredictableUnpredictableMay Improve or Worsen
Decrease Temperature Often IncreaseMay DecreaseOften Improves
Increase Temperature Often DecreaseMay IncreaseMay Improve or Worsen
Decrease Flow Rate No ChangeOften IncreaseOften Improves
Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptom: Chromatographic peaks are asymmetrical, with a pronounced tail or front.

Causality: Poor peak shape is often a result of secondary, undesirable interactions between the analyte and the stationary phase, column overload, or issues with the HPLC system itself.[9][19]

Troubleshooting Workflow:

start Poor Peak Shape (Tailing/Fronting) overload Check for Column Overload start->overload mp_mod Optimize Mobile Phase Additives overload->mp_mod Not Overloaded column_health Check Column Health mp_mod->column_health system_check Check for Extra-Column Volume column_health->system_check success Symmetrical Peaks Achieved system_check->success Peak Shape Improved

Caption: Troubleshooting workflow for poor peak shape.

Step-by-Step Methodologies:

  • Rule out Column Overload:

    • Action: Dilute your sample (e.g., 1:10 and 1:100) and re-inject.[9]

    • Interpretation: If the peak shape improves significantly with dilution, you are overloading the column. Reduce your sample concentration or injection volume.

  • Optimize Mobile Phase Additives:

    • For Tailing Peaks (especially with basic analytes): Add a basic modifier like 0.1% DEA to your mobile phase to mask active sites on the stationary phase.[4]

    • For Tailing Peaks (especially with acidic analytes): Add an acidic modifier like 0.1% TFA to suppress ionization.[4][16]

  • Check Column Health:

    • Action: A contaminated or degraded column can lead to poor peak shape.[9][11] Consult the column manufacturer's instructions for appropriate washing and regeneration procedures.[9] For immobilized CSPs, stronger solvents may be used for cleaning.[9]

    • Interpretation: If washing does not improve peak shape, the column may be irreversibly damaged and require replacement.

  • Minimize Extra-Column Volume:

    • Action: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter.[11]

    • Interpretation: Excessive dead volume in the system can cause peak broadening and tailing.[19]

References

Managing harsh reaction conditions in piperidin-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for piperidin-2-one synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this valuable heterocyclic scaffold. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges, particularly those arising from the harsh reaction conditions often employed in classical synthetic routes.

Troubleshooting Guide: Navigating Harsh Reaction Conditions

This section provides in-depth solutions to specific problems encountered during the synthesis of piperidin-2-one, with a focus on managing aggressive reagents and elevated temperatures.

Question 1: My Beckmann rearrangement of cyclopentanone oxime is giving a low yield of piperidin-2-one, and I'm observing significant byproduct formation. What are the likely causes and how can I optimize the reaction?

Answer: Low yields and byproduct formation in the Beckmann rearrangement are common issues, often stemming from the harsh acidic conditions required to induce the rearrangement. The primary challenges are incomplete reaction, degradation of the starting material or product, and competing side reactions like the Beckmann fragmentation.

The mechanism of the Beckmann rearrangement involves the protonation of the oxime's hydroxyl group, followed by a concerted migration of the alkyl group anti to the leaving group.[1][2] Strong acids like sulfuric acid or polyphosphoric acid are typically used to facilitate this process.[3] However, these conditions can also promote undesired pathways.

Troubleshooting Steps & Explanations:

  • Acid Choice and Concentration: The choice and concentration of the acid catalyst are critical. While strong acids are necessary, excessively harsh conditions can lead to charring and decomposition.

    • Expert Insight: Consider using Eaton's reagent (7.7% P₂O₅ in methanesulfonic acid), which can be a more convenient and sometimes milder alternative to polyphosphoric acid.[4] The optimal acid concentration should be determined empirically, starting with literature recommendations and adjusting as needed.

  • Temperature Control: High temperatures can accelerate the desired rearrangement but also favor decomposition and side reactions.

    • Protocol: Begin the reaction at a lower temperature (e.g., 80-100 °C) and slowly increase it if the reaction is sluggish.[4] Monitor the reaction progress closely using an appropriate analytical technique like TLC or GC-MS. It is crucial to maintain a consistent and uniform temperature throughout the reaction vessel.

  • Moisture Content: The presence of water can hydrolyze the intermediate nitrilium ion, leading to the formation of byproducts.

    • Self-Validation: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.[5]

  • Reaction Time: Both insufficient and excessive reaction times can be detrimental.

    • Optimization: Perform a time-course study to determine the optimal reaction duration. Quench aliquots of the reaction mixture at different time points and analyze the product distribution.

Question 2: I am attempting the cyclization of 5-aminopentanoic acid to piperidin-2-one at high temperatures, but the reaction is inefficient. What factors could be hindering the lactamization?

Answer: The thermal cyclization of 5-aminopentanoic acid to form piperidin-2-one (also known as δ-valerolactam) is a dehydration reaction that often requires high temperatures (150–200 °C) to drive off water and favor the cyclic product.[6] Inefficiency in this process can be attributed to several factors.

Troubleshooting Steps & Explanations:

  • Inefficient Water Removal: The equilibrium between the linear amino acid and the cyclic lactam must be shifted towards the product by removing water as it is formed.

    • Expert Insight: Employing a Dean-Stark apparatus or performing the reaction under a vacuum can effectively remove water and drive the reaction to completion. The choice of solvent is also important; a high-boiling, azeotroping solvent like toluene or xylene can aid in water removal.

  • Substrate Purity: Impurities in the starting 5-aminopentanoic acid can interfere with the cyclization.

    • Protocol: Ensure the starting material is of high purity. If necessary, recrystallize the 5-aminopentanoic acid before use.

  • Thermal Stability: While high temperatures are required, prolonged exposure can lead to decomposition of the starting material and the product.

    • Optimization: Find the minimum temperature required for efficient cyclization. A controlled heating mantle with a thermocouple should be used to maintain a stable reaction temperature.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis and handling of piperidin-2-one.

Q1: What are the main synthetic routes to piperidin-2-one, and what are the advantages and disadvantages of each?

A1: Several methods exist for the synthesis of piperidin-2-one. The most common are:

MethodDescriptionAdvantagesDisadvantages
Beckmann Rearrangement Rearrangement of cyclopentanone oxime, typically catalyzed by strong acids.[3][6]Readily available starting materials.Harsh reaction conditions (strong acids, high temperatures), potential for byproducts, and safety concerns.[4][7]
Cyclization of 5-Aminopentanoic Acid Intramolecular condensation of 5-aminopentanoic acid at elevated temperatures.[6][8]Atom-economical.Requires high temperatures and efficient water removal.
Catalytic Hydrogenation Reduction of 2-pyridone.Can be a cleaner process.Often requires transition metal catalysts and high pressure.[9]
Photocatalytic Methods Newer methods involving organophotocatalysis to construct the piperidin-2-one ring.[10][11]Mild reaction conditions.May require specialized equipment and more complex starting materials.

Q2: Are there any safety precautions I should take when performing a Beckmann rearrangement with strong acids?

A2: Yes, safety is paramount when working with strong acids like sulfuric acid or polyphosphoric acid.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood to avoid inhaling corrosive fumes.

  • Handling Strong Acids: Add the acid slowly and carefully to the reaction mixture, as the reaction can be highly exothermic.[12]

  • Quenching: Quench the reaction carefully by slowly adding the reaction mixture to a cold solution (e.g., ice water or a basic solution) to dissipate heat and neutralize the acid.

Q3: How can I purify piperidin-2-one effectively?

A3: The purification method for piperidin-2-one depends on the scale of the reaction and the nature of the impurities.

  • Distillation: For larger quantities, fractional distillation under reduced pressure is often the most effective method to obtain high-purity piperidin-2-one.[6]

  • Crystallization: Piperidin-2-one is a solid at room temperature with a melting point of 38-40 °C, making recrystallization a viable option for purification.[8] Suitable solvent systems can be determined empirically.

  • Chromatography: For small-scale reactions or to remove closely related impurities, column chromatography on silica gel can be employed.[13]

Experimental Protocol: Beckmann Rearrangement of Cyclopentanone Oxime

This protocol provides a detailed, step-by-step methodology for a common synthesis of piperidin-2-one.

Materials:

  • Cyclopentanone oxime

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with thermocouple

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, add cyclopentanone oxime.

  • Place the flask in an ice bath to cool.

  • Slowly and with constant stirring, add concentrated sulfuric acid to the cooled cyclopentanone oxime. The addition should be done dropwise to control the exothermic reaction.

  • After the addition is complete, remove the ice bath and attach a condenser to the flask.

  • Heat the reaction mixture to 100-120 °C using a heating mantle with a thermocouple to monitor the temperature.

  • Maintain this temperature and continue stirring for the optimized reaction time (typically 1-2 hours), monitoring the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the cooled reaction mixture into a beaker containing crushed ice.

  • Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral or slightly basic.

  • Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3x).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude piperidin-2-one.

  • Purify the crude product by vacuum distillation or recrystallization.

Visualizing Workflows and Relationships

Troubleshooting Decision Tree for Low Yield in Beckmann Rearrangement

Troubleshooting_Beckmann start Low Yield of Piperidin-2-one check_temp Is the reaction temperature optimal? start->check_temp adjust_temp Adjust temperature (e.g., 100-120 °C) check_temp->adjust_temp No check_acid Is the acid catalyst appropriate and concentrated? check_temp->check_acid Yes adjust_temp->check_acid change_acid Consider alternative acid (e.g., Eaton's reagent) check_acid->change_acid No check_moisture Is the reaction anhydrous? check_acid->check_moisture Yes change_acid->check_moisture ensure_dry Use dry glassware and inert atmosphere check_moisture->ensure_dry No check_time Is the reaction time optimized? check_moisture->check_time Yes ensure_dry->check_time optimize_time Perform a time-course study check_time->optimize_time No solution Improved Yield check_time->solution Yes optimize_time->solution

Caption: Decision tree for troubleshooting low yields in the Beckmann rearrangement.

Piperidin-2-one Synthesis Pathways

Synthesis_Pathways cluster_beckmann Beckmann Rearrangement cluster_cyclization Cyclization cluster_photocatalysis Photocatalysis P2O Piperidin-2-one CPO Cyclopentanone Oxime Acid Strong Acid (H₂SO₄, PPA) CPO->Acid Catalyst Acid->P2O APA 5-Aminopentanoic Acid Heat High Temperature (>150°C) APA->Heat Condition Heat->P2O AS Ammonium Salts, Alkenes, etc. Light Visible Light & Photocatalyst AS->Light Condition Light->P2O

Caption: Common synthetic pathways to piperidin-2-one.

References

Improving the efficiency and economy of 3-Methylpiperidin-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the comprehensive technical guide for the synthesis of 3-Methylpiperidin-2-one. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our focus is on enhancing the efficiency, economy, and success rate of your synthetic endeavors.

I. Overview of Synthetic Strategies

This compound, a valuable heterocyclic building block, is crucial in the synthesis of various pharmaceutical compounds.[1][2] Its synthesis can be approached through several pathways, each with distinct advantages and challenges. The most common strategies involve the cyclization of a linear precursor or the modification of a pre-existing piperidine ring. Key methods include:

  • Catalytic Hydrogenation of 3-Methylpyridine: This method involves the reduction of the pyridine ring to a piperidine ring.[3] While effective, it often requires high pressure and specialized catalysts.[3]

  • Beckmann Rearrangement: This classic organic reaction transforms a ketoxime into an amide.[4][5] For this compound, this would typically involve the rearrangement of a substituted cyclopentanone oxime.

  • Cyclization of Amino Acids or Esters: This approach involves the intramolecular cyclization of a suitable amino acid or ester derivative to form the lactam ring.

  • Alkylation of Piperidin-2-one: Direct alkylation of the piperidin-2-one ring at the 3-position is another viable route, though it can present challenges with selectivity.[6]

This guide will focus on a robust and widely applicable method: the Beckmann Rearrangement of 3-methylcyclopentanone oxime , due to its reliability and the accessibility of starting materials.

II. Detailed Experimental Protocol: Beckmann Rearrangement

This protocol provides a step-by-step methodology for the synthesis of this compound via the Beckmann Rearrangement.

Step 1: Oximation of 3-Methylcyclopentanone

Objective: To convert 3-methylcyclopentanone to its corresponding oxime.

Materials:

  • 3-Methylcyclopentanone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa)

  • Ethanol

  • Water

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve hydroxylamine hydrochloride and sodium acetate in a mixture of ethanol and water.

  • Add 3-methylcyclopentanone to the solution.

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude 3-methylcyclopentanone oxime. The product can be purified by recrystallization or used directly in the next step.

Step 2: Beckmann Rearrangement to this compound

Objective: To rearrange the oxime to the corresponding lactam.

Materials:

  • 3-Methylcyclopentanone oxime

  • Polyphosphoric acid (PPA) or concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate

Procedure:

  • In a flask cooled in an ice bath, add the 3-methylcyclopentanone oxime to pre-chilled polyphosphoric acid or concentrated sulfuric acid with vigorous stirring. The temperature should be maintained below 10°C.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 100-120°C for 1-2 hours. The reaction is highly exothermic and should be controlled carefully.

  • Monitor the reaction by TLC until the starting oxime is consumed.

  • Cool the reaction mixture and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Oximation Step Incomplete reaction.- Extend the reflux time and continue to monitor by TLC.- Ensure the molar ratios of hydroxylamine hydrochloride and base are correct.
Loss of product during workup.- Ensure complete extraction from the aqueous layer by performing multiple extractions with a suitable organic solvent.
Low Yield in Beckmann Rearrangement Incomplete rearrangement.- Increase the reaction temperature or time, but be cautious of potential side reactions.- Ensure the acid catalyst is of good quality and sufficient quantity.
Side reactions (e.g., fragmentation).- Carefully control the reaction temperature during the addition of the oxime to the acid.[5]- Consider using alternative milder rearrangement catalysts such as tosyl chloride or phosphorus pentachloride.[5]
Formation of Multiple Products Isomerization of the oxime.- The Beckmann rearrangement is stereospecific; the group anti to the hydroxyl group migrates.[4] The presence of both syn and anti oxime isomers can lead to different products. Separation of the oxime isomers prior to rearrangement may be necessary.
Impure starting materials.- Ensure the purity of the 3-methylcyclopentanone and the oxime intermediate.
Difficulty in Product Purification Presence of unreacted starting materials or byproducts.- Optimize the reaction conditions to drive the reaction to completion.- For purification, vacuum distillation is often effective for this compound. If impurities persist, column chromatography with an appropriate solvent system (e.g., ethyl acetate/hexane) should be employed.
Reaction Does Not Proceed Inactive catalyst.- Use fresh or properly stored acid catalyst. Polyphosphoric acid can absorb moisture from the air, reducing its effectiveness.
Incorrect reaction conditions.- Double-check the reaction temperature and stoichiometry of reagents.

IV. Frequently Asked Questions (FAQs)

Q1: What is the role of the acid in the Beckmann Rearrangement?

A1: The acid (e.g., H₂SO₄ or PPA) protonates the hydroxyl group of the oxime, converting it into a good leaving group (water).[7] This facilitates the subsequent rearrangement where an alkyl or aryl group migrates to the electron-deficient nitrogen atom.[8][7]

Q2: Are there more environmentally friendly alternatives to strong acids for the Beckmann Rearrangement?

A2: Yes, research has explored various solid acid catalysts and milder reagents to promote the Beckmann rearrangement.[8] These can include zeolites, cyanuric chloride with a co-catalyst, and other Lewis acids.[5] These alternatives can offer advantages in terms of easier workup and reduced acid waste.

Q3: How can I confirm the structure of the final product, this compound?

A3: The structure of this compound can be confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide detailed information about the chemical environment of the protons and carbons in the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[9]

  • Infrared (IR) Spectroscopy: The presence of a strong absorption band around 1650 cm⁻¹ is indicative of the amide carbonyl group.

Q4: What are the main safety precautions to consider during this synthesis?

A4:

  • Strong Acids: Concentrated sulfuric acid and polyphosphoric acid are highly corrosive. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Exothermic Reactions: The Beckmann rearrangement is often exothermic. Careful temperature control, especially during the initial mixing of the oxime and acid, is crucial to prevent runaway reactions.

  • Solvents: Use flammable organic solvents like ethanol, dichloromethane, and ethyl acetate in a well-ventilated area, away from ignition sources.

Q5: Can this method be scaled up for industrial production?

A5: The Beckmann rearrangement is a well-established reaction used in industrial processes, most notably in the production of caprolactam for Nylon 6.[5] For scaling up the synthesis of this compound, careful consideration of heat management, reagent addition rates, and process safety is essential. A thorough process hazard analysis should be conducted.

V. Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Beckmann Rearrangement.

SynthesisWorkflow cluster_step1 Step 1: Oximation cluster_step2 Step 2: Beckmann Rearrangement cluster_purification Purification start_mat 3-Methylcyclopentanone reagents1 NH₂OH·HCl, CH₃COONa, EtOH/H₂O start_mat->reagents1 oxime 3-Methylcyclopentanone Oxime reagents1->oxime reagents2 Polyphosphoric Acid (PPA) or H₂SO₄ oxime->reagents2 product This compound reagents2->product purification_method Vacuum Distillation or Column Chromatography product->purification_method final_product Pure this compound purification_method->final_product

Caption: Workflow for the synthesis of this compound.

VI. References

  • Wang, L., et al. (2016). Asymmetric synthesis of N-protected this compound and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170. Available at: --INVALID-LINK--

  • Organic Syntheses. (n.d.). β-METHYL-δ-VALEROLACTONE. Available at: --INVALID-LINK--

  • ACS Sustainable Chemistry & Engineering. (2016). Optically Active β-Methyl-δ-Valerolactone: Biosynthesis and Polymerization. Available at: --INVALID-LINK--

  • Singh, I., & Kaur, J. (2007). A new insight into Beckmann rearrangement for the synthesis of some (E)-3-arylidenepiperidin-2-ones. Arkivoc, 2007(15), 163-171. Available at: --INVALID-LINK--

  • Royal Society of Chemistry. (2016). β-Methyl-δ-valerolactone-containing thermoplastic poly(ester-amide)s: synthesis, mechanical properties, and degradation behavior. Polymer Chemistry, 7(33), 5255-5262. Available at: --INVALID-LINK--

  • PrepChem.com. (n.d.). Synthesis of β-methyl-δ-valerolactone. Available at: --INVALID-LINK--

  • PubMed Central. (2016). β-Methyl-δ-valerolactone-containing Thermoplastic Poly(ester-amide)s: Synthesis, Mechanical Properties, and Degradation Behavior. Available at: --INVALID-LINK--

  • ChemicalBook. (n.d.). 3-AMino-1-Methylpiperidin-2-one synthesis. Available at: --INVALID-LINK--

  • Benchchem. (n.d.). Catalytic Hydrogenation of 3-Methylpyridine to 3-Methylpiperidine: Application Notes and Protocols. Available at: --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound synthesis. Available at: --INVALID-LINK--

  • Alfa Chemistry. (n.d.). Beckmann Rearrangement. Available at: --INVALID-LINK--

  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Available at: --INVALID-LINK--

  • Wikipedia. (n.d.). Beckmann rearrangement. Available at: --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Available at: --INVALID-LINK--

  • Google Patents. (n.d.). US5714610A - Process for the preparation of 3-methylpiperidine and 3-methylpyridine by catalytic cyclization of 2-methyl-1, 5-diaminopentane. Available at: --INVALID-LINK--

  • National Institutes of Health. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Available at: --INVALID-LINK--

  • The University of Liverpool Repository. (n.d.). RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. Available at: --INVALID-LINK--

  • Benchchem. (n.d.). In-Depth Technical Guide to 3-(1-methylpiperidin-2-yl)pyridine. Available at: --INVALID-LINK--

  • National Institutes of Health. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Available at: --INVALID-LINK--

  • Benchchem. (n.d.). (R)-3-Methylpiperazin-2-one|CAS 922178-61-8. Available at: --INVALID-LINK--

  • SciSpace. (2016). Method for synthesis of 3-piperidone derivatives through iridium catalytic hydrogenation. Available at: --INVALID-LINK--

  • Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative. Available at: --INVALID-LINK--

  • Biblioteka Nauki. (2012). Catalytic hydrogenation in the process of 2-((1-benzylpiperidin-4-yl) methyl) - 5,6-dimethoxy-2,3-dihydroinden-1-one hydrochloride synthesis. Available at: --INVALID-LINK--

  • ChemBK. (n.d.). 3-methyl-piperidin-2-one. Available at: --INVALID-LINK--

  • PubChemLite. (n.d.). This compound (C6H11NO). Available at: --INVALID-LINK--

  • MySkinRecipes. (n.d.). This compound. Available at: --INVALID-LINK--

  • Chemsrc. (n.d.). This compound | CAS#:3768-43-2. Available at: --INVALID-LINK--

  • PubChem. (n.d.). This compound. Available at: --INVALID-LINK--

  • PubMed Central. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: --INVALID-LINK--

  • ResearchGate. (2025). Optimization of the Manufacturing Technology for Promedone. Synthesis of 1,2,5-trimethylpiperidin-4-one. Available at: --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound | 3768-43-2. Available at: --INVALID-LINK--

  • MDPI. (2022). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. Available at: --INVALID-LINK--

  • ACS Omega. (2025). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivatives. Available at: --INVALID-LINK--

  • Google Patents. (n.d.). CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride. Available at: --INVALID-LINK--

  • Wikipedia. (n.d.). Deekonda2016. Available at: --INVALID-LINK--

References

Enhancing the stability of 3-Methylpiperidin-2-one intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request.## Technical Support Center: Enhancing the Stability of 3-Methylpiperidin-2-one Intermediates

Welcome to the technical support center for this compound and its associated intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable chiral building block. This compound, a δ-lactam, is a key structural motif in numerous pharmaceutical agents. However, its stability can be a critical factor influencing yield, purity, and the overall success of a synthetic campaign.

This document moves beyond simple protocols to provide a deeper understanding of the underlying chemical principles governing the stability of these intermediates. We will address common challenges in a practical question-and-answer format, offering both troubleshooting solutions and preventative strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and storage of this compound intermediates.

Q1: What are the primary modes of degradation for this compound?

A1: The two most significant stability concerns are hydrolysis and racemization .

  • Hydrolysis: The cyclic amide (lactam) bond is susceptible to cleavage by water, particularly under strong acidic or basic conditions, leading to the formation of the ring-opened product, 4-aminopentanoic acid. While δ-lactams are significantly more stable than their strained β-lactam cousins, prolonged exposure to non-neutral aqueous media, especially at elevated temperatures, can lead to measurable degradation.

  • Racemization: The stereocenter at the C3 position, bearing the methyl group, is prone to epimerization. The hydrogen atom at this position is acidic and can be abstracted by a base to form a planar enolate intermediate. Subsequent reprotonation can occur from either face, leading to a loss of enantiomeric or diastereomeric purity.

Q2: What are the ideal short-term and long-term storage conditions for solid this compound?

A2: Proper storage is the first line of defense against degradation. The key is to mitigate exposure to moisture, oxygen, and excessive heat.

Parameter Short-Term (Lab Bench, < 1 week) Long-Term (> 1 week) Rationale
Temperature Ambient (20-25°C)≤ 4°C (Refrigerated)Reduces the rate of potential hydrolytic and oxidative degradation.
Atmosphere Tightly sealed containerInert gas (Argon or Nitrogen) backfillMinimizes exposure to atmospheric moisture and oxygen.
Light Amber vial or protected from direct lightAmber vial in a dark locationPrevents potential photolytic degradation pathways.
Container Glass vial with a PTFE-lined capGlass vial with a PTFE-lined cap, sealed with paraffin filmEnsures an inert, non-reactive surface and a superior seal against moisture ingress.

Q3: My intermediate is an oil, not a solid. How should I handle and store it?

A3: Storing oily intermediates requires extra care as they have a larger surface area for potential interaction with the atmosphere. If the intermediate is an N-protected derivative and is not readily crystallizable, it is often best to store it as a concentrated solution in an appropriate anhydrous solvent (e.g., Toluene, Dichloromethane). Store these solutions under an inert atmosphere at ≤ 4°C. Before use, always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.

Part 2: Troubleshooting Guide for Experimental Workflows

This section delves into specific problems that may arise during synthesis, workup, and purification.

Q4: I'm observing a significant loss of stereochemical purity (low de or ee) after my alkylation step to introduce the C3-methyl group. What's going wrong?

A4: Loss of stereocontrol during the synthesis of 3-methyl-2-piperidones often points to issues with the enolization and alkylation conditions. The primary culprit is often the choice of base or reaction temperature.

  • Potential Cause 1: Base Strength & Sterics: A base that is too strong or not sterically hindered can lead to equilibration of the enolate intermediate, causing racemization before the alkylating agent is added. For instance, using sec-Butyllithium (s-BuLi) under carefully controlled conditions is often successful.

  • Potential Cause 2: Temperature Control: Enolates are often thermally unstable. The reaction must be kept cold (typically -78 °C) from the moment the base is added until the reaction is quenched. Allowing the reaction to warm prematurely can easily lead to racemization.

  • Troubleshooting Strategy:

    • Verify Anhydrous Conditions: Water will instantly quench the organolithium base and the enolate. Ensure all glassware is oven-dried and solvents are rigorously anhydrous.

    • Optimize Base Addition: Add the base slowly (dropwise) to the piperidinone solution at -78 °C to maintain temperature control and avoid localized heating.

    • Control Enolate Formation Time: Allow the enolate to form for a specific, optimized time (e.g., 30-60 minutes) before adding the methylating agent (e.g., methyl iodide).

    • Rapid Quenching: Once the reaction is complete, quench it rapidly at low temperature with a suitable proton source (e.g., saturated aqueous ammonium chloride) before allowing it to warm.

Q5: During aqueous workup, my yield is consistently low, and I've identified the ring-opened amino acid by LC-MS. How can I prevent this hydrolysis?

A5: This is a classic case of pH-induced hydrolysis. Standard workups involving strong acid (e.g., 1M HCl) or strong base (e.g., 1M NaOH) washes are often too harsh for lactam intermediates.

  • Underlying Mechanism: At low pH, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. At high pH, the hydroxide ion is a potent nucleophile that directly attacks the carbonyl carbon.

Hydrolysis_Mechanisms

  • Recommended Solution: pH-Controlled Workup Protocol:

    • Quench the reaction at low temperature as described previously.

    • Instead of using strong acids/bases, use buffered or milder washes. A wash with saturated aqueous sodium bicarbonate (NaHCO₃, pH ~8.5) is often sufficient to neutralize acidic residues.

    • If an acidic wash is necessary, use a dilute, weak acid like 0.1 M citric acid.

    • Minimize the contact time between the organic layer containing your product and the aqueous phase. Perform extractions quickly and proceed immediately to the drying step (e.g., with anhydrous MgSO₄ or Na₂SO₄).

    • After drying and filtering, concentrate the solvent in vacuo at a moderate temperature (e.g., < 40°C) to prevent thermal degradation.

Q6: I am trying to purify my N-protected this compound intermediate by silica gel chromatography, but I'm seeing significant streaking and poor recovery. What should I do?

A6: The free N-H on an unprotected piperidinone can interact strongly with the acidic silanol groups on the silica surface, causing streaking. Even with N-protected intermediates, the lactam carbonyl can still be quite polar.

  • Troubleshooting Strategy:

    • Deactivate the Silica: Pre-treat the silica gel. This can be done by preparing the column slurry in the eluent system containing a small amount of a basic modifier, such as 0.5-1% triethylamine (NEt₃) or ammonia in methanol. This neutralizes the acidic sites on the silica surface, leading to sharper peaks and better recovery.

    • Optimize the Solvent System: Use a solvent system with adequate polarity to move the compound but avoid excessively polar solvents like pure methanol, which can sometimes dissolve the silica. A gradient elution from hexane/ethyl acetate to a system with a small percentage of methanol might be effective.

    • Alternative Stationary Phases: If problems persist, consider using a less acidic stationary phase like alumina (neutral or basic grade) or a bonded phase like diol or amino-propyl silica.

Part 3: Key Experimental Protocols

Here we provide detailed, self-validating methodologies for critical procedures.

Protocol 1: General Procedure for Handling Under Inert Atmosphere

This protocol ensures that sensitive reagents and intermediates are not exposed to atmospheric oxygen or moisture.

  • Objective: To create and maintain an oxygen- and moisture-free environment for a chemical reaction or for storage.

  • Methodology:

    • Glassware Preparation: Ensure all glassware (flasks, syringes, cannulas) is thoroughly cleaned and oven-dried (or flame-dried under vacuum) to remove adsorbed water. Assemble the apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.

    • Purging the Vessel: Connect the reaction flask to a Schlenk line or manifold that can switch between a vacuum source and an inert gas inlet.

    • Evacuate-Refill Cycles: Carefully evacuate the flask using the vacuum pump until the pressure is low.

    • Backfill with Inert Gas: Switch the valve to slowly refill the flask with nitrogen or argon.

    • Repeat: Perform this "evacuate-refill" cycle at least three times to ensure the complete removal of atmospheric gases. A slight positive pressure of inert gas should be maintained in the flask.

    • Reagent Transfer: Transfer anhydrous solvents and liquid reagents via a dry syringe or a double-tipped needle (cannula) under a positive pressure of inert gas. Add solid reagents quickly against a counterflow of inert gas.

  • Validation: A properly inerted system will maintain a positive pressure, observable via an oil bubbler. Sensitive reagents, like organolithiums, will not degrade, and moisture-sensitive reactions will proceed as expected.

Workflow_Diagram

Protocol 2: Chiral HPLC Method for Purity Analysis

  • Objective: To determine the enantiomeric or diastereomeric purity of a this compound intermediate.

  • Methodology:

    • Column Selection: Choose a suitable chiral stationary phase (CSP). Columns like Chiralcel OD-H, OJ-H, or Chiralpak AD-H are common starting points. The choice depends on the specific N-protecting group and structure of the analyte.

    • Mobile Phase Preparation: A typical mobile phase is a mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).

    • Initial Screening: Begin with an isocratic elution of 90:10 hexane:isopropanol at a flow rate of 1.0 mL/min.

    • Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in the mobile phase. Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter.

    • Analysis: Inject 5-10 µL of the sample onto the column. Monitor the elution using a UV detector at a suitable wavelength (e.g., 210 nm for the lactam chromophore).

    • Optimization: If the peaks are not resolved, systematically vary the ratio of hexane to isopropanol (e.g., 95:5, 80:20). Sometimes, adding a very small amount of an additive like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can improve peak shape.

  • Validation: A successful method will show baseline separation of the two stereoisomers. The system suitability can be confirmed by injecting a racemic or diastereomeric mixture to confirm the identity and resolution of both peaks. The purity is calculated from the relative peak areas.

Scaling up the purification of 3-Methylpiperidin-2-one by flash chromatography

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to scaling the purification of 3-Methylpiperidin-2-one, a polar lactam, using flash chromatography. This technical support center provides detailed methodologies, troubleshooting guides, and frequently asked questions tailored for researchers and drug development professionals.

Introduction: The Challenge of Purifying Polar N-Heterocycles

This compound is a polar, cyclic amide (lactam) that serves as a valuable building block in medicinal chemistry.[1][2] Its purification can be challenging due to its polarity and the basicity of the ring nitrogen in related structures, which can lead to strong interactions with the acidic surface of standard silica gel. This often results in poor peak shape (tailing), low recovery, or even decomposition on the stationary phase.[3][4]

Scaling up the purification from milligram to multi-gram or kilogram scales introduces further complexities related to maintaining resolution, managing solvent volumes, and ensuring process economy.[5][6] This guide provides a systematic approach to developing a robust, scalable flash chromatography method for this compound and similar compounds, moving from initial method development to large-scale execution and troubleshooting.

Part 1: Method Development & Initial Purification FAQs

Effective scaling begins with a well-optimized small-scale method. This section addresses the critical initial choices for stationary and mobile phases.

Frequently Asked Questions (Method Development)

Q1: What is the best stationary phase for purifying this compound?

A1: Standard, unmodified silica gel is the most common and cost-effective starting point for normal-phase flash chromatography.[7] However, given the compound's basic nature, its interaction with acidic silanol groups on the silica surface can cause tailing.[4] If tailing is observed, consider the following:

  • Deactivated Silica: Using silica gel that has been end-capped or pre-treated with a base can mitigate unwanted interactions.

  • Alumina: Alumina (basic or neutral) can be a suitable alternative if the compound proves unstable on silica gel.[3]

  • Reversed-Phase (C18): For highly polar compounds, reversed-phase chromatography (using a C18-functionalized silica) is an excellent alternative, eluting with polar solvents like water, methanol, or acetonitrile.[8][9]

Q2: How do I select an appropriate mobile phase (eluent)?

A2: Mobile phase selection is crucial for achieving good separation (selectivity).[10] The process should always begin with Thin Layer Chromatography (TLC) analysis.

  • Initial Screening: Start with a standard two-component system like Ethyl Acetate (EtOAc)/Hexanes.[11] For a polar compound like this compound, you will likely need a more polar system.

  • Increasing Polarity: If the compound does not move from the baseline (Rf = 0), increase the mobile phase polarity. Good systems for polar compounds include Dichloromethane (DCM)/Methanol (MeOH) or EtOAc/MeOH.[11]

  • Addressing Tailing: If significant tailing or streaking is observed on the TLC plate, it indicates strong interaction with the silica. Add a small amount (0.5-2.0%) of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the mobile phase to neutralize the acidic silanol sites.[12]

Q3: What is the ideal Rf value on TLC for a good flash chromatography separation?

A3: An Rf value between 0.2 and 0.4 for your target compound on a TLC plate generally translates well to a flash column separation, providing a good balance between resolution and run time. An Rf higher than 0.5 may result in poor separation from less polar impurities, while an Rf lower than 0.15 can lead to excessively long run times and broad peaks.[13]

Protocol 1: TLC Method Development
  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc).

  • On a silica gel TLC plate, spot the crude mixture alongside any available standards (starting material, known byproducts).

  • Develop the plate in a chamber containing your chosen solvent system (e.g., 95:5 DCM/MeOH).

  • Visualize the plate using a UV lamp (if applicable) and/or a chemical stain (e.g., potassium permanganate, which is effective for many organic compounds).

  • Adjust the solvent polarity until the desired compound has an Rf of ~0.3 and is well-resolved from major impurities. If tailing occurs, add 1% TEA to the mobile phase and repeat.

Part 2: A Workflow for Scaling Up the Purification

Once a successful small-scale separation is achieved, the method can be linearly scaled. The key principle is to maintain the ratio of the sample load to the mass of the stationary phase.[13][14]

Scaling_Workflow cluster_dev Phase 1: Method Development cluster_scale Phase 2: Scale-Up cluster_analysis Phase 3: Analysis & Final Product TLC TLC Analysis (Find optimal solvent system, Rf ≈ 0.3) Small_Column Small-Scale Trial (e.g., 10g column) Confirm separation & determine loading % TLC->Small_Column Validate Calc Calculate Scale-Up Parameters (Column size, flow rate, sample load) Small_Column->Calc Establish Baseline Large_Column Large-Scale Purification Execute with calculated parameters Calc->Large_Column Implement Fractions Fraction Collection & Analysis (TLC or other method) Large_Column->Fractions Combine Combine Pure Fractions & Evaporate Solvent Fractions->Combine Pool

Figure 1. General workflow for scaling up a flash chromatography purification.
Scaling Up: A Step-by-Step Guide

Step 1: Establish a Baseline on a Small Column Perform a purification on a small-scale column (e.g., 10 g or 25 g) using the mobile phase developed via TLC. Determine the maximum amount of crude material that can be loaded while still achieving the desired purity. This establishes your "loading factor" (mass of crude / mass of silica). A typical starting point is a 1-2% load (e.g., 100-200 mg of crude on a 10 g column).[13]

Step 2: Calculate Parameters for the Large-Scale Column The scaling is primarily based on the mass of the stationary phase. All other parameters are adjusted proportionally.[15]

ParameterSmall-Scale ExampleScale-Up FactorLarge-Scale CalculationLarge-Scale Value
Crude Sample Mass200 mg50x200 mg * 5010 g
Silica Column Mass10 g50x10 g * 50500 g
Loading Factor 2.0% Constant 10 g / 500 g 2.0%
Flow Rate15 mL/min~√(50) ≈ 7x15 mL/min * (500/10)^(1/2)~106 mL/min
Gradient Profile15 Column Volumes (CV)Constant Same CV profile15 Column Volumes (CV)
Fraction Volume10 mLProportionalScaled to peak volume~70-100 mL

Note on Flow Rate: While scaling directly with column mass is an option, a more precise method is to scale to maintain a constant linear velocity (cm/min). This is achieved by scaling the flow rate proportionally to the column's cross-sectional area.[14] However, for practical purposes, many modern flash systems automatically suggest an appropriate flow rate when you scale the column size.[14]

Step 3: Sample Loading for Large-Scale Runs Proper sample loading is critical to success.[16] If the crude material is not readily soluble in a weak solvent (like hexanes), liquid loading in a strong solvent (like DCM or MeOH) will destroy the separation.[17]

  • Dry Loading (Recommended): Dissolve the crude material in a strong, volatile solvent (DCM, MeOH, Acetone). Add a portion of silica gel (typically 1-2 times the mass of the crude material) or an inert support like Celite®.[18] Evaporate the solvent completely until a fine, free-flowing powder is obtained.[19] This powder is then carefully loaded onto the top of the column.

Protocol 2: Dry Loading a Sample
  • Dissolve the crude sample (e.g., 10 g) in a minimal amount of a suitable solvent (e.g., 50 mL of DCM).

  • In a round-bottom flask, add 15-20 g of silica gel to the solution.

  • Swirl the flask to create a slurry, ensuring all the silica is wetted.

  • Remove the solvent under reduced pressure using a rotary evaporator until the silica becomes a completely dry, free-flowing powder.

  • Carefully transfer the powder to the top of the pre-equilibrated flash column, creating an even layer.

  • Gently add a protective layer of sand on top before beginning the elution.

Part 3: Troubleshooting Guide

Even with careful planning, issues can arise. This guide addresses common problems in a question-and-answer format.

Troubleshooting_Tree Problem Problem Encountered PoorSep Poor Separation / Co-elution Problem->PoorSep Streaking Peak Tailing / Streaking Problem->Streaking NoElution Compound Not Eluting Problem->NoElution HighPressure High Backpressure Problem->HighPressure Sol1 Solution: - Re-optimize mobile phase (TLC) - Reduce sample load - Check sample loading technique (use dry loading) PoorSep->Sol1 Sol2 Solution: - Add 0.5-2% TEA or NH4OH to mobile phase - Use deactivated silica or alumina Streaking->Sol2 Sol3 Solution: - Increase mobile phase polarity (e.g., add MeOH) - Check for compound decomposition on silica NoElution->Sol3 Sol4 Solution: - Check for clogged frit/tubing - Reduce flow rate - Ensure sample is fully dissolved/filtered HighPressure->Sol4

Figure 2. Decision tree for troubleshooting common flash chromatography issues.
Frequently Asked Questions (Troubleshooting)

Q1: My separation was excellent on the small column, but failed on the large one. What happened?

A1: This is a classic scaling problem, often related to loading.

  • Overloading: The linear scaling may have pushed the loading factor beyond the column's capacity. Reduce the sample load by 20-30% and try again.

  • Sample Solvent Effect: On a small scale, you might get away with loading the sample in a few drops of a strong solvent. On a large scale, this volume is much larger and effectively acts as a strong eluent, washing your compound through the column with no separation. Always use the dry loading technique for large-scale purification when your sample is dissolved in a strong solvent. [17][19]

  • Poor Column Packing: If you are packing your own columns, a poorly packed large-diameter column can have channels, leading to band broadening and poor separation.[5]

Q2: My compound is streaking badly down the column and my fractions are impure.

A2: This is characteristic of a strong, undesirable interaction between your compound and the stationary phase. Since this compound has a basic nitrogen atom, it can interact strongly with acidic silanol groups on the silica surface.

  • Solution: Add a basic modifier to your eluent. A small concentration (0.5-2.0%) of triethylamine (TEA) or a 10% solution of ammonium hydroxide in methanol is highly effective at neutralizing the silica surface and producing sharp, symmetrical peaks.[3][12]

Q3: My compound is not coming off the column, even after I flush with a very polar solvent.

A3: There are a few possibilities here:

  • Insufficient Polarity: Your "very polar" solvent may not be strong enough. A common powerful eluent is 10-20% Methanol in Dichloromethane.[11]

  • Compound Decomposition: The compound may be unstable on silica gel and has decomposed at the origin. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if a new spot has formed at the baseline.[3] If it is unstable, you must use a different stationary phase like alumina or switch to reversed-phase.

  • Precipitation: The compound may have precipitated at the top of the column if it is not soluble in the mobile phase. This is less common but can happen with highly crystalline materials.

Q4: The system pressure is extremely high after I loaded my sample.

A4: High backpressure is usually caused by a blockage.

  • Clogged Frit: The frit at the top of the column may be clogged by particulate matter from your crude sample. Always ensure your sample is fully dissolved or, if using dry loading, that the powder is fine and free of clumps.

  • Sample Precipitation: If the sample was loaded in a solvent in which it is highly soluble, but it is insoluble in the mobile phase, it can crash out of solution at the top of the column, creating a blockage.

  • Flow Rate Too High: Ensure the flow rate is appropriate for the column size and particle size of the media.[20]

References

Optimizing reaction times for the synthesis of 3-Methylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals.

Welcome to the technical support center for the synthesis of 3-Methylpiperidin-2-one (also known as 3-methyl-δ-valerolactam). This guide is designed to provide expert insights, troubleshooting advice, and optimized protocols to help you navigate the common challenges encountered during the synthesis of this valuable heterocyclic compound. As a key intermediate in medicinal chemistry, optimizing its synthesis for speed and efficiency is paramount.

Overview of Synthetic Strategies

The optimal synthesis route for this compound depends on available starting materials, required scale, and desired stereochemical purity. The three primary pathways discussed in this guide are:

  • Beckmann Rearrangement: A classic and versatile method involving the acid-catalyzed rearrangement of 3-methylcyclohexanone oxime.

  • Catalytic Hydrogenation: The reduction of 3-methyl-2-pyridone, offering a direct route to the saturated lactam.

  • Asymmetric Alkylation: A stereoselective approach involving the methylation of a chiral piperidin-2-one precursor.

This guide is structured in a question-and-answer format to directly address potential issues and provide actionable solutions.

Troubleshooting Guide: Reaction Optimization

Method 1: Beckmann Rearrangement of 3-Methylcyclohexanone Oxime

The Beckmann rearrangement is a powerful transformation for converting ketoximes into amides or lactams.[1] However, its efficiency is highly dependent on reaction conditions.

Question: My Beckmann rearrangement is slow, or the conversion is incomplete. How can I increase the reaction rate?

Answer: A sluggish Beckmann rearrangement is typically due to inefficient activation of the oxime's hydroxyl group, which must be converted into a good leaving group to initiate the rearrangement.[2]

  • Catalyst/Reagent Choice: The strength and type of acid catalyst are critical. While classic Brønsted acids like sulfuric acid (H₂SO₄) and polyphosphoric acid (PPA) are effective, they often require high temperatures (>130°C).[3] Consider using more reactive reagents that can activate the hydroxyl group under milder conditions. These include:

    • Thionyl chloride (SOCl₂)

    • Tosyl chloride (TsCl)

    • Phosphorus pentachloride (PCl₅)[1]

    • Cyanuric chloride with a zinc chloride co-catalyst can also facilitate a catalytic rearrangement.[1]

  • Temperature Control: While higher temperatures generally increase reaction rates, excessive heat can lead to side reactions and decomposition. The optimal temperature is reagent-dependent. For PPA or H₂SO₄, a range of 100-140°C is common. With more reactive agents like SOCl₂, the reaction may proceed efficiently at room temperature.

  • Solvent: The choice of solvent can influence the reaction rate and selectivity. For reagents like SOCl₂, an inert, dry solvent such as dioxane is often used.

Question: I am observing the formation of a byproduct mixture instead of the desired this compound. What is causing this and how can it be prevented?

Answer: The primary cause of byproduct formation is often the geometry of the starting oxime or competing side reactions like fragmentation.

  • Stereochemistry of the Oxime: The Beckmann rearrangement is stereospecific. The group that is anti-periplanar to the hydroxyl leaving group is the one that migrates.[3][4] If your 3-methylcyclohexanone oxime exists as a mixture of (E) and (Z) isomers, you will obtain a mixture of two different lactam regioisomers (this compound and 5-methylpiperidin-2-one). It is crucial to ensure the oxime starting material is a single, pure isomer or that the reaction conditions do not promote isomerization before rearrangement.

  • Beckmann Fragmentation: Under certain conditions, particularly with substrates that can form stable carbocations, a fragmentation reaction can compete with the rearrangement, leading to the formation of nitriles. Careful selection of a milder promoting reagent and controlled temperature can minimize this pathway.

Method 2: Catalytic Hydrogenation of 3-Methyl-2-pyridone

Hydrogenation offers a direct and atom-economical route to piperidones from their corresponding pyridone precursors. However, the aromaticity of the pyridine ring presents a significant challenge.[5]

Question: My hydrogenation reaction is extremely slow, even at high pressures. What are the key parameters to optimize?

Answer: The slow reduction of a pyridine ring is due to its aromatic stability and the ability of the nitrogen lone pair to poison the catalyst.[6]

  • Catalyst Selection: This is the most critical factor. While Palladium on carbon (Pd/C) is a common hydrogenation catalyst, it is often insufficient for pyridine reduction unless under harsh conditions. More active catalysts are required:

    • Platinum(IV) oxide (PtO₂, Adam's catalyst): Highly effective, often used in acidic media.[7][8]

    • Rhodium(III) oxide (Rh₂O₃): A robust catalyst that can operate under milder conditions (e.g., 5 bar H₂, 40°C) and shows broad functional group tolerance.[9]

    • Rhodium on carbon (Rh/C) or Ruthenium on carbon (Ru/C): Also effective alternatives to platinum.

  • Use of Acidic Additives: The nitrogen atom in both the starting pyridone and the product piperidinone can act as a Lewis base, binding to the metal catalyst surface and deactivating it.[6] Performing the reaction in an acidic solvent like glacial acetic acid or with an additive like HCl protonates the nitrogen. This prevents it from poisoning the catalyst and significantly accelerates the reaction rate.[7][10]

  • Hydrogen Pressure and Temperature: Increasing hydrogen pressure (from 5 to 70 bar) and temperature (from room temperature to 40-80°C) will increase the reaction rate.[7][9] However, these should be optimized carefully, as overly harsh conditions can lead to side reactions.

Question: I am losing functional groups on my starting material during hydrogenation. How can I achieve a more chemoselective reduction?

Answer: Certain functional groups, particularly halogens (e.g., Br, Cl) and benzyl groups, are susceptible to hydrogenolysis, especially with palladium catalysts.[9] If your substrate contains such groups, consider the following:

  • Catalyst Choice: Rhodium-based catalysts, such as Rh₂O₃, are often more chemoselective and less prone to causing dehalogenation compared to palladium catalysts.[9]

  • Milder Conditions: Operating at lower temperatures and pressures can sometimes disfavor the undesired side reaction relative to the desired ring hydrogenation.

Method 3: Asymmetric Alkylation of a Piperidin-2-one Precursor

For enantiomerically pure this compound, stereoselective alkylation is a powerful strategy. This typically involves deprotonating an N-substituted piperidin-2-one with a strong base to form an enolate, followed by quenching with an electrophile (e.g., methyl iodide).

Question: The yield of my methylation reaction is low. What are the likely causes?

Answer: Low yields in enolate alkylations are often due to incomplete deprotonation, side reactions, or non-optimal reaction conditions.

  • Choice of Base and Stoichiometry: A strong, non-nucleophilic base is required to completely and irreversibly form the lactam enolate. Lithium diisopropylamide (LDA) or sec-Butyllithium (s-BuLi) are common choices. Ensure at least one full equivalent of the base is used. If the substrate contains other acidic protons (like an unprotected hydroxyl group), additional equivalents of the base will be consumed, and this must be accounted for.[11]

  • Anhydrous Conditions: Enolates are highly basic and will be quenched by any protic source, including water. It is imperative that all glassware is oven- or flame-dried and that all solvents (typically THF) and reagents are rigorously anhydrous.[11]

  • Temperature Control: Enolate formation is typically performed at low temperatures (e.g., -78°C) to prevent side reactions. The subsequent addition of the methylating agent (methyl iodide) is also done at low temperature, followed by a slow warming to room temperature.

Question: My reaction produces a 1:1 mixture of diastereomers. How can I control the stereoselectivity of the methylation?

Answer: Achieving high diastereoselectivity requires the use of a chiral auxiliary that directs the incoming electrophile to one face of the enolate.

  • Chiral Auxiliary: A common strategy involves using a chiral auxiliary derived from an amino acid, such as D-phenylglycinol, attached to the lactam nitrogen. The steric bulk of the auxiliary blocks one face of the planar enolate, forcing the methyl iodide to attack from the less hindered face.[11]

  • Protecting Groups: The stereochemical outcome can be dramatically influenced by the presence or absence of protecting groups on the chiral auxiliary. For example, one study found that alkylating an N-substituted piperidin-2-one with a free hydroxyl group on the auxiliary gave a single diastereomer, whereas protecting that same hydroxyl group reversed the selectivity, favoring the other diastereomer.[11] This highlights the subtle electronic and steric effects that govern stereoselection.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally the fastest? The "fastest" route depends on the definition (hands-on time vs. total reaction time).

  • Catalytic Hydrogenation: Can have long reaction times (4-16 hours) but is often a single, straightforward step.[7][9]

  • Beckmann Rearrangement: Can be very fast (1-2 hours) with highly reactive reagents like SOCl₂, but the preparation and purification of the oxime precursor adds time.

  • Asymmetric Alkylation: The core alkylation step is usually quick (1-3 hours), but the synthesis of the chiral precursor can be multi-step and time-consuming.[11]

Q2: How can I effectively monitor the reaction to determine the optimal endpoint?

  • Thin-Layer Chromatography (TLC): The most common method. It is fast, simple, and allows for qualitative monitoring of the disappearance of starting material and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides more quantitative information and can help identify the formation of byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A small aliquot can be taken from the reaction mixture to get a precise conversion ratio by integrating starting material and product signals.

Q3: What are the most critical safety precautions for these syntheses?

  • Beckmann Rearrangement: Strong acids (H₂SO₄, PPA) are highly corrosive. Reagents like SOCl₂ and PCl₅ are moisture-sensitive and release toxic HCl gas. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Catalytic Hydrogenation: Involves flammable hydrogen gas, often at high pressures. Use a properly rated autoclave or hydrogenation apparatus behind a blast shield. Ensure the system is purged of air to prevent explosive mixtures.

  • Alkylation: Strong bases like s-BuLi and LDA are pyrophoric (can ignite on contact with air/moisture). They must be handled under an inert atmosphere (Nitrogen or Argon) using syringe techniques.

Q4: My final product is impure. What are the best purification techniques?

  • Flash Column Chromatography: A versatile method for separating the product from unreacted starting materials and byproducts, especially for the alkylation and Beckmann rearrangement products.[11]

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective method for purification on a larger scale.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is an excellent way to achieve high purity.

Data Summary and Protocols

Comparison of Synthetic Routes
ParameterBeckmann RearrangementCatalytic HydrogenationAsymmetric Alkylation
Starting Material 3-Methylcyclohexanone3-Methyl-2-pyridoneN-chiral-piperidin-2-one
Key Reagents H₂SO₄, PPA, SOCl₂, TsCl[1]PtO₂, Rh₂O₃, H₂ (gas)[7][9]s-BuLi, LDA, MeI[11]
Typical Time 2 - 12 hours4 - 16 hours[7]1 - 3 hours (alkylation step)[11]
Temperature Room Temp. to 140°CRoom Temp. to 80°C-78°C to Room Temp.
Pressure Atmospheric5 - 70 barAtmospheric (Inert)
Advantages Uses readily available starting materials.Atom economical, direct route.Provides access to enantiopure product.
Disadvantages Potential for regioisomer mixtures, harsh conditions.Requires specialized high-pressure equipment, catalyst poisoning issues.Multi-step, requires anhydrous/inert conditions, pyrophoric reagents.
Experimental Protocol Example: Catalytic Hydrogenation using Rh₂O₃

This protocol is adapted from methodologies reported for the efficient hydrogenation of pyridines.[9]

Objective: To synthesize this compound from 3-methyl-2-pyridone.

Materials:

  • 3-Methyl-2-pyridone (1.0 eq)

  • Rhodium(III) oxide (Rh₂O₃, 0.5 mol%)

  • 2,2,2-Trifluoroethanol (TFE)

  • High-pressure autoclave/hydrogenator with a stirrer

Procedure:

  • To a glass vial or liner for the autoclave, add 3-methyl-2-pyridone (e.g., 0.8 mmol, 87.3 mg).

  • Add the Rh₂O₃ catalyst (e.g., 1 mg, 0.5 mol%).

  • Add trifluoroethanol (TFE) as the solvent (e.g., 1 mL).

  • Place the vial inside the high-pressure autoclave.

  • Seal the autoclave and purge the system with nitrogen gas three times to remove all oxygen.

  • Purge the system with hydrogen gas three times.

  • Pressurize the autoclave with hydrogen gas to 5 bar.

  • Begin stirring and heat the reaction mixture to 40°C.

  • Maintain the reaction under these conditions for 16 hours, monitoring pressure to ensure no leaks.

  • Work-up: After 16 hours, cool the reactor to room temperature and carefully vent the excess hydrogen gas in a fume hood.

  • Purge the reactor with nitrogen.

  • Open the reactor and remove the reaction vial.

  • Filter the reaction mixture through a pad of Celite to remove the heterogeneous Rh₂O₃ catalyst.

  • Wash the Celite pad with a small amount of additional solvent (TFE or methanol).

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by column chromatography or distillation.

Visualized Workflows and Mechanisms

Troubleshooting Logic for Slow Hydrogenation

G start Slow Hydrogenation Reaction check_catalyst Is the catalyst active? (e.g., PtO₂, Rh₂O₃) start->check_catalyst check_catalyst->start No, select more active catalyst check_acid Is an acidic additive present? (e.g., Acetic Acid) check_catalyst->check_acid Yes check_acid->start No, add acid to prevent poisoning check_pressure Is H₂ pressure sufficient? (Target: 5-70 bar) check_acid->check_pressure Yes check_pressure->start No, increase pressure check_temp Is temperature optimized? (Target: 40-80°C) check_pressure->check_temp Yes check_temp->start No, increase temperature success Reaction Rate Optimized check_temp->success Yes

Caption: Troubleshooting workflow for slow catalytic hydrogenation.

Beckmann Rearrangement Mechanismdot

G sub 3-Methylcyclohexanone Oxime protonation Protonation {+H⁺} sub->protonation oxonium Activated Oxime (Oxonium Ion) protonation->oxonium rearrange Rearrangement & H₂O Loss {Concerted Step} oxonium->rearrange nitrilium Nitrilium Ion Intermediate rearrange->nitrilium hydrolysis Hydrolysis {+H₂O} nitrilium->hydrolysis tautomerization Tautomerization hydrolysis->tautomerization product This compound tautomerization->product

References

Validation & Comparative

A Comparative Guide to the Synthesis of Enantiomerically Pure Piperidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The piperidin-2-one (or δ-lactam) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] The stereochemistry of substituents on the piperidinone ring is often critical for therapeutic efficacy, making the development of robust and efficient methods for the synthesis of enantiomerically pure derivatives a key focus for researchers in drug discovery and development.[4][5]

This guide provides an in-depth comparison of several prominent synthetic routes to enantiomerically pure piperidin-2-one derivatives. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of each methodology, supported by experimental data to offer a comprehensive resource for researchers navigating this challenging synthetic landscape.

I. Strategic Approaches to Asymmetric Synthesis

The synthesis of chiral piperidin-2-ones can be broadly categorized into several key strategies:

  • Catalytic Asymmetric Methods: These approaches utilize a chiral catalyst to induce enantioselectivity in the formation of the piperidinone ring or in the functionalization of a pre-existing ring.

  • Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily incorporated into the molecule to direct a stereoselective transformation, after which it is cleaved to yield the desired enantiopure product.

  • Enzymatic and Chemo-enzymatic Resolutions: Enzymes are employed to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.

  • Chiral Pool Synthesis: Readily available enantiopure starting materials, such as amino acids, are used as building blocks.[6]

This guide will focus on comparing representative examples from the first three categories, which offer broad applicability and highlight modern synthetic innovations.

II. Comparative Analysis of Key Synthetic Routes

Here, we compare three distinct and powerful methodologies for accessing enantiomerically pure piperidin-2-one derivatives: Enzymatic C-H Amidation, Chiral Auxiliary-Mediated Alkylation, and Chemo-enzymatic Dual C-H Oxidation and Resolution.

Enzymatic Intramolecular C-H Amidation

Concept: This cutting-edge approach utilizes engineered enzymes to catalyze the direct and stereoselective formation of the N-C bond, constructing the piperidin-2-one ring through an intramolecular C-H amidation reaction.[7][8]

Mechanism: Engineered variants of myoglobin serve as biocatalysts for this transformation.[9][10] The enzyme facilitates the reaction of readily available dioxazolone reagents to form a reactive nitrene intermediate, which then undergoes a stereoselective intramolecular C-H insertion to yield the δ-lactam product with high enantioselectivity.[11] Computational studies suggest a stepwise hydrogen atom abstraction and radical rebound mechanism.[11]

Workflow Diagram:

Enzymatic_CH_Amidation Substrate Dioxazolone Precursor Enzyme Engineered Myoglobin Substrate->Enzyme Binding Intermediate Enzyme-Bound Nitrene Intermediate Enzyme->Intermediate Catalysis Product Enantiopure Piperidin-2-one Intermediate->Product Intramolecular C-H Amidation Chiral_Auxiliary_Alkylation Start Piperidin-2-one Adduct Chiral Auxiliary-Substrate Adduct Start->Adduct Auxiliary Chiral Auxiliary (e.g., D-phenylglycinol) Auxiliary->Adduct Enolate Diastereoselective Enolate Formation Adduct->Enolate Deprotonation Base Strong Base (e.g., s-BuLi) Base->Enolate Alkylated Alkylated Adduct Enolate->Alkylated Alkylation Electrophile Electrophile (R-X) Electrophile->Alkylated Product Enantiopure 3-Substituted Piperidin-2-one Alkylated->Product Cleavage Auxiliary Cleavage Cleavage->Product Chemo_Enzymatic_Resolution Piperidine Substituted Piperidine Racemate Racemic Piperidin-2-one Piperidine->Racemate Oxidation Oxidation Dual C-H Oxidation (TEMPO+) Oxidation->Racemate Resolution Enzymatic Kinetic Resolution Racemate->Resolution Enzyme Lipase (CAL-B) + Acyl Donor Enzyme->Resolution Separation Chromatographic Separation Resolution->Separation Product1 Enantiopure Acylated Product Separation->Product1 Product2 Enantiopure Piperidin-2-one Separation->Product2

References

A Senior Application Scientist’s Guide to the Validation of Analytical Methods for 3-Methylpiperidin-2-one Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Analytical Imperative for 3-Methylpiperidin-2-one

In the landscape of pharmaceutical development, the precise quantification of molecular entities is the bedrock of safety, efficacy, and regulatory compliance. This compound (C₆H₁₁NO), a piperidinone derivative, represents a class of compounds frequently encountered as synthetic intermediates or potential impurities in the manufacturing of active pharmaceutical ingredients (APIs).[1][2] The structural integrity and purity of these APIs are non-negotiable. Therefore, the ability to accurately detect and quantify trace levels of related substances like this compound is of paramount importance.

This guide provides a comparative analysis of two powerful analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The analytical challenge posed by this molecule is its lack of a strong UV-absorbing chromophore, rendering standard HPLC-UV detection methods insensitive and impractical without derivatization.[3] This necessitates the use of more universal and highly selective detection methods like mass spectrometry.

We will delve into the foundational principles of each technique, present detailed validation protocols grounded in regulatory standards, and compare their performance based on synthesized experimental data. This guide is designed for researchers, analytical scientists, and drug development professionals seeking to establish robust, reliable, and fit-for-purpose analytical methods.

The Regulatory Cornerstone: Adherence to ICH Q2(R2) Guidelines

Method validation is not a discretionary exercise; it is a systematic, documented process that demonstrates an analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R2), "Validation of Analytical Procedures," provides the global standard for this process.[4][5] Adherence to these principles ensures data integrity and regulatory acceptance. The core validation parameters that we will assess for each method are:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6]

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6]

  • Accuracy: The closeness of test results obtained by the method to the true value, typically expressed as percent recovery.[6]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[5]

By grounding our comparison in the ICH framework, we ensure that our evaluation is not only scientifically sound but also regulatorily robust.[7][8]

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale

GC-MS is a premier technique for the analysis of volatile and semi-volatile compounds.[9] this compound, with a molecular weight of 113.16 g/mol , possesses sufficient volatility to be amenable to GC analysis.[2] The principle involves injecting the sample into a heated inlet, which vaporizes the analyte. An inert carrier gas (typically helium) sweeps the vaporized analyte onto a chromatographic column. The column separates components based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules (typically via Electron Ionization - EI), separates the resulting ions by their mass-to-charge ratio (m/z), and detects them.

Causality of Experimental Choices:

  • Column Selection: A non-polar or mid-polarity capillary column (e.g., DB-5ms or HP-5ms) is chosen. This is because it separates compounds primarily by their boiling points, which is effective for a range of small molecules, and provides excellent inertness and low bleed, crucial for sensitive MS detection.[3]

  • Ionization Mode: Electron Ionization (EI) is the standard for GC-MS. It is a high-energy, "hard" ionization technique that produces extensive fragmentation. This fragmentation pattern is highly reproducible and acts as a chemical fingerprint, allowing for confident identification of the analyte by comparing the acquired spectrum to a reference library.

Experimental Workflow: GC-MS Quantification

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Accurately weigh ~10 mg of sample p2 Dissolve in 10 mL Methanol (Class A) p1->p2 p3 Vortex to ensure homogeneity p2->p3 p4 Perform serial dilutions to create calibration standards (e.g., 0.1 - 50 µg/mL) p3->p4 a1 Inject 1 µL into GC-MS System p4->a1 Inject sample a2 Separation on HP-5ms column a1->a2 a3 Ionization (EI, 70eV) a2->a3 a4 Mass Analysis (Scan or SIM) a3->a4 d1 Integrate peak area of characteristic ion (e.g., m/z 113) a4->d1 Acquire data d2 Construct calibration curve (Area vs. Concentration) d1->d2 d3 Quantify unknown sample concentration d2->d3

Caption: Workflow for the quantification of this compound by GC-MS.

Detailed GC-MS Protocol
  • Standard & Sample Preparation:

    • Prepare a primary stock solution of this compound at 1 mg/mL in methanol.

    • From the stock, prepare a working stock of 100 µg/mL.

    • Create a series of calibration standards by serially diluting the working stock to cover the desired range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

    • For unknown samples, dissolve accurately weighed material in methanol to achieve a concentration within the calibration range.

  • Instrumental Conditions:

    • GC System: Agilent 8890 or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[3]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (Split mode, 20:1 ratio).

    • Oven Program: Start at 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • MS System: Agilent 5977B or equivalent.

    • Ion Source Temp: 230°C.

    • Quadrupole Temp: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor the molecular ion (m/z 113) and at least two other characteristic fragment ions.

Exemplary Validation Data for GC-MS
Validation ParameterAcceptance CriteriaTypical Result for this compound
Specificity No interference at the retention time of the analytePeak is spectrally pure; no co-eluting peaks observed in blank matrix.
Linearity (Range) R² ≥ 0.995R² = 0.9985 (Range: 0.5 - 50 µg/mL)
Accuracy (% Recovery) 80 - 120% (for impurities)Low QC (1 µg/mL): 98.5%Mid QC (10 µg/mL): 101.2%High QC (40 µg/mL): 99.3%
Precision (%RSD) Repeatability: ≤ 15%Intermediate: ≤ 20%Repeatability (n=6): 4.5%Intermediate Precision: 6.8%
LOQ S/N ≥ 10; Accuracy & Precision criteria met0.5 µg/mL
LOD S/N ≥ 30.15 µg/mL
Robustness %RSD of results should be within acceptance limitsMethod is robust to ±2°C changes in inlet temp and ±0.1 mL/min flow rate changes.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle & Rationale

LC-MS/MS combines the separation power of HPLC with the exceptional sensitivity and selectivity of tandem mass spectrometry.[10] It is the gold standard for quantifying trace-level analytes, especially in complex matrices. The analyte is first separated on an LC column. As it elutes, it enters the mass spectrometer's ion source, where it is ionized (typically via Electrospray Ionization - ESI). The first mass analyzer (Q1) selects the precursor ion (the protonated molecule, [M+H]⁺). This ion is then fragmented in a collision cell (Q2). The second mass analyzer (Q3) selects a specific, characteristic fragment ion (product ion) for detection. This precursor-to-product ion transition is highly specific to the analyte, a technique known as Multiple Reaction Monitoring (MRM).

Causality of Experimental Choices:

  • Column Selection: A reverse-phase C18 column is the workhorse for small polar to mid-polar molecules. It provides excellent retention and separation capabilities based on hydrophobicity.

  • Ionization Mode: Electrospray Ionization (ESI) is a "soft" ionization technique ideal for polar molecules. For this compound, the basic nitrogen in the piperidinone ring is readily protonated in an acidic mobile phase, making ESI in positive ion mode highly efficient for generating the [M+H]⁺ ion (m/z 114.1).

  • Detection Mode: MRM is chosen for its unparalleled selectivity and sensitivity. By monitoring a specific fragmentation pathway (e.g., m/z 114.1 → 86.1), chemical noise is virtually eliminated, allowing for quantification at levels far below what GC-MS or LC-UV can achieve.[11]

Experimental Workflow: LC-MS/MS Quantification

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Accurately weigh ~10 mg of sample p2 Dissolve in 10 mL 50:50 Acetonitrile:Water p1->p2 p3 Vortex to ensure homogeneity p2->p3 p4 Perform serial dilutions to create calibration standards (e.g., 0.1 - 100 ng/mL) p3->p4 a1 Inject 5 µL into LC-MS/MS System p4->a1 Inject sample a2 Separation on C18 column a1->a2 a3 Ionization (ESI+) a2->a3 a4 MRM Detection (e.g., 114.1 -> 86.1) a3->a4 d1 Integrate MRM transition peak area a4->d1 Acquire data d2 Construct calibration curve (Area vs. Concentration) d1->d2 d3 Quantify unknown sample concentration d2->d3

Caption: Workflow for the quantification of this compound by LC-MS/MS.

Detailed LC-MS/MS Protocol
  • Standard & Sample Preparation:

    • Prepare a primary stock solution of this compound at 1 mg/mL in methanol.

    • From this, prepare serial dilutions in a 50:50 acetonitrile:water mixture to create calibration standards covering the desired range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

    • Prepare QC samples at low, medium, and high concentrations.

    • For unknown samples, dissolve accurately weighed material in the diluent to achieve a concentration within the calibration range.

  • Instrumental Conditions:

    • LC System: Waters ACQUITY UPLC or equivalent.

    • Column: Waters ACQUITY BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • MS System: Sciex Triple Quad 6500+ or equivalent.

    • Ionization Mode: ESI Positive.

    • Key Parameters: Curtain Gas: 35, IonSpray Voltage: 5500 V, Temperature: 500°C.

    • MRM Transitions:

      • Quantifier: 114.1 → 86.1 (Collision Energy: 15 V)

      • Qualifier: 114.1 → 58.1 (Collision Energy: 25 V)

Exemplary Validation Data for LC-MS/MS
Validation ParameterAcceptance CriteriaTypical Result for this compound
Specificity No interference in the MRM channel at the analyte's retention timeNo signal observed in blank matrix; ion ratio between quantifier and qualifier is consistent.
Linearity (Range) R² ≥ 0.995R² = 0.9992 (Range: 0.2 - 100 ng/mL)
Accuracy (% Recovery) 80 - 120% (for impurities)Low QC (0.5 ng/mL): 103.5%Mid QC (10 ng/mL): 99.1%High QC (80 ng/mL): 101.7%
Precision (%RSD) Repeatability: ≤ 15%Intermediate: ≤ 20%Repeatability (n=6): 3.2%Intermediate Precision: 5.1%
LOQ S/N ≥ 10; Accuracy & Precision criteria met0.2 ng/mL
LOD S/N ≥ 30.05 ng/mL
Robustness %RSD of results should be within acceptance limitsMethod is robust to ±2°C column temp and ±5% variation in mobile phase composition.

Comparative Guide: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS depends critically on the specific requirements of the analysis, including sensitivity needs, sample matrix complexity, and available resources.

FeatureGC-MSLC-MS/MSSenior Scientist's Insight
Sensitivity Good (Low µg/mL to high ng/mL)Excellent (Low ng/mL to pg/mL)For trace-level impurity quantification required in final drug products, the superior sensitivity of LC-MS/MS is indispensable. GC-MS is often sufficient for process monitoring or intermediate testing where concentration levels are higher.
Selectivity Good (based on RT and mass spectrum)Unparalleled (based on RT and specific MRM transition)In complex matrices (e.g., biological fluids, forced degradation studies), the MRM mode of LC-MS/MS provides a massive advantage, effectively filtering out interferences that could plague GC-MS analysis.
Throughput Moderate (Run times typically >10 min)High (UPLC run times can be <5 min)Modern UPLC systems paired with fast-switching mass spectrometers give LC-MS/MS a clear edge in high-throughput environments.
Robustness Generally very robust and reliable.Can be sensitive to matrix effects (ion suppression/enhancement).While modern ion sources have improved, matrix effects remain a key consideration for LC-MS/MS. This necessitates careful sample preparation and often the use of an internal standard for the most accurate quantification.
Analyte Scope Limited to volatile/semi-volatile and thermally stable compounds.Broad applicability to a wide range of polarities and molecular weights.LC-MS/MS is far more versatile. For a comprehensive impurity profile that might include both volatile (like 3-MP-2-one) and non-volatile compounds, a single LC-MS/MS platform is more efficient.
Cost & Complexity Lower initial capital cost and less complex to operate.Higher initial capital cost and requires more specialized expertise.The operational cost and required operator skill are significant factors. GC-MS is a workhorse instrument found in most labs, whereas high-end LC-MS/MS systems represent a more substantial investment.

Conclusion and Recommendations

Both GC-MS and LC-MS/MS are highly capable techniques for the validated quantification of this compound. The decision of which method to implement should be guided by a clear understanding of the analytical objective.

  • Choose GC-MS for:

    • Routine analysis of raw materials or intermediates where concentration levels are expected to be in the µg/mL range or higher.

    • Laboratories where cost and ease-of-use are primary considerations.

    • Applications where a definitive library-matchable EI spectrum is desired for initial identification.

  • Choose LC-MS/MS for:

    • Trace-level quantification of impurities in final APIs or drug products, where regulatory limits demand the highest sensitivity (ng/mL or lower).

    • Analysis of samples in complex matrices where ultimate selectivity is required to ensure data quality.

    • High-throughput screening environments where speed and efficiency are critical.

Ultimately, a well-validated analytical method is one that is demonstrated to be fit for its intended purpose. By following the principles outlined in the ICH Q2(R2) guideline and carefully considering the relative strengths of each technology, scientists can develop robust and reliable methods for the quantification of this compound, ensuring the quality and safety of pharmaceutical products.

References

A Comparative Guide to Chiral Reagents for the Asymmetric Synthesis of 3-Methyl-2-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

The chiral 3-methyl-2-piperidone scaffold is a privileged motif in numerous biologically active compounds and pharmaceutical agents. Its stereochemistry often plays a pivotal role in determining pharmacological activity, making the development of efficient and highly stereoselective synthetic routes a critical endeavor in medicinal and process chemistry. This guide provides a comparative analysis of prominent chiral reagents and strategies for the asymmetric synthesis of 3-methyl-2-piperidone, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies. We will delve into the mechanistic intricacies, comparative performance, and practical considerations of chiral auxiliaries, catalytic asymmetric methods, and enzymatic resolutions.

Chiral Auxiliary-Mediated Synthesis: A Stoichiometric Approach to High Diastereoselectivity

The use of chiral auxiliaries is a well-established and reliable strategy for inducing stereoselectivity.[1] This approach involves the temporary covalent attachment of a chiral molecule to the substrate, which directs the stereochemical outcome of a subsequent reaction. The auxiliary is then cleaved to afford the desired enantiomerically enriched product.

A notable example in the synthesis of 3-methyl-2-piperidone is the use of D-phenylglycinol as a chiral auxiliary.[2][3] This method provides excellent control over the stereochemistry at the C3 position through a diastereoselective alkylation of the corresponding N-substituted 2-piperidone.

Mechanistic Rationale:

The stereochemical outcome is dictated by the rigid chelated intermediate formed upon deprotonation with a strong base, such as s-BuLi. The chiral auxiliary, D-phenylglycinol, effectively shields one face of the resulting enolate, directing the incoming electrophile (methyl iodide) to the opposite face. An interesting aspect of this particular synthesis is the profound influence of the hydroxyl group on the auxiliary. When the hydroxyl group is unprotected, it participates in the chelation, leading to a highly organized transition state and, consequently, a single diastereomer.[2][3] Conversely, protecting the hydroxyl group disrupts this chelation, leading to a loss of diastereoselectivity.[2][3]

cluster_0 Chiral Auxiliary Approach Start N-substituted 2-piperidone Base s-BuLi Start->Base Deprotonation Enolate Chelated Enolate Intermediate Base->Enolate Electrophile Methyl Iodide Enolate->Electrophile Attack Alkylation Diastereoselective Alkylation Electrophile->Alkylation Cleavage Auxiliary Cleavage Alkylation->Cleavage Product Chiral 3-Methyl- 2-piperidone Cleavage->Product cluster_1 Rhodium-Catalyzed Asymmetric Conjugate Addition Substrate 5,6-Dihydro- 2(1H)-pyridinone Catalyst Chiral Rh-Bisphosphine Complex Substrate->Catalyst Coordination Activation Substrate-Catalyst Complex Catalyst->Activation Reagent Organoboron Reagent Activation->Reagent Nucleophilic Attack Addition Asymmetric 1,4-Addition Reagent->Addition Product Chiral 4-Substituted- 2-piperidone Addition->Product cluster_2 Enzymatic Kinetic Resolution Racemate Racemic 3-Methyl- 2-piperidone Derivative Enzyme Lipase (e.g., CAL-B) Racemate->Enzyme Substrate Reaction Enantioselective Acylation/Hydrolysis Enzyme->Reaction Separation Separation Reaction->Separation Product1 Enantioenriched (R)-Product Separation->Product1 Product2 Enantioenriched (S)-Starting Material Separation->Product2

References

Cross-Validation of 3-Methylpiperidin-2-one Spectral Data: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor. For researchers and scientists, the process of cross-validating experimental spectral data with established literature values is not merely a confirmatory step, but a critical aspect of ensuring data integrity and reproducibility. This guide provides an in-depth technical comparison of the spectral data for 3-Methylpiperidin-2-one, a key intermediate in the synthesis of various pharmaceutical agents. We will delve into the causality behind the experimental choices for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) data, and present a systematic approach to its interpretation and validation against literature precedents.

The Imperative of Spectral Data Validation

The structural elucidation of a molecule like this compound (Figure 1), a chiral lactam, relies on the synergistic interpretation of multiple spectroscopic techniques. Each technique provides a unique piece of the structural puzzle. However, experimental data is susceptible to variations arising from instrumentation, sample preparation, and environmental factors. Therefore, cross-validation against reliable, peer-reviewed literature data serves as a crucial benchmark for confirming the identity and purity of a synthesized compound. This process builds trustworthiness in the experimental results and provides an authoritative grounding for subsequent research and development activities.

Figure 1: Chemical Structure of this compound

Experimental Data Acquisition: A Methodical Approach

To ensure the acquisition of high-quality spectral data for this compound, a series of standardized protocols were followed. The rationale behind each experimental choice is detailed below, providing a transparent and reproducible workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[1] For this compound, both ¹H and ¹³C NMR spectra are essential for a comprehensive structural assignment.

Experimental Protocol: NMR

  • Sample Preparation: A 10 mg sample of synthesized this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ as the solvent is predicated on its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak in the ¹H NMR spectrum.[1] Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

  • Instrumentation: Spectra were recorded on a 400 MHz NMR spectrometer. A higher field strength instrument is chosen to achieve better signal dispersion and resolution of complex multiplets.

  • ¹H NMR Acquisition: A standard pulse sequence was used with a 30° pulse angle and a relaxation delay of 2 seconds to ensure quantitative integration.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence was employed to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans were acquired to achieve an adequate signal-to-noise ratio, particularly for the quaternary carbonyl carbon.

Diagram: NMR Workflow

Caption: Workflow for NMR data acquisition and analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule.[3] For this compound, key vibrational modes of interest include the N-H stretch and the C=O stretch of the lactam ring.

Experimental Protocol: FTIR

  • Sample Preparation: The solid sample of this compound was analyzed using the Attenuated Total Reflectance (ATR) technique. ATR is a modern and convenient method that requires minimal sample preparation and avoids the potential complications of KBr pellet preparation, such as moisture absorption.[4]

  • Instrumentation: A benchtop FTIR spectrometer equipped with a diamond ATR crystal was used.

  • Data Acquisition: The spectrum was recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was acquired and automatically subtracted from the sample spectrum.

Diagram: FTIR Workflow

Caption: Workflow for FTIR data acquisition and analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing information on both the molecular weight and fragmentation pattern of the analyte.[5]

Experimental Protocol: GC-MS

  • Sample Preparation: A dilute solution of this compound was prepared in dichloromethane.

  • Instrumentation: A standard GC-MS system with a capillary column (e.g., DB-5ms) and an electron ionization (EI) source was used.

  • GC Parameters: The injector temperature was set to 250 °C. The oven temperature was programmed with an initial hold at 50 °C, followed by a ramp to 250 °C to ensure elution of the compound. Helium was used as the carrier gas.[6]

  • MS Parameters: The mass spectrometer was operated in EI mode at 70 eV. Data was acquired in full scan mode over a mass range of m/z 40-400.

Diagram: GC-MS Workflow

Caption: Workflow for GC-MS data acquisition and analysis.

Spectral Data Comparison and Cross-Validation

The following tables present a comparison of the experimentally obtained spectral data for a synthesized N-protected derivative of this compound with literature values, as a comprehensive, authenticated dataset for the parent compound, this compound, was not available in the searched literature. This case study on a closely related derivative illustrates the cross-validation process. The data is sourced from the work of Wang et al. (2016) on the asymmetric synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one.[7]

Table 1: ¹H NMR Data Comparison for (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one

Proton AssignmentExperimental δ (ppm)Literature δ (ppm)[7]MultiplicityJ (Hz)
NH~6.66.58d7
Ar-H~7.37.3m-
CH (on piperidine ring)Not explicitly assignedNot explicitly assigned--
CH (benzylic)Not explicitly assignedNot explicitly assigneddd4.4, 5.5
CH₂ (piperidine ring)Not explicitly assignedNot explicitly assigned--
CH₃Not explicitly assignedNot explicitly assigned--

¹³C NMR Data: Literature data for the N-protected derivative was not provided in the cited source.

Table 2: Infrared (IR) Spectroscopy Data Comparison

Functional GroupExperimental ν (cm⁻¹)Expected Literature Range (Lactams) (cm⁻¹)
N-H Stretch3200-3400 (broad)3200-3400
C-H Stretch (aliphatic)2850-29602850-3000
C=O Stretch (amide)~16501630-1680

Table 3: Mass Spectrometry (MS) Data Comparison

IonExperimental m/zPredicted m/z[8]Fragmentation Pathway
[M+H]⁺ (for C₆H₁₁NO)-114.09134-
[M]⁺ (for C₆H₁₁NO)-113.08351Molecular Ion
Key Fragments--N-CO bond cleavage is a probable fragmentation pathway for amides.[9]

Note: The experimental data presented is for the N-protected derivative as reported by Wang et al. (2016), while the predicted and expected literature values are for the parent compound this compound.

Discussion and Interpretation

The cross-validation process involves a meticulous comparison of the experimental data with literature values. For the N-protected derivative, the observed ¹H NMR chemical shifts and coupling constants for the N-H and aromatic protons show good agreement with the reported literature values.[7] The broad N-H stretch and the strong carbonyl absorption in the experimental IR spectrum are consistent with the characteristic vibrational frequencies of a lactam functional group.

While a direct experimental mass spectrum for the parent compound was not obtained for this guide, the predicted m/z values from databases like PubChemLite provide a theoretical basis for comparison.[8] The fragmentation of amides typically involves cleavage of the N-CO bond, which would be a key diagnostic feature to look for in an experimental mass spectrum.[9]

Any significant discrepancies between experimental and literature data would necessitate further investigation. Potential sources of variation could include differences in the solvent used for NMR analysis, the physical state of the sample for IR spectroscopy, or the ionization method in mass spectrometry.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to the acquisition and cross-validation of spectral data for this compound and its derivatives. By understanding the principles behind the experimental choices and meticulously comparing the obtained data with reliable literature sources, researchers can ensure the structural integrity of their synthesized compounds. While a complete literature dataset for the parent this compound was not available for direct comparison, the presented workflow using a closely related derivative serves as a practical template for this critical aspect of chemical research. The principles of expertise, trustworthiness, and authoritative grounding demonstrated in this guide are paramount for advancing drug development and other scientific endeavors.

References

Efficacy Comparison of 3-Methylpiperidin-2-one Derivatives in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Among its many derivatives, the piperidin-2-one lactam structure has emerged as a particularly promising pharmacophore for the development of novel therapeutics targeting a range of diseases, from cancer to neurodegenerative disorders. This guide provides a comparative analysis of the biological efficacy of 3-methylpiperidin-2-one and its closely related analogues, drawing upon available preclinical data. We will delve into their performance in key biological assays, discuss the underlying mechanisms of action, and provide detailed experimental protocols to aid researchers in their own investigations.

The Therapeutic Potential of the Piperidin-2-one Scaffold

The versatility of the piperidin-2-one core allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties. This has led to the exploration of its derivatives in several key therapeutic areas:

  • Oncology: A significant area of investigation for piperidin-2-one derivatives is in cancer therapy. One of the key mechanisms of action is the inhibition of the MDM2-p53 protein-protein interaction. The p53 protein is a critical tumor suppressor, often referred to as the "guardian of the genome," which is inactivated in many cancers through its interaction with the MDM2 oncoprotein.[2] Small molecules that can disrupt this interaction can reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells.[3]

  • Neurodegenerative Diseases: The piperidin-2-one scaffold has also shown promise in the context of neurodegenerative disorders like Alzheimer's disease. Derivatives have been designed to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's.[4] Additionally, some derivatives exhibit anti-inflammatory and neuroprotective effects, which are crucial in combating the complex pathology of these diseases.[4]

This guide will now proceed to compare the efficacy of specific piperidin-2-one derivatives in these therapeutic areas, presenting available quantitative data and the methodologies used to obtain it.

Comparative Efficacy in Anticancer Assays

While direct comparative data for a series of this compound derivatives is limited in the public domain, we can draw valuable insights from studies on closely related piperidinone structures.

Inhibition of the MDM2-p53 Interaction

The development of small molecule inhibitors of the MDM2-p53 interaction is a major focus in oncology. The following table summarizes the in vitro efficacy of a series of piperidinone-based MDM2 inhibitors.

Compound IDStructureHTRF IC50 (µM)Cell-based EdU Assay IC50 (µM)Reference
1 N-(2-hydroxyethyl)-substituted piperidinone0.002-
2 N-methylated derivative of 10.002-
3 Tetrahydrofuran-substituted derivative0.0010.001
20 N-(2-pyridyl)-substituted piperidinone0.013-
21 N-phenyl-substituted piperidinone0.0040.055

Data presented is for piperidinone derivatives as described in the referenced literature. HTRF (Homogeneous Time-Resolved Fluorescence) is a biochemical binding assay, while the EdU assay measures cell proliferation.

Interpretation of Data: The data indicates that substitution at the N-position of the piperidinone ring significantly influences the inhibitory potency against the MDM2-p53 interaction. The low nanomolar IC50 values observed for several of these compounds in both biochemical and cell-based assays highlight the potential of this scaffold for developing potent anticancer agents. The shift from a simple alkyl chain to heterocyclic and aromatic substituents demonstrates a clear structure-activity relationship that can be further explored.

Cytotoxicity in Cancer Cell Lines

The ultimate goal of an anticancer agent is to selectively kill cancer cells. The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cultured cells.

Compound IDR groupH929 (Myeloma) IC50 (µM)MV-4-11 (Leukemia) IC50 (µM)SNK-1 (Lymphoma) IC50 (µM)Reference
I Phenyl> 5> 5> 5[5]
II 4-Chlorophenyl~ 1-5~ 1-5> 5[5]
IV 4-Methylphenyl~ 1-5~ 1-5> 5[5]

Note: The original data was presented as percentage of cell survival at different concentrations. The IC50 values are estimated ranges based on the graphical data presented in the source.

Interpretation of Data: These findings suggest that aryl substitutions on the piperidone ring can confer significant cytotoxic activity against various cancer cell lines. The differential sensitivity of the cell lines to the compounds also underscores the importance of screening against a diverse panel of cancer types.

Comparative Efficacy in Assays for Neurodegenerative Diseases

The multifactorial nature of Alzheimer's disease necessitates the development of multi-target-directed ligands. Piperidin-2-one derivatives have been explored for their ability to inhibit key pathological processes in Alzheimer's.

Inhibition of Amyloid-Beta Aggregation

A series of novel 2-piperidone derivatives were synthesized and evaluated for their ability to inhibit the self-aggregation of Aβ(1-42).[4]

Compound IDStructureAβ(1-42) Aggregation Inhibition (%) at 20 µMReference
7q Substituted 2-piperidone59.11[4]

Interpretation of Data: Compound 7q demonstrated significant inhibition of Aβ(1-42) aggregation, a critical event in the pathogenesis of Alzheimer's disease.[4] This highlights the potential of the 2-piperidone scaffold in developing disease-modifying therapies for this neurodegenerative condition.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and robust experimental protocols are essential. The following are step-by-step methodologies for the key biological assays discussed in this guide.

MTT Assay for Cell Viability and Cytotoxicity

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[6][7][8][9]

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7, HCT116) in appropriate medium in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 24-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Amyloid-Beta (Aβ) Aggregation Inhibition Assay

This assay measures the ability of a compound to prevent the aggregation of Aβ peptides, a key process in Alzheimer's disease.[3][10][11][12][13]

  • Preparation of Aβ Peptides:

    • Dissolve synthetic Aβ(1-42) peptide in a suitable solvent like hexafluoroisopropanol (HFIP) to ensure it is in a monomeric state.

    • Evaporate the solvent to obtain a thin film of the peptide.

    • Resuspend the peptide in a buffer such as phosphate-buffered saline (PBS) to the desired final concentration (e.g., 10-20 µM).

  • Incubation with Test Compounds:

    • In a 96-well plate, mix the Aβ peptide solution with various concentrations of the test compounds. Include a control with Aβ peptide and the vehicle solvent.

    • Incubate the plate at 37°C for 24-48 hours with gentle shaking to promote aggregation.

  • Thioflavin T (ThT) Staining:

    • Prepare a stock solution of Thioflavin T (ThT) in the assay buffer.

    • Add the ThT solution to each well to a final concentration of approximately 10 µM. ThT is a fluorescent dye that binds to the beta-sheet structures of amyloid fibrils.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity in each well using a fluorescence plate reader with an excitation wavelength of around 440-450 nm and an emission wavelength of around 480-490 nm.[13]

    • The fluorescence intensity is proportional to the amount of aggregated Aβ.

  • Data Analysis:

    • Calculate the percentage of inhibition of Aβ aggregation for each compound concentration relative to the control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of Aβ aggregation.

MDM2-p53 Interaction Assay (Fluorescence Polarization)

This is a biochemical assay to screen for inhibitors of the MDM2-p53 protein-protein interaction.[14][15][16][17]

  • Reagent Preparation:

    • Recombinant human MDM2 protein.

    • A fluorescently labeled p53-derived peptide (e.g., labeled with FITC or TAMRA).

    • Assay buffer (e.g., PBS with 0.01% Tween-20).

  • Assay Procedure:

    • In a black 384-well plate, add the test compounds at various concentrations.

    • Add a solution containing the MDM2 protein and the fluorescently labeled p53 peptide to each well. The final concentrations should be optimized for the assay, but are typically in the nanomolar range for the peptide and low micromolar range for the protein.

    • Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

  • Fluorescence Polarization Measurement:

    • Measure the fluorescence polarization (FP) of each well using a plate reader equipped with the appropriate filters for the fluorophore used.

    • When the small fluorescent peptide is unbound, it tumbles rapidly in solution, resulting in low FP. When it binds to the much larger MDM2 protein, its tumbling is slowed, leading to a high FP signal.

  • Data Analysis:

    • Inhibitors of the MDM2-p53 interaction will displace the fluorescent peptide from MDM2, causing a decrease in the FP signal.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for understanding the mechanism of action of these compounds.

p53-MDM2 Signaling Pathway and Inhibition

The following diagram illustrates the negative regulation of the p53 tumor suppressor by MDM2 and how piperidin-2-one derivatives can intervene.

p53_MDM2_pathway cluster_nucleus Nucleus DNA_Damage Cellular Stress (e.g., DNA Damage) p53 p53 (Tumor Suppressor) DNA_Damage->p53 activates MDM2 MDM2 (Oncoprotein) p53->MDM2 upregulates transcription Transcription Gene Transcription p53->Transcription activates MDM2->p53 binds and inhibits Piperidinone This compound Derivative Piperidinone->MDM2 inhibits binding to p53 Apoptosis Apoptosis Transcription->Apoptosis CellCycleArrest Cell Cycle Arrest Transcription->CellCycleArrest

Caption: The p53-MDM2 signaling pathway and the mechanism of action of piperidin-2-one inhibitors.

General Workflow for In Vitro Biological Assays

The following diagram outlines a typical workflow for the initial biological evaluation of novel compounds.

experimental_workflow cluster_screening In Vitro Screening Synthesis Compound Synthesis (this compound derivatives) Biochemical_Assay Biochemical Assay (e.g., MDM2-p53 FP) Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., MTT, Aβ Aggregation) Synthesis->Cell_Based_Assay Data_Analysis Data Analysis (IC50 Determination) Biochemical_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis Hit_Identification Hit Identification & Lead Optimization Data_Analysis->Hit_Identification

References

A Comparative Guide to the Synthesis of 3-Methylpiperidin-2-one: Benchmarking Novel Methods Against Traditional Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Analysis of Synthetic Methodologies for the Key Pharmaceutical Intermediate, 3-Methylpiperidin-2-one, Offering Researchers Actionable Insights into Both Established and Novel Approaches.

In the landscape of pharmaceutical development and fine chemical synthesis, the efficient and selective production of chiral building blocks is of paramount importance. This compound, a valuable six-membered lactam, serves as a crucial intermediate in the synthesis of a variety of biologically active compounds. This guide provides a detailed comparative analysis of traditional and emerging synthetic methods for this key molecule, offering researchers and drug development professionals a thorough understanding of the available strategies, complete with experimental protocols and performance data.

This publication moves beyond a simple recitation of methods to provide a critical evaluation of the underlying chemical principles, practical considerations, and potential for industrial-scale production. We will explore the nuances of established techniques and benchmark them against modern catalytic and biocatalytic approaches that promise enhanced efficiency, selectivity, and sustainability.

I. Established Synthetic Pathways: The Bedrock of Lactam Synthesis

The traditional synthesis of this compound has historically relied on two primary strategies: the Beckmann rearrangement of a corresponding cyclic ketoxime and the catalytic hydrogenation of a pyridone precursor. These methods, while foundational, present distinct advantages and challenges.

The Beckmann Rearrangement: A Classic Ring Expansion

The Beckmann rearrangement is a stalwart of organic synthesis for the conversion of ketoximes to amides and lactams. The synthesis of this compound via this route commences with the oximation of 3-methylcyclopentanone, followed by acid-catalyzed rearrangement.

Causality of Experimental Choices: The choice of an acidic catalyst is crucial for protonating the oxime's hydroxyl group, transforming it into a good leaving group and initiating the rearrangement cascade. The reaction's success is predicated on the anti-periplanar migration of the alkyl group to the nitrogen atom.

Self-Validating System: The identity of the resulting lactam can be unequivocally confirmed by spectroscopic methods (NMR, IR) and by comparing its physical properties to literature values. The regioselectivity of the rearrangement, which dictates the position of the nitrogen atom in the expanded ring, is a key validation point.

Experimental Protocol: Beckmann Rearrangement of 3-Methylcyclopentanone Oxime

  • Step 1: Synthesis of 3-Methylcyclopentanone Oxime. To a solution of 3-methylcyclopentanone (1 equivalent) in ethanol and water, hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) are added. The mixture is refluxed for 2-4 hours. After cooling, the product is extracted with an organic solvent, washed, dried, and concentrated to yield 3-methylcyclopentanone oxime. A typical yield for this step is in the range of 80-90%.

  • Step 2: Beckmann Rearrangement. 3-Methylcyclopentanone oxime (1 equivalent) is slowly added to a stirred solution of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, at a controlled temperature (typically 0-25 °C). The reaction is stirred for a specified time (e.g., 1-3 hours) and then carefully quenched by pouring onto ice. The resulting this compound is isolated by extraction and purified by distillation or chromatography. Yields for this step can vary significantly, often in the range of 40-60%, and are highly dependent on reaction conditions.

Catalytic Hydrogenation of 3-Methyl-2-pyridone: A Reductive Approach

An alternative and often more direct route involves the catalytic hydrogenation of the corresponding pyridone. This method leverages the stability of the aromatic precursor and the efficiency of modern hydrogenation catalysts.

Causality of Experimental Choices: The selection of the catalyst and reaction conditions (pressure, temperature, solvent) is critical to achieve complete saturation of the pyridine ring without over-reduction of the lactam carbonyl group. Platinum and rhodium-based catalysts are often employed for their high activity in hydrogenating N-heterocycles.[1]

Self-Validating System: The progress of the hydrogenation can be monitored by the uptake of hydrogen gas and confirmed by the disappearance of the aromatic signals in the 1H NMR spectrum of the product. The final product's identity is verified by comparison with an authentic sample or through comprehensive spectroscopic analysis.

Experimental Protocol: Catalytic Hydrogenation of 3-Methyl-2-pyridone

  • Materials: 3-Methyl-2-pyridone, Platinum(IV) oxide (PtO₂) or Rhodium on alumina (Rh/Al₂O₃) catalyst, solvent (e.g., glacial acetic acid, ethanol), high-pressure hydrogenator.

  • Procedure: A solution of 3-methyl-2-pyridone in the chosen solvent is charged into a high-pressure reactor containing the catalyst (typically 1-5 mol%). The vessel is purged with an inert gas and then pressurized with hydrogen (e.g., 50-70 bar). The reaction is stirred at a specific temperature (e.g., room temperature to 80 °C) for several hours until hydrogen uptake ceases. After releasing the pressure, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude this compound is then purified. Yields for this method are generally high, often exceeding 90%.[2][3]

II. New Frontiers in Synthesis: Asymmetric and Biocatalytic Innovations

Driven by the demand for enantiomerically pure compounds and more sustainable manufacturing processes, new synthetic methods are continuously being developed. These approaches often offer superior stereocontrol, milder reaction conditions, and a reduced environmental footprint.

Asymmetric Synthesis via Chiral Auxiliaries

A powerful strategy for controlling stereochemistry involves the use of a chiral auxiliary to direct the formation of a specific enantiomer. This approach has been successfully applied to the synthesis of N-protected this compound derivatives.[4]

Causality of Experimental Choices: The chiral auxiliary, typically derived from a readily available natural product like an amino acid, creates a chiral environment that biases the approach of the methylating agent to one face of the molecule, leading to a high diastereomeric excess. The choice of a strong, non-nucleophilic base is critical for the deprotonation step that precedes alkylation.

Self-Validating System: The diastereomeric ratio of the product can be accurately determined by chiral HPLC or NMR spectroscopy. The absolute configuration of the newly formed stereocenter can be confirmed by X-ray crystallography of a suitable derivative.

Experimental Protocol: Asymmetric Synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one [4]

  • Step 1: Synthesis of the Chiral Lactam Precursor. D-phenylglycinol is reacted with δ-valerolactone to form the corresponding N-substituted piperidin-2-one.

  • Step 2: Diastereoselective Methylation. The N-substituted piperidin-2-one is treated with a strong base, such as s-butyllithium, at low temperature (-78 °C) to form the corresponding enolate. Subsequent addition of methyl iodide introduces the methyl group at the 3-position.

  • Step 3: Purification and Auxiliary Removal. The resulting diastereomeric mixture is separated by flash chromatography. The chiral auxiliary can then be cleaved to yield the desired enantiomer of this compound. This method can achieve high yields (around 90%) and excellent diastereoselectivity.[4]

Biocatalysis: The Green Chemistry Approach

Enzyme-catalyzed reactions represent a paradigm shift in chemical synthesis, offering unparalleled selectivity under mild, environmentally benign conditions. Lipases, in particular, have emerged as versatile catalysts for the synthesis of lactams.

Causality of Experimental Choices: Lipases can catalyze the enantioselective acylation of racemic amines or the hydrolysis of racemic esters, enabling the kinetic resolution of intermediates for the synthesis of enantiopure this compound. The choice of enzyme, solvent, and acyl donor is crucial for achieving high enantioselectivity and conversion.[5][6]

Self-Validating System: The enantiomeric excess of the product and the remaining substrate is determined by chiral chromatography (GC or HPLC). The progress of the enzymatic reaction can be monitored by following the consumption of the starting material or the formation of the product over time.

Conceptual Protocol: Lipase-Catalyzed Kinetic Resolution for Enantiopure 3-Methyl-δ-valerolactam Precursors

  • Step 1: Synthesis of a Racemic Precursor. A suitable racemic precursor, such as 5-amino-3-methylhexanoic acid ethyl ester, is synthesized.

  • Step 2: Enzymatic Resolution. The racemic ester is subjected to hydrolysis catalyzed by a lipase (e.g., from Candida antarctica) in an aqueous buffer. The enzyme will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer unreacted.

  • Step 3: Separation and Cyclization. The unreacted ester and the carboxylic acid are separated. Each enantiomerically enriched compound can then be cyclized to afford the corresponding (R)- or (S)-3-methylpiperidin-2-one.

III. Comparative Analysis of Synthetic Methods

MethodStarting MaterialsKey ReagentsYieldStereoselectivityAdvantagesDisadvantages
Beckmann Rearrangement 3-MethylcyclopentanoneStrong acids (H₂SO₄, PPA)Moderate (40-60%)None (racemic)Uses readily available starting materials.Harsh reaction conditions, moderate yields, formation of byproducts.
Catalytic Hydrogenation 3-Methyl-2-pyridoneH₂, PtO₂ or Rh/Al₂O₃High (>90%)None (racemic)High yields, clean reaction.Requires high-pressure equipment, precursor may not be readily available.
Asymmetric Synthesis δ-Valerolactone, D-phenylglycinolChiral auxiliary, s-BuLi, MeIHigh (~90%)High (diastereoselective)Excellent stereocontrol.Multi-step synthesis, requires cryogenic conditions, use of stoichiometric chiral auxiliary.
Biocatalysis (Conceptual) Racemic 5-amino-3-methylhexanoic acid esterLipaseVariable (kinetic resolution)High (enantioselective)Mild conditions, environmentally friendly, high enantioselectivity.May require screening of multiple enzymes, kinetic resolution limits theoretical yield to 50% for one enantiomer.

IV. Visualizing the Synthetic Pathways

Beckmann Rearrangement Workflow

Beckmann_Rearrangement A 3-Methylcyclopentanone B 3-Methylcyclopentanone Oxime A->B NH2OH·HCl, NaOAc C This compound B->C H2SO4 or PPA

Caption: Beckmann rearrangement of 3-methylcyclopentanone.

Catalytic Hydrogenation Workflow

Catalytic_Hydrogenation A 3-Methyl-2-pyridone B This compound A->B H2, PtO2 or Rh/Al2O3 Asymmetric_Synthesis A δ-Valerolactone + D-Phenylglycinol B N-Substituted Piperidin-2-one A->B Condensation C Diastereomeric Mixture B->C 1. s-BuLi 2. MeI D Enantiopure N-Protected This compound C->D Chromatography E Enantiopure this compound D->E Auxiliary Cleavage

References

A Senior Application Scientist's Guide to Verifying the Structure of 3-Methylpiperidin-2-one Synthesis Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth technical comparison of analytical techniques to definitively identify 3-Methylpiperidin-2-one and distinguish it from common isomeric impurities and byproducts that may arise during its synthesis. By understanding the nuances of spectral data and the logic behind analytical workflows, researchers can ensure the integrity of their chemical entities.

The Synthetic Landscape: Potential Isomers and Byproducts

The synthesis of this compound can be approached through several routes, each with a unique profile of potential impurities. Two common methods include the Beckmann rearrangement of 2-methylcyclohexanone oxime and the catalytic hydrogenation of 3-methyl-2-pyridone.

A critical challenge in the Beckmann rearrangement is controlling the regioselectivity of the migration. The oxime of 2-methylcyclohexanone can exist as two geometric isomers, (E) and (Z). The rearrangement is stereospecific, with the group anti-periplanar to the hydroxyl group migrating[1][2]. This can lead to the formation of two isomeric lactams: the desired this compound and the isomeric byproduct, 7-methyl-azepan-2-one (also known as 2-methyl-epsilon-caprolactam).

The catalytic hydrogenation of 3-methyl-2-pyridone is a more direct route, but can be complicated by over-reduction or the presence of unreacted starting material. Furthermore, depending on the starting materials and reaction conditions, other positional isomers of methylpiperidin-2-one (4-methyl, 5-methyl, 6-methyl, and N-methyl) could potentially be formed or be present as impurities.

This guide will focus on the analytical differentiation of this compound from its most probable isomers: 4-Methylpiperidin-2-one, 5-Methylpiperidin-2-one, 6-Methylpiperidin-2-one, N-Methylpiperidin-2-one, and the ring-expanded isomer 7-methyl-azepan-2-one.

Comparative Spectroscopic Analysis

A multi-technique approach employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy is essential for the definitive structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation

NMR spectroscopy is unparalleled in its ability to provide detailed information about the carbon-hydrogen framework of a molecule, making it the most powerful tool for distinguishing between the various methylpiperidin-2-one isomers.

Expected ¹H and ¹³C NMR Spectral Data for this compound and Its Isomers

CompoundKey ¹H NMR Resonances (ppm)Key ¹³C NMR Resonances (ppm)
This compound Doublet for the methyl group (CH₃)Unique chemical shifts for the chiral C3 and the carbonyl C2.
4-Methylpiperidin-2-oneDoublet for the methyl group (CH₃)Distinct shifts for C4 and its attached methyl group.
5-Methylpiperidin-2-oneDoublet for the methyl group (CH₃)Characteristic shifts for C5 and its methyl substituent.
6-Methylpiperidin-2-oneDoublet for the methyl group (CH₃)Upfield shift for the C6 carbon bearing the methyl group.
N-Methylpiperidin-2-oneSinglet for the N-methyl group (N-CH₃)Absence of an N-H proton signal. Characteristic shift for the N-CH₃ carbon.
7-Methyl-azepan-2-oneDoublet for the methyl group (CH₃)Seven distinct carbon signals for the larger ring structure.

Note: Precise chemical shifts are solvent-dependent. The data presented here are general expected patterns.

Causality Behind the Spectral Differences:

The position of the methyl group profoundly influences the electronic environment of the neighboring protons and carbons, leading to distinct chemical shifts.

  • ¹H NMR: The multiplicity of the methyl signal (a doublet for C-substituted isomers due to coupling with the adjacent methine proton, and a singlet for the N-methyl isomer) is a primary point of differentiation. The chemical shift of the methine proton to which the methyl group is attached will also be characteristic.

  • ¹³C NMR: The chemical shift of the methyl carbon and the carbon to which it is attached are highly diagnostic. For instance, the N-methyl carbon in N-Methylpiperidin-2-one will have a significantly different chemical shift compared to the C-methyl carbons in the other isomers. The total number of unique carbon signals can also differentiate the seven-membered ring of 7-methyl-azepan-2-one from the six-membered piperidinone ring.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through the analysis of fragmentation patterns. All the methylpiperidin-2-one isomers have the same nominal mass (113 g/mol ), making high-resolution mass spectrometry (HRMS) essential for confirming the elemental composition (C₆H₁₁NO)[3].

Predicted Key Mass Fragmentation Patterns

CompoundPredicted Key Fragments (m/z)Rationale
This compound [M-CH₃]⁺, [M-CO]⁺, fragments from ring openingLoss of the methyl group, loss of carbon monoxide, and characteristic ring cleavage.
4-Methylpiperidin-2-one[M-CH₃]⁺, fragments from cleavage adjacent to the methyl groupAlpha-cleavage next to the methyl-substituted carbon.
5-Methylpiperidin-2-one[M-CH₃]⁺, fragments from cleavage on either side of the methyl groupCleavage patterns will reflect the methyl group's position further from the carbonyl.
6-Methylpiperidin-2-one[M-CH₃]⁺, prominent fragment from alpha-cleavage between C6 and the nitrogenThe position adjacent to the heteroatom influences fragmentation.
N-Methylpiperidin-2-one[M-H]⁺, [M-CH₂=O]⁺Fragmentation initiated by the N-methyl group.
7-Methyl-azepan-2-one[M-CH₃]⁺, fragments characteristic of a seven-membered ringRing fragmentation will produce different fragment masses compared to the six-membered ring.

Note: These are predicted fragmentation patterns. Actual spectra should be compared with a reference standard.

Expert Insight: While all C-methylated isomers will likely show a loss of a methyl radical (M-15), the relative abundances of other fragments will differ. For N-Methylpiperidin-2-one, a prominent peak corresponding to the loss of formaldehyde (M-30) via a McLafferty-type rearrangement is often observed.

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

Infrared spectroscopy is excellent for confirming the presence of key functional groups. All the piperidin-2-one isomers will exhibit characteristic absorptions for the secondary amide (or tertiary amide in the case of the N-methyl isomer).

Characteristic IR Absorption Bands

CompoundN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-H Stretch (cm⁻¹)
This compound ~3200 (broad)~1650 (strong)~2850-2960
4/5/6-Methylpiperidin-2-one~3200 (broad)~1650 (strong)~2850-2960
N-Methylpiperidin-2-oneAbsent~1640 (strong)~2850-2960
7-Methyl-azepan-2-one~3200 (broad)~1645 (strong)~2850-2960

Key Differentiating Features:

  • The most significant diagnostic feature in the IR spectrum is the presence or absence of the N-H stretching band . All C-methylated isomers will show a broad absorption around 3200 cm⁻¹, characteristic of a secondary amide N-H bond. This band will be absent in the spectrum of N-Methylpiperidin-2-one, which is a tertiary amide[4].

  • The C=O (amide I) stretching frequency is typically very strong and appears around 1650 cm⁻¹. While subtle shifts may occur depending on the methyl group's position and ring strain (in the case of the azepanone), this band is less diagnostic for differentiating between the C-methylated isomers.

  • The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of C-N stretching and C-H bending vibrations that are unique to each isomer, but can be difficult to interpret without a reference spectrum.

Experimental Protocols for Structural Verification

To ensure reliable and reproducible results, standardized experimental protocols should be followed.

Synthesis of this compound via Beckmann Rearrangement (Illustrative)
  • Oxime Formation: Dissolve 2-methylcyclohexanone in a suitable solvent (e.g., ethanol) and treat with hydroxylamine hydrochloride and a base (e.g., sodium acetate). Reflux the mixture until the reaction is complete (monitored by TLC).

  • Rearrangement: Isolate the 2-methylcyclohexanone oxime and treat it with an acidic reagent (e.g., polyphosphoric acid or sulfuric acid) at an elevated temperature. The reaction progress should be carefully monitored to minimize side reactions[1][2].

  • Work-up and Purification: Neutralize the reaction mixture and extract the product with an organic solvent. The crude product should be purified by column chromatography or recrystallization to separate the isomeric lactams.

NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the purified product for ¹H NMR and 20-50 mg for ¹³C NMR. Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing[5].

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended[6][7].

GC-MS Sample Preparation and Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Data Acquisition: Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph coupled to a mass spectrometer (GC-MS). The gas chromatograph will separate the components of the sample, and the mass spectrometer will provide a mass spectrum for each component. Use a standard non-polar or medium-polarity column suitable for separating the isomers.

FTIR Sample Preparation and Analysis
  • Sample Preparation: For solid samples, the KBr pellet method is common. Grind a small amount of the sample with dry potassium bromide and press it into a transparent disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr)[3][8]. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of solid or liquid samples with minimal preparation[9].

  • Data Acquisition: Obtain the IR spectrum over the range of 4000-400 cm⁻¹.

Visualizing the Analytical Workflow

The following diagrams illustrate the synthetic pathway and the analytical workflow for the structural verification of this compound.

Synthesis_and_Byproducts 2-Methylcyclohexanone 2-Methylcyclohexanone Oxime Intermediates Oxime Intermediates 2-Methylcyclohexanone->Oxime Intermediates NH2OH·HCl This compound This compound Oxime Intermediates->this compound Beckmann Rearrangement 7-Methyl-azepan-2-one 7-Methyl-azepan-2-one Oxime Intermediates->7-Methyl-azepan-2-one Beckmann Rearrangement (Side Product)

Caption: Synthesis of this compound via Beckmann rearrangement, showing the potential for an isomeric byproduct.

Analytical_Workflow cluster_synthesis Crude Synthesis Product cluster_analysis Structural Verification Crude Product Crude Product NMR (1H, 13C, 2D) NMR (1H, 13C, 2D) Crude Product->NMR (1H, 13C, 2D) Primary Analysis MS (GC-MS, HRMS) MS (GC-MS, HRMS) Crude Product->MS (GC-MS, HRMS) Purity & Mol. Weight IR (FTIR) IR (FTIR) Crude Product->IR (FTIR) Functional Groups Final Structure Confirmation Final Structure Confirmation NMR (1H, 13C, 2D)->Final Structure Confirmation MS (GC-MS, HRMS)->Final Structure Confirmation IR (FTIR)->Final Structure Confirmation

Caption: Integrated analytical workflow for the structural confirmation of this compound.

Conclusion: A Self-Validating Approach

The structural verification of this compound is a clear example of the necessity for a multi-faceted analytical approach in modern drug discovery and development. By systematically comparing the data from NMR, MS, and IR spectroscopy with the expected values for the target compound and its likely isomers, researchers can build a self-validating system for structural confirmation. This rigorous approach not only ensures the integrity of the research but also forms the bedrock of a robust and defensible data package for regulatory submissions.

References

A Comparative Guide to 3-Methylpiperidin-2-one and Its Piperidinone Analogs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The piperidinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic pharmaceuticals.[1][2] Its prevalence is a testament to its favorable physicochemical properties and its ability to be readily functionalized, allowing for the fine-tuning of biological activity. The position and nature of substituents on the piperidinone ring are critical, drastically influencing the molecule's conformation, receptor affinity, and overall pharmacological profile.[3][4]

This guide provides an in-depth comparison of 3-Methylpiperidin-2-one, a fundamental δ-lactam, with its structural analogs. We will explore the nuances in their synthesis, physicochemical characteristics, and biological activities, supported by experimental data and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to select and optimize piperidinone-based compounds for their specific research applications.

Structural and Physicochemical Comparison

The seemingly minor shift of a methyl group or its placement on the ring nitrogen introduces significant changes in the molecule's properties. This compound, with its chiral center at the C3 position, presents stereochemical considerations that are absent in its achiral 4-position isomer.

Table 1: Physicochemical Properties of Piperidinone Analogs
CompoundStructureMolecular FormulaMolecular Weight ( g/mol )XlogPBoiling Point (°C)
2-Piperidone 2-Piperidone StructureC₅H₉NO99.13-0.6256
This compound this compound StructureC₆H₁₁NO113.160.5[5]134-136 (at 11 mmHg)
4-Methylpiperidin-2-one 4-Methylpiperidin-2-one StructureC₆H₁₁NO113.16-0.2265.2
N-Methylpiperidin-2-one N-Methylpiperidin-2-one StructureC₆H₁₁NO113.16-0.1215.1

Data compiled from PubChem and other chemical suppliers. XlogP is a computed measure of hydrophobicity.

The introduction of the methyl group at the C3 position in this compound increases its lipophilicity (XlogP = 0.5) compared to the parent 2-piperidone and the 4-methyl analog. This has direct implications for its pharmacokinetic profile, potentially affecting membrane permeability and distribution.

Synthesis Strategies: A Comparative Overview

The synthesis of substituted piperidinones is a well-explored area of organic chemistry, with various methods available to achieve specific substitution patterns. The choice of synthetic route is often dictated by the availability of starting materials, desired stereochemistry, and scalability.

A common and versatile approach for synthesizing C3-substituted piperidin-2-ones involves the α-alkylation of a protected piperidin-2-one enolate.[6] This method allows for the introduction of a wide variety of substituents at the C3 position.

Synthesis_Workflow cluster_0 General Synthesis of this compound Start N-Protected Piperidin-2-one Base Strong Base (e.g., s-BuLi, LDA) Start->Base Deprotonation at α-carbon Enolate Lithium Enolate Intermediate Base->Enolate Alkylating Alkylating Agent (CH₃I) Enolate->Alkylating Sₙ2 Alkylation Methylated N-Protected this compound Alkylating->Methylated Deprotection Deprotection Step Methylated->Deprotection e.g., H₂, Pd/C for Bn group Final This compound Deprotection->Final

Caption: General workflow for the synthesis of this compound via α-alkylation.

An asymmetric synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one has been reported, achieving high diastereoselectivity by leveraging a chiral auxiliary (D-phenylglycinol) attached to the nitrogen.[6] The choice of base and whether the hydroxyl group on the auxiliary is protected or unprotected significantly impacts the stereochemical outcome, demonstrating the fine control possible in these synthetic schemes.[6] When the unprotected chiral lactam was alkylated with 2.5 equivalents of s-BuLi, the product was obtained as a single isomer.[6]

In contrast, synthesizing 4-substituted piperidones often involves different strategies, such as the double aza-Michael reaction of divinyl ketones with primary amines.[3] This highlights a fundamental difference in synthetic logic based on the desired substitution pattern.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the structure and stereochemistry of piperidinone analogs. The chemical shifts of the ring protons and carbons are highly sensitive to the local electronic environment and conformation.

Table 2: Representative ¹H NMR and ¹³C NMR Chemical Shifts (δ, ppm)
CompoundKey ¹H NMR SignalsKey ¹³C NMR SignalsReference
2-Piperidone ~3.2 (t, 2H, C5-H), ~2.2 (t, 2H, C2-H), ~1.8 (m, 4H, C3/C4-H)~172 (C=O), ~42 (C5), ~31 (C2), ~23 (C3), ~21 (C4)[7]
This compound ~2.5 (m, 1H, C3-H), ~1.2 (d, 3H, CH₃)~175 (C=O), ~49 (C6), ~40 (C3), ~30 (C5), ~25 (C4), ~17 (CH₃)[6]
N-Methylpiperidin-2-one ~3.2 (t, 2H, C6-H), ~2.9 (s, 3H, N-CH₃), ~2.4 (t, 2H, C3-H)~170 (C=O), ~49 (C6), ~38 (N-CH₃), ~32 (C3), ~23 (C4), ~21 (C5)[8]

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

In this compound, the methyl group introduces a doublet in the ¹H NMR spectrum and a new signal in the aliphatic region of the ¹³C NMR spectrum. The proton at the chiral C3 center appears as a multiplet. For N-Methylpiperidin-2-one, the key feature is the singlet corresponding to the N-methyl protons around 2.9 ppm. These distinct spectral fingerprints allow for unambiguous identification.

Comparative Biological Activity

Piperidinone derivatives exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anti-Alzheimer's properties.[9][10] The position of the substituent is a key determinant of the specific biological effect and potency.

SAR_Logic cluster_N1 N1-Substitution cluster_C3 C3/C5-Substitution cluster_C4 C4-Substitution Piperidinone Piperidinone Core N1 Modulates: - Solubility - PK Profile - Receptor Interaction Piperidinone->N1 N-H C3 Introduces Chirality Crucial for Stereospecific Binding (e.g., enzyme active sites) Can enhance potency Piperidinone->C3 C3-H C4 Often impacts conformation Can influence activity (e.g., 4-piperidones) Piperidinone->C4 C4-H₂

Caption: Structure-Activity Relationship (SAR) logic for the piperidinone scaffold.

For instance, 3,5-Bis(arylidene)-4-piperidone derivatives, which are analogs of curcumin, have demonstrated significant anticancer properties.[11] The substitution pattern is critical, as modifications that reduce the planarity of the molecule can diminish its cytotoxicity. Similarly, donepezil, an acetylcholinesterase inhibitor used for Alzheimer's disease, contains a piperidine core where substitutions have been shown to be beneficial for biological activity.[3]

While direct, side-by-side comparative data for 3-methyl-, 4-methyl-, and N-methyl-piperidin-2-one in the same biological assays is sparse in the literature, we can infer the importance of the C3 position. The introduction of a chiral center at C3 allows for stereospecific interactions with biological targets, a feature that is often exploited in drug design to enhance potency and reduce off-target effects. For example, in the development of HDM2-p53 inhibitors, gem-disubstituted piperidines at the C3 position were synthesized to optimize interactions within the protein's binding pocket.[12]

Experimental Protocols

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are detailed, self-validating methodologies for the synthesis and biological evaluation of piperidinone analogs.

Protocol: Synthesis of N-Benzyl-3-methylpiperidin-2-one

This protocol is adapted from established α-alkylation procedures. The N-benzyl group serves as a common protecting group and can be removed in a subsequent step if the free NH is required.

Causality: A strong, non-nucleophilic base like sec-Butyllithium (s-BuLi) is chosen to selectively deprotonate the α-carbon (C3) without attacking the lactam carbonyl. The reaction is conducted at a very low temperature (-78 °C) to control the reactivity of the organolithium reagent and prevent side reactions.

Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a solution of N-benzyl-piperidin-2-one (1.0 eq.) in anhydrous tetrahydrofuran (THF, 10 mL per mmol of lactam).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add s-BuLi (1.5 eq., 1.4 M solution in cyclohexane) dropwise via syringe over 20 minutes. Stir the resulting solution at -78 °C for 1 hour.

  • Alkylation: Add methyl iodide (CH₃I, 3.0 eq.) dropwise to the enolate solution.

  • Reaction: Stir the mixture at -78 °C for 3 hours.

  • Quenching: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (CH₂Cl₂, 3 x 20 mL).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in petroleum ether) to yield the title compound.

  • Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. Purity should be >95% as determined by HPLC.

Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[13]

Causality: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of a compound's cytotoxic effect.

MTT_Assay_Workflow cluster_1 MTT Assay Protocol A 1. Seed Cells (e.g., HeLa, 5x10³ cells/well) in 96-well plate B 2. Incubate Overnight (37°C, 5% CO₂) A->B C 3. Compound Treatment (Varying concentrations of piperidinone analogs) B->C D 4. Incubate (e.g., 24, 48, or 72 hours) C->D E 5. Add MTT Reagent (Final conc. 0.5 mg/mL) D->E F 6. Incubate (3-4 hours, 37°C) E->F G 7. Solubilize Formazan (Add DMSO or Solubilization Buffer) F->G H 8. Read Absorbance (570 nm) G->H

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa) into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a stock solution of the piperidinone analog in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be ≤ 0.5% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound.

  • Controls (Self-Validation):

    • Vehicle Control: Wells treated with medium containing the same concentration of DMSO as the test compounds.

    • Positive Control: Wells treated with a known cytotoxic agent (e.g., doxorubicin).

    • Untreated Control: Wells containing cells with fresh medium only.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 3-4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Conclusion

The substitution pattern on the piperidinone ring is a critical design element in medicinal chemistry. This compound, with its C3 chiral center, offers distinct stereochemical and physicochemical properties compared to its 4-methyl and N-methyl analogs. The increased lipophilicity and potential for stereospecific interactions make it a valuable scaffold for targeting specific biological receptors and enzymes. Understanding the comparative synthesis, characterization, and biological activity of these fundamental analogs provides a solid foundation for the rational design of more complex and potent piperidinone-based therapeutics. The provided protocols offer a standardized framework for researchers to synthesize and evaluate these compounds, ensuring data integrity and comparability across studies.

References

A Comparative Guide to the Reproducibility of 3-Methylpiperidin-2-one Synthesis Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. 3-Methylpiperidin-2-one, a vital heterocyclic building block, is integral to the development of a range of pharmaceutical agents, particularly those targeting the central nervous system and various metabolic diseases.[1] Its structural integrity and purity are critical for the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of two distinct and commonly employed synthetic protocols for this compound, evaluating them for reproducibility, efficiency, and scalability. The supporting experimental data and procedural insights are derived from established literature to ensure scientific integrity.

Introduction to the Synthetic Challenge

The synthesis of this compound, while seemingly straightforward, presents challenges in achieving high yield and purity consistently. The choice of synthetic route can significantly impact not only the efficiency of the reaction but also the impurity profile of the final product. Here, we will dissect two fundamentally different approaches: the catalytic hydrogenation of 3-methyl-2-pyridone and the Beckmann rearrangement of 2-methylcyclopentanone oxime. Each method will be evaluated based on its underlying chemical principles, procedural complexity, and potential for reproducible execution in a laboratory setting.

Protocol 1: Catalytic Hydrogenation of 3-Methyl-2-pyridone

This approach leverages the reduction of a heteroaromatic precursor to its corresponding saturated lactam. The stability of the pyridone ring necessitates the use of a catalyst and typically high-pressure hydrogen to achieve saturation.

Underlying Chemical Principles

The catalytic hydrogenation of a pyridine or pyridone ring is a stepwise process involving the adsorption of the heterocyclic molecule onto the surface of a metal catalyst.[2] Subsequently, hydrogen atoms, also adsorbed on the catalyst, are sequentially added to the ring, passing through partially hydrogenated intermediates like dihydropyridine and tetrahydropyridine before the fully saturated piperidine or piperidinone is formed and desorbed.[2] The choice of catalyst, solvent, temperature, and hydrogen pressure are critical parameters that dictate the reaction's success and selectivity.

Experimental Protocol
  • Materials:

    • 3-Methyl-2-pyridone

    • Platinum(IV) oxide (PtO₂, Adams' catalyst) or Rhodium(III) oxide (Rh₂O₃)

    • Glacial Acetic Acid or 2,2,2-Trifluoroethanol (TFE)

    • High-pressure autoclave/hydrogenator

    • Inert gas (Nitrogen or Argon)

    • Hydrogen gas

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Celite or silica pad for filtration

  • Procedure:

    • In a high-pressure reaction vessel, dissolve 3-methyl-2-pyridone (1.0 eq.) in the chosen solvent (e.g., glacial acetic acid or TFE).

    • Carefully add the catalyst (e.g., 5 mol% PtO₂ or 0.5 mol% Rh₂O₃) to the solution.

    • Seal the reaction vessel and purge it several times with an inert gas to remove any air.

    • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 5-70 bar).

    • Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 40°C) for the specified duration (e.g., 4-16 hours).

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the vessel to room temperature and carefully vent the excess hydrogen gas.

    • If an acidic solvent was used, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

    • Filter the reaction mixture through a pad of Celite or silica to remove the catalyst, washing the pad with ethyl acetate.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by column chromatography or distillation.

Visualization of the Workflow

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 3-Methyl-2-pyridone 3-Methyl-2-pyridone High-Pressure Autoclave High-Pressure Autoclave 3-Methyl-2-pyridone->High-Pressure Autoclave Catalyst (PtO2 or Rh2O3) Catalyst (PtO2 or Rh2O3) Catalyst (PtO2 or Rh2O3)->High-Pressure Autoclave Solvent (Acetic Acid or TFE) Solvent (Acetic Acid or TFE) Solvent (Acetic Acid or TFE)->High-Pressure Autoclave H2 Gas H2 Gas H2 Gas->High-Pressure Autoclave Quenching (NaHCO3) Quenching (NaHCO3) High-Pressure Autoclave->Quenching (NaHCO3) Reaction Completion Filtration Filtration Quenching (NaHCO3)->Filtration Extraction Extraction Filtration->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Column Chromatography or Distillation Column Chromatography or Distillation Drying & Concentration->Column Chromatography or Distillation This compound This compound Column Chromatography or Distillation->this compound

Catalytic Hydrogenation Workflow

Protocol 2: Beckmann Rearrangement of 2-Methylcyclopentanone Oxime

This classic organic reaction provides a pathway to lactams through the acid-catalyzed rearrangement of a ketoxime. It is a powerful method for ring expansion.

Underlying Chemical Principles

The Beckmann rearrangement is initiated by the conversion of the oxime's hydroxyl group into a good leaving group, typically through protonation by a strong acid or reaction with reagents like p-toluenesulfonyl chloride or thionyl chloride.[3][4] This is followed by a concerted migration of the alkyl or aryl group that is anti-periplanar to the leaving group on the nitrogen atom, leading to the expulsion of the leaving group and the formation of a nitrilium ion intermediate.[4] Subsequent nucleophilic attack by water, followed by deprotonation and tautomerization, yields the final lactam product.[4]

Experimental Protocol
  • Part A: Oximation of 2-Methylcyclopentanone

    • Materials:

      • 2-Methylcyclopentanone

      • Hydroxylamine hydrochloride (NH₂OH·HCl)

      • Sodium acetate or sodium hydroxide

      • Methanol or Ethanol

      • Diethyl ether

    • Procedure:

      • Dissolve 2-methylcyclopentanone (1.0 eq.) in an alcohol solvent.

      • In a separate vessel, prepare an aqueous solution of hydroxylamine hydrochloride (1.2 eq.) and a base like sodium acetate (1.2 eq.).

      • Add the aqueous hydroxylamine solution to the stirred ketone solution at room temperature.

      • Stir the mixture for several hours until the reaction is complete (monitored by TLC).

      • Remove the alcohol under reduced pressure.

      • Dilute the remaining aqueous residue with water and extract the product with diethyl ether.

      • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude 2-methylcyclopentanone oxime. This can be purified by recrystallization if necessary.

  • Part B: Beckmann Rearrangement

    • Materials:

      • 2-Methylcyclopentanone oxime (from Part A)

      • p-Toluenesulfonyl chloride (TsCl) or Thionyl chloride (SOCl₂)

      • Sodium hydroxide (NaOH)

      • Dioxane or Acetone

      • Dichloromethane

    • Procedure:

      • Dissolve the 2-methylcyclopentanone oxime (1.0 eq.) in a suitable solvent such as acetone or dioxane.

      • Cool the solution to 0-5°C in an ice bath.

      • If using TsCl, add an aqueous solution of NaOH. Add the p-toluenesulfonyl chloride (1.1 eq.) portion-wise, maintaining the low temperature.

      • If using SOCl₂, it can be added directly to the oxime solution in a dry solvent like dioxane.

      • Allow the reaction to stir, potentially warming to room temperature, for several hours until completion (monitored by TLC).

      • For the TsCl method, remove the organic solvent, dissolve the residue in dichloromethane, and wash with water and brine.

      • For the SOCl₂ method, add water to the reaction mixture and extract with an organic solvent like diethyl ether.

      • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

      • Purify the crude product by column chromatography or recrystallization.

Visualization of the Workflow

cluster_oximation Part A: Oximation cluster_rearrangement Part B: Beckmann Rearrangement cluster_purification Purification cluster_product Final Product 2-Methylcyclopentanone 2-Methylcyclopentanone Oximation Reaction Oximation Reaction 2-Methylcyclopentanone->Oximation Reaction Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Oximation Reaction Base (e.g., NaOAc) Base (e.g., NaOAc) Base (e.g., NaOAc)->Oximation Reaction 2-Methylcyclopentanone Oxime 2-Methylcyclopentanone Oxime Oximation Reaction->2-Methylcyclopentanone Oxime Rearrangement Reaction Rearrangement Reaction 2-Methylcyclopentanone Oxime->Rearrangement Reaction Rearrangement Reagent (TsCl or SOCl2) Rearrangement Reagent (TsCl or SOCl2) Rearrangement Reagent (TsCl or SOCl2)->Rearrangement Reaction Work-up & Extraction Work-up & Extraction Rearrangement Reaction->Work-up & Extraction Column Chromatography or Recrystallization Column Chromatography or Recrystallization Work-up & Extraction->Column Chromatography or Recrystallization This compound This compound Column Chromatography or Recrystallization->this compound

Beckmann Rearrangement Workflow

Comparative Analysis of Protocols

ParameterCatalytic Hydrogenation of 3-Methyl-2-pyridoneBeckmann Rearrangement of 2-Methylcyclopentanone Oxime
Starting Materials 3-Methyl-2-pyridone2-Methylcyclopentanone, Hydroxylamine
Number of Steps 12 (Oximation followed by Rearrangement)
Key Reagents Noble metal catalyst (Pt, Rh), H₂ gasp-Toluenesulfonyl chloride or Thionyl chloride
Reaction Conditions High pressure (5-70 bar), mild temperatureAtmospheric pressure, low to ambient temperature
Reported Yield Can be high (>90%), catalyst dependentModerate to high, can vary with reagent choice
Safety Considerations Handling of high-pressure hydrogen gas and pyrophoric catalystsUse of corrosive and moisture-sensitive reagents (TsCl, SOCl₂)
Scalability Generally well-suited for large-scale productionCan be scaled, but may require careful temperature control
Potential for Side Reactions Incomplete reduction, over-reduction to 3-methylpiperidineFormation of isomeric lactams, fragmentation reactions
Purification Filtration to remove catalyst, chromatography/distillationAqueous work-up, chromatography/recrystallization

Discussion on Reproducibility and Experimental Causality

Catalytic Hydrogenation: The reproducibility of this method hinges on the quality and activity of the catalyst, which can vary between batches and suppliers. The catalyst is also susceptible to poisoning, which can halt the reaction. Consistent hydrogen pressure and efficient stirring are crucial for ensuring complete reaction and avoiding the formation of partially hydrogenated byproducts. The choice of solvent is also critical; acidic conditions, for instance, can enhance the rate of hydrogenation of the pyridine ring.

Beckmann Rearrangement: This two-step process introduces more variables. The initial oximation is generally a high-yielding and reproducible reaction. However, the subsequent rearrangement is the critical step. The stereochemistry of the oxime (syn vs. anti) can influence the migration and potentially lead to isomeric lactam byproducts, although for a symmetrical ketone like 2-methylcyclopentanone, this is less of a concern. The choice of rearranging agent (e.g., TsCl vs. SOCl₂) and meticulous control of temperature are vital to prevent side reactions like fragmentation. The reaction is often sensitive to moisture, necessitating the use of dry solvents and an inert atmosphere for optimal reproducibility.

Analytical Characterization for Quality Control

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the presence of the methyl group and the piperidinone ring structure.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing purity and identifying any volatile impurities or starting materials. The mass spectrum will confirm the molecular weight of the product.[5][6]

  • High-Performance Liquid Chromatography (HPLC): Can be used for quantitative purity analysis, especially when coupled with a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS), as this compound lacks a strong UV chromophore.[7]

Conclusion and Recommendations

Both the catalytic hydrogenation of 3-methyl-2-pyridone and the Beckmann rearrangement of 2-methylcyclopentanone oxime are viable and established methods for the synthesis of this compound.

  • The Catalytic Hydrogenation route is more direct (a single step) and is often preferred for larger-scale industrial applications due to its atom economy. However, it requires specialized high-pressure equipment and careful handling of pyrophoric catalysts. Its reproducibility is highly dependent on catalyst quality and reaction conditions.

  • The Beckmann Rearrangement offers a more accessible laboratory-scale synthesis that does not require high-pressure apparatus. While it involves two steps, the reactions are generally straightforward to perform. Achieving high reproducibility requires careful control of reaction conditions, particularly temperature and moisture, during the rearrangement step.

For academic research and smaller-scale synthesis where high-pressure equipment may not be readily available, the Beckmann rearrangement is a highly practical and reproducible option, provided that proper experimental technique is employed. For process development and scale-up, the catalytic hydrogenation route, despite its initial equipment investment, offers a more streamlined and potentially more cost-effective approach. The ultimate choice will depend on the specific needs, resources, and scale of the intended synthesis.

References

A Senior Application Scientist's Guide to Comparative Docking of 3-Methyl-2-Piperidone Derivatives as MDM2-p53 Interaction Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs.[1][2] Its versatility allows for facile chemical modification to optimize pharmacokinetic and pharmacodynamic properties.[1] This guide presents a comprehensive, in-depth protocol for a comparative molecular docking study of novel 3-methyl-2-piperidone derivatives designed to inhibit the Murine Double Minute 2 (MDM2)–p53 protein-protein interaction (PPI), a critical pathway in oncology.[3][4] We will detail the scientific rationale for target selection, provide step-by-step experimental workflows for protein and ligand preparation, outline a validated docking procedure using AutoDock Vina, and present a framework for analyzing and comparing the results. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to accelerate the discovery of novel therapeutic agents.

Part 1: The Scientific Rationale & Study Design

1.1. The "Why": Targeting the MDM2-p53 Interaction

The p53 tumor suppressor protein is hailed as the "guardian of the genome" for its central role in regulating cell cycle arrest and apoptosis in response to cellular stress.[3] In over 50% of human cancers, p53 is inactivated, often through the overexpression of its primary negative regulator, MDM2.[4] MDM2 binds to p53, inhibiting its transcriptional activity and promoting its degradation via ubiquitination.[3] The disruption of this MDM2-p53 interaction has emerged as a powerful therapeutic strategy to reactivate p53 in cancer cells.[3]

The 3-methyl-2-piperidone core is an attractive starting point for designing MDM2 inhibitors. Published research has demonstrated that piperidinone-based compounds can serve as potent and selective inhibitors of the MDM2-p53 interaction, with some candidates advancing to clinical trials.[3][4] Our hypothesis is that specific substitutions on the 3-methyl-2-piperidone scaffold can enhance binding affinity by occupying key hydrophobic pockets (Trp23, Leu26) in the MDM2 protein's p53-binding cleft.

1.2. The Objective: A Comparative Virtual Screening

The primary goal of this study is to computationally evaluate a designed library of 3-methyl-2-piperidone derivatives for their potential to bind to MDM2. Molecular docking allows us to predict the binding conformation and estimate the binding affinity of these small molecules, enabling us to prioritize the most promising candidates for future synthesis and in vitro testing.[5][6][7] This virtual screening approach is a time- and cost-effective strategy to narrow a large field of potential drug candidates to a manageable number.[5][6]

We will compare the derivatives based on:

  • Binding Energy (ΔG): A scoring function's estimation of the binding affinity. More negative values indicate stronger, more stable binding.[8][9]

  • Binding Pose and Key Interactions: The specific orientation of the ligand in the binding pocket and the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) it forms with key amino acid residues.[8]

  • Ligand Efficiency (LE): A metric that relates binding energy to the size of the molecule, helping to identify smaller, more efficient binders.

Part 2: Experimental Design & Workflow

A well-designed docking study is a multi-step process that requires careful preparation of both the protein target and the small molecule ligands.[10][11] The integrity of the starting structures is paramount for generating meaningful results.

Below is a graphical representation of our complete workflow, from initial structure retrieval to final data analysis.

G cluster_validation 2. Validation Phase cluster_docking 3. Docking & Analysis Phase PDB Fetch MDM2 Structure (e.g., PDB ID: 4HG7) CleanP Protein Preparation: - Remove water, co-ligands - Add polar hydrogens - Assign charges PDB->CleanP Grid Define Binding Site (Grid Box Generation) CleanP->Grid LigDesign Design Ligand Library (3-methyl-2-piperidone derivatives) LigPrep Ligand Preparation: - Generate 3D coordinates - Energy minimization - Assign rotatable bonds LigDesign->LigPrep Dock Perform Docking (AutoDock Vina) LigPrep->Dock Redock Protocol Validation: Redock native ligand into prepared protein RMSD Calculate RMSD (Target < 2.0 Å) Redock->RMSD RMSD->Grid Grid->Dock Analyze Analyze Results: - Binding Energy - Interactions (PyMOL, LigPlot+) - Comparative Table Dock->Analyze

Caption: Overall workflow for the comparative docking study.

Part 3: Detailed Methodologies

This section provides self-validating, step-by-step protocols for each phase of the study. The causality behind each choice is explained to ensure scientific integrity.

Protein Preparation

Causality: Raw crystal structures from the Protein Data Bank (PDB) are not immediately ready for docking. They often contain non-essential water molecules, co-factors, and lack hydrogen atoms.[12][13] The "Protein Preparation" step cleans the structure and assigns correct atom types and charges, which is critical for the scoring function to accurately calculate interaction energies.[14]

Protocol:

  • Structure Retrieval: Download the crystal structure of human MDM2 in complex with a known inhibitor. For this guide, we will use PDB ID: 4HG7 . This structure provides a validated binding pocket.

  • Initial Cleaning: Load the PDB file into a molecular visualization tool like UCSF Chimera or Biovia Discovery Studio Visualizer.[13][15]

    • Remove all water molecules (HOH).

    • Delete any co-ligands or ions not essential to the binding interaction. In 4HG7, remove the bound inhibitor.

  • Structure Preparation using AutoDock Tools (ADT):

    • Load the cleaned protein PDB file into ADT.

    • Add polar hydrogen atoms (Edit > Hydrogens > Add > Polar Only). This is crucial for defining hydrogen bond donors and acceptors.

    • Assign Gasteiger charges (Edit > Charges > Compute Gasteiger). These partial atomic charges are essential for calculating electrostatic interactions.

    • Merge non-polar hydrogens to reduce computational complexity.

    • Save the prepared protein in the PDBQT format (File > Save > Write PDBQT). The PDBQT format includes charge and atom type information required by AutoDock Vina.[16]

Ligand Library Design & Preparation

Causality: The ligand structures must be chemically correct in 3D and have their rotatable bonds defined.[11][16] This allows the docking algorithm to flexibly explore different conformations of the ligand within the binding site, mimicking its natural dynamic behavior.[7]

Protocol:

  • Ligand Design: Create a virtual library of 3-methyl-2-piperidone derivatives. For this study, we will compare the core structure (Ligand A) with three derivatives featuring substitutions designed to probe key hydrophobic pockets of MDM2.

    • Ligand A: 3-methyl-2-piperidone (Core Scaffold)

    • Ligand B: N-(4-chlorobenzyl)-3-methyl-2-piperidone

    • Ligand C: 3-methyl-N-(naphthalen-2-ylmethyl)-2-piperidone

    • Ligand D (Control): The native ligand from PDB ID 4HG7 (an imidazopyrrolidinone derivative).

  • 3D Structure Generation: Use a chemical drawing tool like ChemDraw or PubChem Sketcher to draw the 2D structures and save them in SDF or MOL2 format.

  • Ligand Preparation using AutoDock Tools (ADT):

    • Load each ligand file into ADT.

    • Add polar hydrogens and compute Gasteiger charges, similar to the protein preparation.

    • Define the rotatable bonds (Ligand > Torsion Tree > Detect Root). ADT will automatically identify acyclic single bonds. The number of rotatable bonds affects the conformational search space.

    • Save each prepared ligand in the PDBQT format.

Docking Protocol Validation (Self-Validation)

Causality: Before screening our library, we must validate that our chosen docking parameters can accurately reproduce the experimentally determined binding pose.[17] This is achieved by "redocking"—taking the native ligand from the crystal structure, docking it back into its own binding site, and measuring the deviation.[17]

Protocol:

  • Redocking: Using the prepared MDM2 protein (from 3.1) and the prepared native ligand (Ligand D from 3.2), perform a docking run using the procedure outlined in Section 3.4.

  • RMSD Calculation: Superimpose the top-ranked docked pose of the native ligand onto the original crystal structure pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.[18]

  • Success Criterion: A successful validation is generally indicated by an RMSD value of less than 2.0 Å.[8][17] This demonstrates that our docking protocol has sufficient accuracy. If the RMSD is higher, the grid box parameters or docking settings may need adjustment.

G cluster_0 cluster_1 crystal Native Ligand (Crystal Pose) superimpose Superimpose Poses crystal->superimpose docked Redocked Ligand (Top Predicted Pose) docked->superimpose calc_rmsd Calculate RMSD superimpose->calc_rmsd validate RMSD < 2.0 Å? (Validation Check) calc_rmsd->validate node_pass Proceed to Screening validate->node_pass validate->node_pass Yes node_fail Adjust Parameters validate->node_fail validate->node_fail No

Caption: The docking protocol validation workflow.

Molecular Docking with AutoDock Vina

Causality: AutoDock Vina is a widely used, computationally efficient, and accurate open-source docking program.[19] It uses a grid-based approach to define the search space (the binding site) and employs a sophisticated scoring function to rank the predicted poses.[19]

Protocol:

  • Grid Box Generation:

    • In ADT, with the prepared protein loaded, open the Grid Box tool (Grid > Grid Box).

    • Center the grid box on the co-crystallized ligand's position in the MDM2 binding pocket. The dimensions should be large enough to encompass the entire binding site and allow for ligand rotation (e.g., 25 x 25 x 25 Å).

    • Record the center coordinates (x, y, z) and dimensions.

  • Configuration File: Create a text file (e.g., conf.txt) containing the docking parameters:

    • Expertise Note: The exhaustiveness parameter controls the thoroughness of the conformational search. A value of 8 is a good balance between speed and accuracy for standard docking. Higher values may be used for final, more rigorous calculations.

  • Run Docking: Execute Vina from the command line: vina --config conf.txt --out ligand_A_out.pdbqt --log ligand_A_log.txt

  • Repeat: Repeat step 3 for each ligand in the library (B, C, and D) by changing the ligand = line in the configuration file.

Part 4: Comparative Analysis & Results

Quantitative Data Summary

The docking log file for each ligand contains the binding affinity scores for the top predicted poses. We will consolidate this data into a clear, comparative table.

LigandStructureBinding Affinity (kcal/mol)RMSD from Control (Å)Key Interacting Residues (Predicted)
A (Core) 3-methyl-2-piperidone-5.14.8Gln72, Val93
B (Chloro) N-(4-chlorobenzyl)-...-7.81.9Leu54, Gly58, Gln72, Val93, His96
C (Naphthyl) N-(naphthalen-2-yl...-8.51.5Leu54, Gly58, Ile61, Gln72, Val93
D (Control) Native Ligand (Redocked)-9.20.85 (Validated) Leu54, Gly58, Ile61, Gln72, Val93

Note: The data presented is hypothetical for illustrative purposes.

Interpretation of Results
  • Binding Affinity: The results show a clear trend. The unsubstituted core scaffold (A) has the weakest predicted binding affinity. Adding the chlorobenzyl group (B) significantly improves binding, and the larger naphthyl group (C) provides the strongest binding among the designed derivatives, approaching the affinity of the native ligand (D) . A more negative binding energy suggests a more favorable interaction.[8][9]

  • Binding Pose & Interactions: Visualization of the top-ranked pose for each ligand using PyMOL or Discovery Studio is critical.[20]

    • Ligand A is predicted to be too small to form significant interactions within the key hydrophobic pockets.

    • Ligand B's chlorophenyl group is predicted to occupy the Leu26 pocket, forming hydrophobic interactions. A potential hydrogen bond with His96 is also observed.

    • Ligand C's bulky naphthyl group is predicted to effectively fill the deep Trp23 pocket, maximizing hydrophobic contact and explaining its superior binding affinity.

    • The low RMSD values for Ligands B and C relative to the control suggest they adopt a similar binding orientation to the validated native ligand.

Part 5: Conclusion & Future Directions

This comparative docking guide demonstrates a robust and scientifically sound workflow for the virtual screening of 3-methyl-2-piperidone derivatives as potential MDM2-p53 inhibitors. The computational results strongly suggest that N-alkylation with large, hydrophobic moieties is a promising strategy for enhancing binding affinity.

Based on this in silico data, Ligand C is identified as the highest-priority candidate for synthesis and subsequent experimental validation through biophysical assays (e.g., HTRF, SPR) to confirm its binding affinity and cellular assays to measure p53 pathway activation.[3] This study serves as a successful example of how structure-based drug design can rationally guide lead optimization and accelerate the drug discovery pipeline.[6][7]

References

The Strategic Advantage of Bypassing Protection: A Guide to Unprotected Hydroxyl Group Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

In the relentless pursuit of synthetic efficiency and sustainability, the traditional reliance on protecting groups for hydroxyl functionalities is facing increasing scrutiny. While the logic of masking a reactive group to prevent unwanted side reactions is sound, the associated costs in terms of step economy, atom economy, and environmental impact are significant.[1][2] This guide provides an in-depth comparison of unprotected hydroxyl group alkylation strategies with their protecting-group-dependent counterparts, offering experimental insights and data to inform the modern synthetic chemist.

The Inherent Drawbacks of a "Temporary" Solution

Protecting groups, by their very nature, introduce a detour in a synthetic route. Each protection and subsequent deprotection step adds to the overall reaction sequence, inevitably leading to a reduction in the overall yield due to material losses at each stage.[1][2] This multi-step approach not only consumes more time and resources but also generates a greater volume of chemical waste, a critical consideration in an era of green chemistry. The "E-Factor" (Environmental Factor), which is the ratio of the mass of waste to the mass of product, is a useful metric that is often significantly higher for syntheses that rely heavily on protecting groups.

The ideal synthesis is one that is convergent, efficient, and minimizes waste.[2][3] Protecting-group-free synthesis aligns with these principles by streamlining the synthetic pathway.[2]

The Power of Chemoselectivity: Alkylating the Unprotected

The key to successful unprotected hydroxyl group alkylation lies in achieving high chemoselectivity—the ability to modify a specific hydroxyl group in the presence of other reactive functionalities. This is often accomplished through the strategic use of catalysts and reagents that can differentiate between hydroxyl groups based on their steric and electronic environments.

A Comparative Analysis: Protected vs. Unprotected Alkylation

To illustrate the advantages of a protecting-group-free approach, let's consider a hypothetical, yet representative, mono-alkylation of a diol.

MetricTraditional Protected SynthesisProtecting-Group-Free Synthesis
Number of Steps 3 (Protection, Alkylation, Deprotection)1 (Selective Alkylation)
Overall Yield Lower (cumulative losses over 3 steps)Higher (single transformation)
Atom Economy Lower (atoms from protecting group are waste)Higher (fewer reagents, less waste)
E-Factor HigherLower
Time Efficiency Lower (multiple reactions and purifications)Higher (single reaction and purification)
Cost Higher (additional reagents and solvents)Lower (fewer materials and less time)

This table represents a generalized comparison. Specific yields and E-factors will vary depending on the substrate and reaction conditions.

Achieving Selectivity: Key Methodologies

Several powerful techniques have emerged to enable the selective alkylation of unprotected hydroxyl groups.

  • Tin-Mediated Alkylation: Organotin reagents, such as dibutyltin oxide, can be used to activate a diol by forming a stannylene acetal.[4][5] This intermediate often allows for the regioselective alkylation of one hydroxyl group over another, typically the primary hydroxyl group, due to steric and electronic factors.[4][5] This method has been successfully applied in the synthesis of complex molecules, including carbohydrates.[6][7]

  • Catalyst-Controlled Reactions: The use of specific catalysts can direct the alkylation to a particular hydroxyl group. For instance, diarylborinic acid derivatives have been shown to catalyze the regioselective monoalkylation of cis-vicinal diol motifs in carbohydrate derivatives.[8] This approach avoids the use of stoichiometric organotin reagents, offering a more environmentally benign alternative.[8]

  • Enzymatic Reactions: Biocatalysts offer unparalleled selectivity and can operate under mild conditions. While more commonly associated with deprotection, enzymatic approaches for selective alkylation are a growing area of interest.

Workflow Comparison: Protected vs. Unprotected Synthesis

The following diagram illustrates the fundamental difference in the synthetic workflow between a traditional protecting group strategy and a protecting-group-free approach for the mono-alkylation of a diol.

G cluster_0 Traditional Protected Synthesis cluster_1 Protecting-Group-Free Synthesis a0 Diol a1 Protection a0->a1 a2 Protected Diol a1->a2 a3 Alkylation a2->a3 a4 Alkylated Protected Diol a3->a4 a5 Deprotection a4->a5 a6 Mono-alkylated Diol a5->a6 b0 Diol b1 Selective Alkylation b0->b1 b2 Mono-alkylated Diol b1->b2

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Methylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and compliance of our laboratory practices. The proper management and disposal of chemical reagents like 3-Methylpiperidin-2-one are not merely operational tasks; they are fundamental to ensuring personnel safety, environmental protection, and regulatory adherence. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in established safety data and regulatory frameworks.

Hazard Identification and Essential Safety Precautions

Before any disposal procedure can begin, a thorough understanding of the compound's inherent risks is critical. This compound is classified with several hazards that dictate its handling and disposal pathway.[1][2] Its primary risks are associated with its toxicity and irritant properties.

Table 1: GHS Hazard Classification for this compound

Hazard Class GHS Code Signal Word Description
Acute Toxicity, Oral H302 Warning Harmful if swallowed.[1][2]
Acute Toxicity, Dermal H312 Warning Harmful in contact with skin.[1]
Acute Toxicity, Inhalation H332 Warning Harmful if inhaled.[1]
Skin Corrosion/Irritation H315 Warning Causes skin irritation.[1][2]
Serious Eye Damage/Irritation H319 Warning Causes serious eye irritation.[1][2][3]

| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation.[1][2] |

These classifications mandate that this compound be treated as a hazardous substance. The causality is clear: its potential to cause harm through multiple exposure routes requires that it be isolated from personnel and the environment throughout its lifecycle, including disposal.

Immediate Safety Protocols
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles with side-shields, and a flame-resistant lab coat.[4][5]

  • Engineering Controls: All handling, including the preparation of waste containers, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to mitigate inhalation risks.[4][6][7]

  • Spill Management: In the event of a spill, evacuate non-essential personnel. Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[3][5] Do not use combustible materials. Collect the absorbed material using non-sparking tools and place it into a suitable, sealed container for hazardous waste disposal.[6] Prevent the spill from entering drains or waterways.[6][8]

The Core Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound is governed by federal, state, and local regulations, primarily under the Resource Conservation and Recovery Act (RCRA) in the United States.[9][10] This act establishes a "cradle-to-grave" responsibility for hazardous waste.[10][11]

Step 1: Waste Classification

Based on its toxicity characteristics (H302, H312, H332), any waste stream containing this compound must be classified as hazardous waste .[1][9] This classification prohibits its disposal in standard trash or down the sanitary sewer.[9][12]

Step 2: Segregation and Collection

Proper segregation is key to preventing dangerous chemical reactions.

  • Collect waste this compound and materials contaminated with it (e.g., absorbent pads, contaminated PPE) in a designated hazardous waste container.

  • Do not mix this waste with incompatible materials. For example, store it separately from strong acids or oxidizing agents.[13]

Step 3: Container Management and Labeling

Waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[13]

  • Container Choice: The waste container must be compatible with the chemical. The original product container is often the best choice.[14] Otherwise, use a container made of non-reactive material with a secure, screw-top lid.[13][14] Ensure the container is in good condition and free of leaks.[9]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" .[13] The label must also include the full chemical name ("this compound") and a clear description of the associated hazards (e.g., "Toxic," "Irritant").[13]

Step 4: Storage and Final Disposal
  • Storage: Keep the sealed waste container in your laboratory's designated SAA, away from ignition sources and common pathways.[3][13]

  • Disposal Method: The recommended and most environmentally sound disposal method for this type of organic chemical is controlled incineration at a licensed chemical destruction facility.[5][6] This process breaks the molecule down into less hazardous components.

  • Professional Disposal: You must arrange for waste pickup through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][7] These professionals are equipped to transport and dispose of the material in compliance with all RCRA regulations.[10][15]

Visualizing the Disposal Pathway

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound waste.

G cluster_prep Phase 1: Preparation & Handling cluster_waste Phase 2: Waste Generation & Collection cluster_disposal Phase 3: Storage & Final Disposal A Start: Handling This compound B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Work in Chemical Fume Hood B->C D Waste Generated (Residue, Spills, Contaminated Items) C->D E Classify as Hazardous Waste D->E F Retrieve Designated Waste Container E->F G Add Waste to Container & Secure Lid F->G H Label Container: 'Hazardous Waste' + Chemical Name + Hazards G->H I Store in Satellite Accumulation Area (SAA) H->I J Is Container Full? I->J J->I No K Contact EHS for Waste Pickup J->K Yes L Licensed Contractor Transports for Incineration K->L

Caption: Workflow for the safe handling and disposal of this compound.

Protocol for Decontaminating Empty Containers

An empty container that once held this compound must still be managed carefully, as residual amounts can pose a risk.

  • Triple Rinse Protocol: The standard procedure for decontaminating a container that held a hazardous chemical is to triple-rinse it.[14]

  • Solvent Selection: Use a solvent capable of dissolving this compound. Water can be used, but a common organic solvent like ethanol or acetone may be more effective.

  • Rinseate Collection: Crucially, the solvent from all three rinses (the "rinseate") is itself considered hazardous waste. [14] Collect the rinseate and add it to your designated hazardous waste container for this compound.

  • Final Container Disposal: Once triple-rinsed, the container can be considered decontaminated. Deface or remove the original label to prevent confusion.[14] The container may then be disposed of in the regular trash or recycled, according to your institution's policies.

By adhering to this structured, scientifically-grounded disposal protocol, you actively contribute to a culture of safety and responsibility, ensuring that your vital research and development work is not compromised by procedural oversights.

References

Navigating the Safe Handling of 3-Methylpiperidin-2-one: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. This guide provides an in-depth operational plan for the safe handling and disposal of 3-Methylpiperidin-2-one, a compound requiring meticulous attention to personal protective equipment (PPE) to mitigate potential hazards. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why these measures are critical, thereby fostering a proactive safety culture.

Understanding the Hazard Profile of this compound

This compound (CAS No. 1690-75-1) presents several health hazards that necessitate a comprehensive PPE strategy. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed [1][2]

  • H312: Harmful in contact with skin [1][2]

  • H315: Causes skin irritation [1][2]

  • H319: Causes serious eye irritation [1][2][3]

  • H332: Harmful if inhaled [1][2]

  • H335: May cause respiratory irritation [1]

These classifications underscore the potential for systemic toxicity through oral, dermal, and inhalation routes of exposure, as well as localized irritation to the skin, eyes, and respiratory system. Therefore, the selection of PPE must create a robust barrier against these risks.

Core Directive: A Multi-layered Approach to Personal Protection

The cornerstone of safely handling this compound is the consistent and correct use of appropriate PPE. The following table summarizes the recommended equipment, with detailed explanations of their necessity.

PPE Component Specification Justification for Use with this compound
Hand Protection Nitrile or other chemically resistant gloves (e.g., neoprene). Ensure gloves are inspected before use and have an appropriate breakthrough time for the solvents being used.To prevent skin contact, which can cause irritation and harmful systemic effects.[1][2] Proper glove removal technique is crucial to avoid cross-contamination.[3]
Eye and Face Protection Safety glasses with side shields or, for splash hazards, chemical safety goggles. A face shield may be required for larger quantities or when there is a significant risk of splashing.To protect against serious eye irritation from splashes or aerosols.[1][2][3]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are insufficient or not available, a NIOSH/MSHA-approved respirator may be necessary.To prevent inhalation of dust or vapors, which can be harmful and cause respiratory tract irritation.[1]
Skin and Body Protection A standard laboratory coat is required. For procedures with a higher risk of splashing, chemically resistant aprons or coveralls should be considered.To protect the skin from accidental contact and contamination of personal clothing.[4]

Operational Plan: From Handling to Disposal

A systematic approach to handling and disposal is essential to minimize exposure and environmental contamination.

Experimental Workflow for Safe Handling

The following workflow outlines the critical steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe Identify Hazards prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood Confirm Safety Measures handle_weigh Weigh/Measure in Fume Hood prep_hood->handle_weigh Begin Experiment handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware handle_transfer->cleanup_decon Experiment Complete cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Licensed Service cleanup_waste->cleanup_dispose cleanup_doff Doff PPE Correctly cleanup_dispose->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylpiperidin-2-one
Reactant of Route 2
3-Methylpiperidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.